Benzyl methacrylate
描述
Structure
3D Structure
属性
IUPAC Name |
benzyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJOEFVRHOZDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-83-0 | |
| Record name | Poly(benzyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022193 | |
| Record name | Benzyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2495-37-6 | |
| Record name | Benzyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3248K2SSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzyl Methacrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) methacrylate (B99206) (BzMA) is an aromatic methacrylate monomer that serves as a versatile building block in the synthesis of a wide range of polymers. Its unique combination of a rigid benzyl group and a polymerizable methacrylate moiety imparts valuable properties to the resulting materials, including high refractive index, good thermal stability, and hydrophobicity. These characteristics make BzMA-containing polymers highly attractive for applications in drug delivery systems, medical devices, and advanced coatings. This technical guide provides an in-depth overview of the chemical and physical properties of benzyl methacrylate, detailed experimental protocols for its synthesis and polymerization, and methods for its characterization.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. Its core chemical structure consists of a benzyl ester of methacrylic acid. A summary of its key physical and chemical properties is presented below.
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various polymerization processes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.04 g/mL at 25 °C | [1][2] |
| Boiling Point | 95-98 °C at 4 mmHg | [1][2] |
| Melting Point | -22 °C | [3] |
| Refractive Index (n20/D) | 1.512 | [1][2] |
| Solubility in Water | 189.6 mg/L at 20 °C | [3] |
| Log P (Octanol/Water) | 3.1 | [3] |
| Vapor Pressure | 0.03 hPa at 20 °C | [3] |
Chemical Properties
This compound's chemical behavior is dominated by the reactivity of the methacrylate group, making it readily polymerizable.
| Property | Description | Reference |
| Reactivity | The double bond in the methacrylate group is susceptible to radical-initiated polymerization. The benzyl group can influence the reactivity and properties of the resulting polymer. | [4] |
| Polymerization | Can be polymerized via various methods, including free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to form poly(this compound) (PBzMA) or copolymers. | [4][5][6] |
| Stability | Stable under recommended storage conditions. It is light-sensitive and may polymerize upon exposure to heat, light, or initiators. Commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether. | [2][7][8] |
| Incompatibilities | Incompatible with free-radical initiators, oxidizing agents, and reducing agents. | [2] |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being transesterification of methyl methacrylate with benzyl alcohol and the reaction of benzyl chloride with methacrylic acid or its salts.
Synthesis via Transesterification
This method involves the exchange of the methyl group in methyl methacrylate with a benzyl group from benzyl alcohol in the presence of a catalyst.
Experimental Protocol:
-
Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl methacrylate and benzyl alcohol. A suitable catalyst, such as lanthanum nitrate (B79036) and tri-n-octylphosphine, is added.[9] Molecular sieves can be added to remove the methanol byproduct and drive the equilibrium towards the product.[9]
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 90 °C) and stirred for a defined period (e.g., 2 hours).[9] The progress of the reaction can be monitored by techniques like gas chromatography to observe the formation of this compound and the consumption of reactants.
-
Purification: After the reaction is complete, the catalyst is removed by filtration. The excess reactants and the methanol byproduct are removed by distillation under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to obtain the final product.
Synthesis from Benzyl Chloride
This alternative synthesis route involves the reaction of benzyl chloride with an alkali metal methacrylate, such as sodium or potassium methacrylate, often in the presence of a phase transfer catalyst or a tertiary amine.[10]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, an alkali metal methacrylate is suspended in a suitable solvent, such as acetonitrile.
-
Reaction: Benzyl chloride and a catalytic amount of a tertiary amine (e.g., tetramethylethylenediamine) are added to the suspension.[10] The mixture is heated (e.g., to 60 °C) and stirred for several hours.
-
Work-up and Purification: Upon completion, the inorganic salt byproduct is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can be washed with water to remove any remaining salts before being purified by vacuum distillation.
Polymerization of this compound
This compound can be polymerized using various techniques to produce polymers with different architectures and properties.
Free Radical Polymerization
This is a conventional method for polymerizing this compound.
Experimental Protocol:
-
Reaction Setup: this compound monomer is dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction flask. A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added.[11]
-
Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The flask is then heated to a specific temperature (e.g., 70 °C) in an oil bath to initiate the polymerization. The reaction is allowed to proceed for a set time (e.g., 12 hours).[11]
-
Isolation of Polymer: The resulting polymer is isolated by precipitation in a non-solvent, such as ethanol, and then dried in a vacuum oven.[11]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol:
-
Catalyst and Ligand Preparation: A copper(I) halide (e.g., CuBr) and a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are added to a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Addition of Monomer and Initiator: this compound and an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) are added to the flask. The mixture is deoxygenated by freeze-pump-thaw cycles.
-
Polymerization: The flask is placed in a preheated oil bath (e.g., 90 °C) to start the polymerization. Samples can be taken periodically to monitor the monomer conversion and molecular weight evolution.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The copper catalyst is removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation in a non-solvent.[12]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization method that utilizes a chain transfer agent to mediate the polymerization.
Experimental Protocol:
-
Reaction Setup: this compound, a RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN or ACVA) are dissolved in a suitable solvent (e.g., n-dodecane) in a reaction vessel.[3]
-
Degassing: The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen.[13]
-
Polymerization: The reaction is initiated by heating the mixture to a specific temperature (e.g., 70-90 °C) for a predetermined time.[3][13]
-
Purification: The resulting polymer is purified by precipitation into a non-solvent to remove unreacted monomer and initiator fragments.
Characterization of this compound and its Polymers
A variety of analytical techniques are employed to confirm the identity and purity of this compound and to characterize the properties of the resulting polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its polymers.
-
¹H NMR of this compound: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons, the methyl protons, the methylene (B1212753) protons of the benzyl group, and the aromatic protons.[14]
-
¹³C NMR of Poly(this compound): The carbon NMR spectrum of poly(this compound) shows distinct peaks for the carbonyl carbon, the quaternary carbon of the polymer backbone, the methylene carbon of the benzyl group, and the aromatic carbons.[4][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the monomer and polymer.
-
This compound: The FTIR spectrum of this compound shows a strong absorption band for the ester carbonyl group (C=O) at around 1720 cm⁻¹, as well as bands corresponding to the C=C double bond and the aromatic ring.
-
Poly(this compound): Upon polymerization, the characteristic C=C stretching vibration disappears, while the strong carbonyl absorption remains.[16]
Gel Permeation Chromatography (GPC)
GPC (also known as size exclusion chromatography, SEC) is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is crucial for understanding the physical and mechanical properties of the material.[17] For controlled polymerization techniques like ATRP and RAFT, GPC is used to confirm the "living" nature of the polymerization by showing a linear increase in molecular weight with monomer conversion and a narrow PDI.[1][13]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[5][10] It is also flammable.[2]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][10] Use in a well-ventilated area or under a fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed and protected from light.[7]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][10] If inhaled, move to fresh air.[8][10] If swallowed, seek medical attention.[10]
Applications
The unique properties of this compound and its polymers make them suitable for a variety of applications in research and industry.
-
Drug Development: PBzMA-based nanoparticles and micelles are explored for controlled drug delivery due to their biocompatibility and tunable properties.
-
Coatings and Adhesives: The high refractive index and good adhesion properties of PBzMA make it a valuable component in optical coatings, paints, and adhesives.[2][18]
-
Biomaterials: Copolymers containing this compound are used in the development of biomaterials for tissue engineering and medical implants.
Conclusion
This compound is a key monomer in polymer chemistry, offering a pathway to materials with desirable optical, thermal, and hydrophobic properties. A thorough understanding of its chemical and physical characteristics, along with well-defined protocols for its synthesis and polymerization, is essential for researchers and scientists aiming to develop novel materials for advanced applications in drug development and beyond. This guide provides a foundational resource to support such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01371D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. EP0455533B1 - Process for the production of this compound and its aromatic ring substituted halogenated and alkylated derivatives - Google Patents [patents.google.com]
- 11. dergi-fytronix.com [dergi-fytronix.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound(2495-37-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
Benzyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2495-37-6 Molecular Weight: 176.21 g/mol
This technical guide provides an in-depth overview of benzyl (B1604629) methacrylate (B99206) (BzMA), a versatile monomer with growing applications in polymer chemistry, materials science, and biomedical engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, polymerization, and toxicological profile.
Physicochemical Properties
Benzyl methacrylate is a colorless liquid with a characteristic odor. It is sparingly soluble in water but soluble in alcohols and oils. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2495-37-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [2] |
| Density | 1.04 g/mL at 25 °C | [2] |
| Boiling Point | 95-98 °C at 4 mmHg | [2] |
| Refractive Index | n20/D 1.512 | [2] |
| Flash Point | 107 °C (closed cup) | [2] |
| Solubility in Water | Insoluble | [3] |
Synthesis and Polymerization
This compound is a monofunctional methacrylate monomer utilized in the production of polyester (B1180765) and acrylic resins, composites, and industrial coatings.[4]
Synthesis of Poly(this compound) via Free Radical Polymerization
A common method for synthesizing poly(this compound) (PBzMA) is through free radical polymerization.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent, such as 1,4-dioxane.
-
Initiator Addition: Add an initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70 °C) and allow the polymerization to proceed for a designated time (e.g., 12 hours).
-
Purification: After cooling, precipitate the resulting polymer in a non-solvent like excess ethanol.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to obtain the final product.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. It has been successfully employed for the polymerization of this compound to create diblock copolymer nanoparticles.
Experimental Protocol for RAFT Aqueous Emulsion Polymerization:
-
Reaction Mixture: In a round-bottom flask, combine a poly(glycerol monomethacrylate) (PGMA) macromolecular chain transfer agent (macro-CTA), this compound, an initiator such as 4,4′-azobis(4-cyanovaleric acid) (ACVA), and water.
-
Degassing: Purge the mixture with nitrogen for 30 minutes to remove oxygen.
-
Polymerization: Immerse the flask in an oil bath set at 70 °C and allow the reaction to proceed for a specified duration (e.g., 6 hours).
-
Analysis: The resulting diblock copolymer nanoparticles can be analyzed by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity.[5]
Toxicological Profile
The toxicological properties of this compound are an important consideration for its handling and application, particularly in biomedical contexts.
Acute Toxicity: The oral LD50 in rats is reported to be 5,000 mg/kg.[6]
Irritation and Sensitization: this compound is known to cause skin, eye, and respiratory irritation.[7][8] It may also cause an allergic skin reaction (sensitization).[8] Prolonged or repeated skin contact may lead to dermatitis.[7]
Hazard Statements: The following GHS hazard statements are associated with this compound:
-
H315: Causes skin irritation[8]
-
H319: Causes serious eye irritation[8]
-
H335: May cause respiratory irritation[8]
Applications in Biomedical Research and Drug Delivery
While research is ongoing, the polymerization of this compound to form nanoparticles presents potential applications in drug delivery. The synthesis of sterically-stabilized poly(this compound) nanoparticles via polymerization-induced self-assembly (PISA) has been demonstrated.[9] These nanoparticles can be designed with surface functionalities that may allow for targeted drug delivery or other biomedical applications. For instance, poly(glycerol monomethacrylate)–poly(this compound) diblock copolymer nanoparticles have been synthesized and their interfacial activity studied, suggesting their potential use in emulsion stabilization.[5]
The leaching of unreacted monomers from polymer-based materials is a critical aspect of their biocompatibility. Studies on dental resins have shown that various methacrylate monomers can leach into the surrounding environment. While specific data on the leaching of this compound from dental composites is limited, the general principle of monomer elution is a key consideration in the design of biocompatible materials.[10][11]
It is important to note that while acrylates, in general, are more toxic than their corresponding methacrylates, the lipophilicity of the substituent can influence cytotoxicity.[12] Further research is needed to fully elucidate the biocompatibility and specific cellular interactions of this compound and its polymers for drug delivery applications.
Conclusion
This compound is a valuable monomer for the synthesis of a wide range of polymers with diverse applications. Its ability to be polymerized via controlled methods like RAFT opens up possibilities for creating well-defined nanostructures suitable for advanced applications, including in the biomedical field. However, its potential as a skin, eye, and respiratory irritant necessitates careful handling and thorough biocompatibility assessment for any application involving direct or indirect biological contact. Further in-depth studies into its cytotoxicity, metabolic pathways, and interactions with cellular systems are crucial for its successful translation into drug delivery and other clinical applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound 96 , monomethyl ether hydroquinone inhibitor 2495-37-6 [sigmaaldrich.com]
- 3. This compound | 2495-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. jamorin.com [jamorin.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C11H12O2 | CID 17236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Benzyl Methacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of benzyl (B1604629) methacrylate (B99206) (BzMA) in a variety of common organic solvents. Understanding the solubility of BzMA is critical for its application in polymer synthesis, drug delivery systems, and other areas of chemical research and development. This document compiles available qualitative and semi-quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Executive Summary
Benzyl methacrylate is a methacrylate ester characterized by its benzyl and methacrylate functional groups. It is a colorless liquid at room temperature and is generally found to be soluble in a range of common organic solvents, a property attributed to its ester and aromatic functionalities.[1] Conversely, it is insoluble in water.[2][3] While precise quantitative solubility data across various temperatures is not extensively documented in publicly available literature, qualitative assessments and miscibility information provide valuable guidance for its use in solvent-based systems. This guide aims to consolidate this information and provide standardized methods for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.04 g/mL at 25 °C | [2][5] |
| Boiling Point | 95-98 °C at 4 mmHg | [2] |
| Refractive Index | n20/D 1.512 | [2] |
| Water Solubility | Insoluble | [2][3] |
Solubility of this compound in Organic Solvents
The solubility of this compound is dictated by the principle of "like dissolves like," where its nonpolar aromatic ring and moderately polar ester group allow for favorable interactions with a range of organic solvents.
Qualitative and Semi-Quantitative Solubility Data
The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various organic solvents.
| Solvent | Chemical Class | Qualitative Solubility | Remarks |
| Methanol | Alcohol | Soluble | A 10% v/v solution is reported to be clear.[6][7] |
| Ethanol | Alcohol | Soluble | Generally cited as a suitable solvent.[1] |
| Chloroform | Halogenated Hydrocarbon | Soluble | Generally cited as a suitable solvent.[1] |
| Diethyl Ether | Ether | Soluble | A 10% v/v solution is reported to be clear.[6][7] |
| Acetone | Ketone | Miscible (Predicted) | Expected to be miscible based on structural similarity and solvent properties. |
| Toluene | Aromatic Hydrocarbon | Miscible (Predicted) | Poly(this compound) is soluble in toluene, suggesting monomer miscibility.[8] |
| Benzene | Aromatic Hydrocarbon | Miscible (Predicted) | Poly(this compound) is soluble in benzene, suggesting monomer miscibility.[8] |
| Tetrahydrofuran (THF) | Ether | Miscible (Predicted) | Poly(this compound) is soluble in THF, suggesting monomer miscibility.[8] |
| Dioxane | Ether | Miscible (Predicted) | Poly(this compound) is soluble in dioxane, suggesting monomer miscibility.[8] |
| Ethyl Acetate | Ester | Miscible (Predicted) | Expected to be miscible due to similar ester functionality. |
| Dimethylformamide (DMF) | Amide | Miscible (Predicted) | A common polar aprotic solvent expected to be miscible with BzMA. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible (Predicted) | A common polar aprotic solvent expected to be miscible with BzMA. |
Note: "Soluble" indicates that a significant amount of this compound can dissolve to form a homogeneous solution. "Miscible" implies that the two liquids can mix in all proportions to form a single phase. Predictions are based on the solubility of the corresponding polymer and general principles of solvent-solute interactions.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, the following experimental protocols can be employed.
Gravimetric Method for Quantitative Solubility Determination
This method is suitable for determining the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (inhibitor-free, if required for the application)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Solvent Equilibration: Place a known volume of the selected organic solvent in a sealed glass vial and allow it to equilibrate to the desired temperature in the temperature-controlled shaker or water bath.
-
Saturated Solution Preparation: Add an excess amount of this compound to the temperature-equilibrated solvent. "Excess" means that undissolved droplets of this compound should be visible after thorough mixing.
-
Equilibration: Seal the vial and agitate the mixture in the temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same temperature for a period to allow the undissolved this compound to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from undissolved solute, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or beaker.
-
Residue Weighing: Carefully evaporate the solvent under reduced pressure or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound can be used.
-
Drying: Dry the residue (the dissolved this compound) to a constant weight in a desiccator.
-
Calculation: The solubility (S) can be calculated in grams per 100 mL of solvent using the following formula:
S ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100
Data Presentation: All quantitative data should be recorded in a structured table, including the solvent, temperature, and calculated solubility with standard deviation if multiple measurements are performed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Conclusion
This compound exhibits broad solubility in common organic solvents, making it a versatile monomer for a variety of applications. While precise quantitative solubility data is not extensively published, the qualitative information and the experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals. For applications sensitive to solubility limits, it is highly recommended to perform empirical determinations using the methodologies outlined herein. The provided workflow diagram serves as a clear visual aid for implementing these procedures in a laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 2495-37-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C11H12O2 | CID 17236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. メタクリル酸ベンジル 96%, contains monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 98%, stab. with ca 50-100ppm 4-methoxyphenol 50 g | Request for Quote [thermofisher.com]
- 7. This compound, 98%, stab. with ca 50-100ppm 4-methoxyphenol 1000 g | Buy Online [thermofisher.com]
- 8. Poly(this compound) – scipoly.com [scipoly.com]
An In-depth Technical Guide to the Synthesis of Benzyl Methacrylate from Benzyl Alcohol
This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) methacrylate (B99206) (BzMA), a versatile monomer utilized in the formulation of polymers for coatings, adhesives, and optical materials.[1][2][3] The document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of benzyl methacrylate from benzyl alcohol can be primarily achieved through two main pathways: transesterification and direct esterification . A third common method involves the reaction of benzyl alcohol with methacryloyl chloride. Each route offers distinct advantages regarding reaction conditions, catalyst requirements, and overall yield.
Transesterification of Alkyl Methacrylates
Transesterification is a widely employed method that involves the exchange of the alkyl group of an ester with another alcohol. In this context, a common and readily available ester like methyl methacrylate (MMA) reacts with benzyl alcohol to form this compound and methanol (B129727).[4] The reaction is an equilibrium process, and to drive it towards the product side, the methanol byproduct is typically removed from the reaction mixture by distillation.[5]
Various catalysts can be employed to facilitate this reaction, including organometallic compounds, strong acids, and ionic liquids.[4][6] The choice of catalyst is critical to achieving high yields and minimizing side reactions, such as polymerization of the methacrylate monomer.[4][5]
Direct Esterification of Methacrylic Acid
Direct esterification involves the reaction of methacrylic acid with benzyl alcohol. This acid-catalyzed reaction produces this compound and water.[7] Similar to transesterification, this is an equilibrium reaction. The removal of water, often through azeotropic distillation, is necessary to achieve high conversion rates.[7] Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, benzenesulfonic acid, or methanesulfonic acid are commonly used.[7]
Reaction with Methacryloyl Chloride
A highly effective, albeit more expensive, laboratory-scale method is the reaction of benzyl alcohol with methacryloyl chloride.[8] This reaction is typically carried out in the presence of a base, such as potassium carbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct. This method is often favored for its high yields and rapid reaction rates at moderate temperatures.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route depends on factors such as desired yield, purity, cost of starting materials, and available equipment. The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.
Table 1: Transesterification of Methyl Methacrylate with Benzyl Alcohol
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Molar Ratio (MMA:Alcohol) | Reference |
| Methyltridecylammonium (B12818779) methyl carbonate | 90 | 2 | 97 | N/A | [4] |
| Lanthanum nitrate (B79036) / Tri-n-octylphosphine | Reflux | 1 | High | N/A | [4][9] |
| Titanium alkoxide [Ti(BuO)n(HQ)4-n] | 80 - 150 | N/A | > 65 | 1:1 to 5:1 | [6] |
| p-Toluenesulfonic acid | 130 - 140 | ~5 | Moderate | ~4:1 | [5] |
| Lithium Diisopropylamide (LDA) / Benzyl Alcohol | 120 | N/A | High | N/A | [10] |
Note: N/A indicates data not specified in the cited source. "High" yield is used where specific percentages are not provided but implied by the source.
Table 2: Alternative Synthesis Routes
| Reaction Type | Reactants | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reaction with Acyl Chloride | Benzyl Alcohol, Methacryloyl Chloride | Potassium Carbonate | 60 - 70 | N/A | N/A | [8] |
| From Benzyl Chloride | Benzyl Chloride, Potassium Methacrylate | Tetramethylethylenediamine | 30 - 60 | 1 - 10 | > 95 | [11][12] |
| Direct Esterification | Benzyl Alcohol, Methacrylic Acid | Strong Acid (e.g., H₂SO₄) | N/A | N/A | N/A | [7] |
Reaction Pathways and Workflow
The following diagrams illustrate the primary synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Primary synthetic routes to this compound from Benzyl Alcohol.
Caption: Generalized workflow for transesterification synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Transesterification using an Ionic Liquid Catalyst
This protocol is adapted from a high-yield synthesis method.[4]
Materials:
-
Methyl methacrylate (MMA)
-
Benzyl alcohol
-
Methyltridecylammonium methyl carbonate (as catalyst)
-
Molecular sieves (for dehydration, if necessary)
-
Hexane (B92381) (as solvent)
-
Polymerization inhibitor (e.g., MEHQ - hydroquinone (B1673460) monomethyl ether)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (or similar setup for removing methanol), add benzyl alcohol, an excess of methyl methacrylate, and the methyltridecylammonium methyl carbonate catalyst. A polymerization inhibitor should be included.
-
Add hexane as a solvent and molecular sieves to ensure anhydrous conditions.[4]
-
Heat the reaction mixture to 90°C with vigorous stirring.[4]
-
Maintain the reaction at this temperature for 2 hours, continuously removing the methanol byproduct as it forms.[4]
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Wash the crude product with water to remove the catalyst.[11]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and excess methyl methacrylate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation (boiling point: 95-98 °C at 4 mmHg) to achieve high purity (>98%).[9][13]
Protocol 2: Synthesis via Methacryloyl Chloride
This protocol is based on the general reaction between an alcohol and an acyl chloride.[8]
Materials:
-
Benzyl alcohol
-
Methacryloyl chloride
-
Potassium carbonate (or a tertiary amine like triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Polymerization inhibitor (e.g., MEHQ)
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve benzyl alcohol and a polymerization inhibitor in the anhydrous solvent.
-
Cool the mixture in an ice bath (0°C).
-
Add potassium carbonate (or triethylamine) to the solution.
-
Slowly add methacryloyl chloride dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion is confirmed by TLC or GC. Some procedures may require gentle heating to 60-70°C.[8]
-
Filter the mixture to remove the potassium chloride salt (or triethylammonium (B8662869) chloride).
-
Wash the filtrate sequentially with dilute HCl (if using an amine base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Conclusion
The synthesis of this compound from benzyl alcohol is a well-established process with multiple effective routes. Transesterification offers a balance of high yield and atom economy, particularly when efficient removal of the alcohol byproduct is achieved.[4] Direct esterification is a viable industrial method, though it requires careful management of water removal and corrosive acid catalysts. For laboratory-scale synthesis where high purity and yield are paramount, the reaction of benzyl alcohol with methacryloyl chloride provides a reliable, albeit more costly, alternative.[8] The choice of method should be guided by the specific requirements of the application, considering factors like scale, cost, and desired purity.
References
- 1. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 2. polysciences.com [polysciences.com]
- 3. kowachemical.com [kowachemical.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. KR20160067017A - Method for the production process of methacryl acid ester - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2495-37-6 [chemicalbook.com]
- 10. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0455533B1 - Process for the production of this compound and its aromatic ring substituted halogenated and alkylated derivatives - Google Patents [patents.google.com]
- 12. FR2661675A1 - NEW PROCESS FOR THE PRODUCTION OF this compound - Google Patents [patents.google.com]
- 13. This compound | 2495-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Glass Transition Temperature of Poly(benzyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(benzyl methacrylate) (PBMA), a crucial parameter influencing its physical properties and applications. This document details reported Tg values, outlines experimental protocols for its determination and the synthesis of the polymer, and presents a visual representation of the experimental workflow.
Glass Transition Temperature of Poly(this compound): A Summary
The glass transition temperature is a critical characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported Tg values exhibit some variation, which can be attributed to differences in polymer molecular weight, polydispersity, and the analytical technique and conditions employed for measurement. A summary of reported Tg values is presented in Table 1.
| Glass Transition Temperature (°C) | Measurement Technique | Comments | Reference |
| 54 | Not Specified | - | [1] |
| 54 | Not Specified | Paired with other polymers for comparison. | [2] |
| 50 (323 K) | Inverse Gas Chromatography (IGC) | - | |
| Lower than homopolymer | Differential Thermal Analysis (DTA) | Value for PBMA/graphite composites. | [3][4] |
Table 1: Reported Glass Transition Temperatures of Poly(this compound)
Experimental Protocols
Detailed methodologies for the synthesis of poly(this compound) and the determination of its glass transition temperature are provided below. These protocols are intended to serve as a practical guide for researchers in the field.
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a common method for synthesizing poly(this compound) using a free radical initiator.
Materials:
-
Benzyl (B1604629) methacrylate (B99206) (monomer)
-
1,4-Dioxane (solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Ethanol (non-solvent for precipitation)
Procedure:
-
Monomer and Solvent Preparation: this compound is typically purified to remove inhibitors before use. 1,4-Dioxane is used as the polymerization solvent.
-
Reaction Setup: In a suitable reaction vessel, dissolve the desired amount of this compound and AIBN in 1,4-dioxane.
-
Polymerization: The reaction mixture is heated to 70°C with continuous stirring under an inert atmosphere (e.g., nitrogen or argon). The polymerization is allowed to proceed for a set time, for instance, 12 hours.[3][4]
-
Purification: After the polymerization is complete, the solution is cooled to room temperature. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as ethanol, while stirring.
-
Drying: The precipitated poly(this compound) is collected by filtration and dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[3]
Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the Tg of polymers.[5][6] The Tg is observed as a step-like change in the heat flow curve.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into an aluminum DSC pan.
-
Pan Sealing: Seal the pan hermetically using a crimper. Prepare an empty sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the expected Tg (e.g., 0°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature significantly above the Tg (e.g., 100°C). This scan is performed to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The Tg is determined from this second heating scan.
-
-
Data Analysis: The glass transition is identified as a step-like transition in the heat flow versus temperature curve. The Tg is typically reported as the midpoint of this transition.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of poly(this compound) to the determination of its glass transition temperature.
Caption: Experimental workflow for PBMA synthesis and Tg analysis.
References
Refractive Index of Poly(benzyl methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the refractive index of poly(benzyl methacrylate) (PBMA), a polymer with significant applications in optical materials and various scientific fields. This document compiles available data, details experimental methodologies for refractive index determination, and presents logical workflows for these measurements.
Quantitative Data on Refractive Index
The refractive index is a critical optical property that quantifies the bending of a light ray as it passes from one medium to another. For polymers, it is dependent on factors such as wavelength, temperature, and the material's molecular weight and morphology.
Table 1: Reported Refractive Index Values for Poly(this compound)
| Refractive Index (n) | Wavelength (nm) | Temperature (°C) | Notes |
| 1.568[1][2] | 589.3 (Sodium D-line) | 20 | Most commonly cited value. |
| 1.5065 | 589.3 (Sodium D-line) | 20 | Variation in reported values may be due to differences in molecular weight, polydispersity, or measurement technique. |
| 1.49 | 589.3 (Sodium D-line) | 20 |
It is important to note that the refractive index of polymers generally exhibits wavelength dispersion, where the refractive index decreases with increasing wavelength. Furthermore, the thermo-optic coefficient (dn/dT), which describes the change in refractive index with temperature, is typically negative for polymers, meaning the refractive index decreases as the temperature increases[3]. For many polymers, this coefficient is in the range of -1.0 × 10⁻⁴ K⁻¹ to -1.2 × 10⁻⁴ K⁻¹[2]. However, specific dispersion data and the thermo-optic coefficient for poly(this compound) are not widely published.
Experimental Protocols for Refractive Index Measurement
The refractive index of polymer films can be accurately determined using several experimental techniques. The two most common methods are Abbe refractometry and spectroscopic ellipsometry.
Abbe Refractometry for Polymer Films
The Abbe refractometer is a traditional instrument for measuring the refractive index of liquids and solids. For polymer films, a thin, uniform film is typically cast on a substrate.
Methodology:
-
Sample Preparation: A solution of poly(this compound) in a suitable solvent (e.g., toluene, chloroform) is prepared. This solution is then used to cast a thin film onto a flat, transparent substrate (e.g., a glass slide) using techniques like spin coating or dip coating to ensure uniformity. The film is then thoroughly dried to remove any residual solvent.
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard material with a known refractive index, such as distilled water or a standard glass test piece.
-
Measurement:
-
A small drop of a suitable contact liquid with a refractive index higher than that of the polymer film is placed on the prism of the refractometer.
-
The polymer film on its substrate is placed onto the prism, ensuring good optical contact.
-
The light source is adjusted to illuminate the sample.
-
Looking through the eyepiece, the user adjusts the handwheel to bring the borderline between the light and dark fields into view.
-
The compensator dial is adjusted to eliminate any color fringes and sharpen the borderline.
-
The handwheel is then used to center the borderline on the crosshairs.
-
The refractive index value is read from the instrument's scale.
-
-
Temperature Control: For accurate measurements, the temperature of the prism and the sample should be controlled using a circulating water bath, as the refractive index is temperature-dependent.
Spectroscopic Ellipsometry for Polymer Films
Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films.
Methodology:
-
Sample Preparation: A thin film of poly(this compound) is prepared on a reflective substrate, typically a silicon wafer, using methods like spin coating. The film thickness should be uniform for accurate modeling.
-
Data Acquisition:
-
The sample is mounted on the ellipsometer stage.
-
A beam of polarized light with a known wavelength is directed onto the sample at a specific angle of incidence.
-
The change in polarization of the reflected light is measured by the detector.
-
This measurement is repeated for a range of wavelengths and often at multiple angles of incidence to obtain a comprehensive dataset.
-
-
Data Analysis and Modeling:
-
The acquired ellipsometric data (Psi and Delta) is analyzed using specialized software.
-
An optical model is constructed to represent the sample structure, which includes the substrate (e.g., silicon with a native oxide layer) and the polymer film.
-
The optical properties of the polymer film are often described by a dispersion model, such as the Cauchy or Sellmeier model.
-
The software then fits the model to the experimental data by varying the model parameters (e.g., film thickness and the coefficients of the dispersion model) to minimize the difference between the calculated and measured data.
-
The best-fit parameters provide the thickness and the refractive index of the polymer film as a function of wavelength.
-
Visualization of Experimental Workflows
To illustrate the logical flow of the experimental procedures described above, the following diagrams are provided in the DOT language.
Caption: Workflow for Abbe Refractometry.
Caption: Workflow for Spectroscopic Ellipsometry.
References
Thermal properties of benzyl methacrylate polymers
An In-depth Technical Guide to the Thermal Properties of Benzyl (B1604629) Methacrylate (B99206) Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of poly(benzyl methacrylate) (PBzMA), a polymer with applications in various fields, including the dye industry, adhesives, and biomedical applications.[1] This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents a logical workflow for characterization.
Core Thermal Properties
The thermal behavior of a polymer is critical for determining its processing parameters and end-use applications. Key properties for poly(this compound) are its glass transition temperature and thermal decomposition characteristics.
Quantitative Thermal Data
The following tables summarize the reported thermal properties of poly(this compound) from various studies. It is important to note that variations in these values can arise from differences in polymer molecular weight, polydispersity, and the specific experimental conditions used for measurement.
Table 1: Glass Transition Temperature (Tg) of Poly(this compound)
| Glass Transition Temperature (Tg) | Measurement Method | Notes | Source |
| 54 °C | Not specified | Commonly cited value | [2][3][4] |
| 75 °C | Differential Thermal Analysis (DTA) | Homopolymer | [1] |
| 73 °C | Differential Thermal Analysis (DTA) | Composite with 1% graphite | [1] |
| 72 °C | Differential Thermal Analysis (DTA) | Composite with 5% graphite | [1] |
| 73 °C | Differential Scanning Calorimetry (DSC) | Homopolymer | [5] |
Table 2: Thermal Decomposition Properties of Poly(this compound)
| Property | Value | Measurement Method | Notes | Source |
| Decomposition Temperature (Td) | ~207 °C | Thermogravimetric Analysis (TGA) | Single-stage decomposition | [5] |
| Activation Energy of Decomposition | 182.7 kJ/mol | Flynn-Wall-Ozawa (FWO) method on TGA data | For a composite with 5% graphite | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of polymer thermal properties. The following sections describe standard experimental protocols for the synthesis and thermal analysis of poly(this compound).
Synthesis of Poly(this compound)
1. Free Radical Polymerization:
-
Monomer and Solvent: this compound is polymerized in a 1,4-dioxane (B91453) solution.[1][6]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is used as the initiator.[1][6]
-
Reaction Conditions: The polymerization is carried out at 70 °C.[1][6]
-
Purification: After the reaction, the polymer is precipitated in excess ethanol (B145695) and dried under a vacuum.[1]
2. Atom Transfer Radical Polymerization (ATRP):
-
ATRP can also be employed for the synthesis of poly(this compound), offering better control over molecular weight and polydispersity.[5][7]
Thermal Analysis Techniques
1. Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg).
-
Sample Preparation: A small amount of the polymer sample is hermetically sealed in an aluminum pan.
-
Typical Experimental Parameters:
-
Data Analysis: The glass transition is observed as a step-change in the baseline of the heat flow curve.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate thermal stability and decomposition temperature (Td).
-
Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA pan.
-
Typical Experimental Parameters:
-
Data Analysis: The decomposition temperature is often defined as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.[7] The resulting data can also be used to determine the kinetics of thermal degradation.[1][6]
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the thermal properties of poly(this compound).
This guide provides foundational knowledge on the thermal properties of poly(this compound). For specific applications, it is recommended to perform thermal analysis on the particular grade of polymer being used, as properties can be influenced by synthesis methods and resulting polymer characteristics.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. polysciences.com [polysciences.com]
- 3. The glass transition temperatures of a number of | Chegg.com [chegg.com]
- 4. polysciences.com [polysciences.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. pubs.acs.org [pubs.acs.org]
Benzyl methacrylate monomer stability and storage
An In-depth Technical Guide to the Stability and Storage of Benzyl (B1604629) Methacrylate (B99206) Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of benzyl methacrylate (BZMA) monomer stability and its proper storage. Maintaining the integrity of BZMA is paramount for its successful use in polymerization processes and various applications, including coatings, adhesives, and polymers for biomedical use.[1][2] Improper handling and storage can lead to premature polymerization, which is often a rapid and violent exothermic reaction, generating significant heat and pressure that can be hazardous.[3][4]
Core Concepts of this compound Stability
This compound is a methacrylate ester that, like other acrylate (B77674) monomers, is susceptible to spontaneous polymerization.[3][5] This process is a free-radical chain reaction that can be initiated by several factors, including heat, light (especially UV), and contamination.[1][6] To ensure its stability and prevent unwanted polymerization during transport and storage, BZMA is typically supplied with an inhibitor.[7][8]
Inhibitors: The most common inhibitor used for stabilizing BZMA is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[1][7] Phenolic inhibitors like MEHQ function by scavenging free radicals that would otherwise initiate the polymerization chain reaction. Crucially, these inhibitors require the presence of dissolved oxygen to be effective.[3][9][10] Therefore, storing the monomer under an inert atmosphere like nitrogen will render the inhibitor ineffective and can lead to polymerization.[9][10] The concentration of MEHQ in commercial BZMA typically ranges from 50 ± 10 ppm to 180-220 ppm.[1][2]
Oxygen's Role: Dissolved oxygen plays a critical role in the stabilization mechanism of phenolic inhibitors. The inhibitor molecule donates a hydrogen atom to a radical, becoming a radical itself. Oxygen then reacts with this inhibitor radical, regenerating the inhibitor and forming a less reactive peroxy radical, thus terminating the polymerization chain. This is why maintaining an air headspace in storage containers is essential.[9][10]
Factors Influencing this compound Stability
Several external factors can compromise the stability of inhibited BZMA, leading to premature polymerization. Understanding and controlling these factors are key to safe and effective storage.
-
Temperature: Elevated temperatures significantly increase the rate of polymerization.[1][10] It is crucial to store BZMA in a cool environment, away from heat sources.[11] Storage temperatures should generally not exceed 30-35°C.[1]
-
Light: BZMA is photosensitive, and exposure to light, particularly UV radiation, can initiate polymerization.[1][5] Storage in opaque or amber-colored containers in a dark place is recommended.[1][6]
-
Contamination: Contamination with various substances can trigger polymerization. These include:
-
Moisture: The ingress of moisture should be prevented by keeping containers tightly sealed.[9]
-
Inhibitor Depletion: Over time, the inhibitor can be consumed, especially under suboptimal storage conditions. It is important to monitor the inhibitor concentration periodically, particularly for long-term storage.[10]
The logical relationship between these factors and recommended storage practices is illustrated in the diagram below.
Caption: Factors influencing BZMA stability and mitigation strategies.
Quantitative Data on Storage and Stability
The following tables summarize the key quantitative parameters for the storage and stability of this compound.
Table 1: Recommended Storage Conditions and Shelf Life
| Parameter | Value | Reference(s) |
| Storage Temperature | < 30-35°C | [1] |
| Shelf Life | 6 months from date of delivery | [1][10] |
| Inhibitor | Monomethyl ether hydroquinone (MEHQ) | [1][7] |
| Inhibitor Concentration | 50 ± 10 ppm or 180-220 ppm | [1][2] |
| Atmosphere | Presence of dissolved oxygen (air headspace) is necessary | [1][9][10] |
Table 2: Physical and Chemical Properties Relevant to Stability
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | [1][5] |
| Purity (typical) | ≥ 99.0% (GC) | [1] |
| Acid Content (max) | 0.02% | [1] |
| Moisture (max) | 0.05% | [1] |
| Density (20°C) | 1.04 g/cm³ | [1] |
| Boiling Point | 95-98 °C at 4 mmHg | [8] |
| Flash Point | 92-107°C (closed cup) | [12] |
| Water Solubility | Insoluble | [5] |
Experimental Protocols for Stability Assessment
A comprehensive assessment of BZMA stability involves monitoring its purity, detecting the formation of polymers, and quantifying the inhibitor concentration over time and under various stress conditions (e.g., elevated temperature).
1. Monomer Purity and Polymer Content Determination by Gas Chromatography (GC)
-
Objective: To quantify the purity of the BZMA monomer and detect the presence of any polymeric material.
-
Methodology:
-
Sample Preparation: A known amount of the BZMA sample is dissolved in a suitable solvent (e.g., acetone, dichloromethane). An internal standard (e.g., dodecane) is added for accurate quantification.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.
-
GC Conditions:
-
Column: A capillary column suitable for separating methacrylate monomers (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the solvent, monomer, and any higher boiling point impurities or polymer degradation products. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min.
-
Detector Temperature: Typically set around 300°C.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Analysis: The peak area of BZMA is compared to the internal standard to calculate its concentration. The presence of broad peaks or a rising baseline at higher retention times can indicate the presence of polymers.
-
2. Inhibitor Concentration Measurement by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of the MEHQ inhibitor.
-
Methodology:
-
Sample Preparation: The BZMA sample is diluted in a suitable mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where MEHQ has strong absorbance (e.g., around 290 nm).
-
-
Quantification: A calibration curve is generated using standards of known MEHQ concentrations. The peak area of MEHQ in the sample is then used to determine its concentration from the calibration curve.
-
The following diagram illustrates a typical experimental workflow for assessing the stability of this compound.
Caption: Workflow for BZMA stability testing.
Conclusion and Recommendations
The stability of this compound monomer is maintained through a combination of added inhibitors and controlled storage conditions. For researchers, scientists, and drug development professionals, adherence to these guidelines is crucial to ensure the quality and reactivity of the monomer for its intended application and to prevent hazardous situations.
Key recommendations include:
-
Always store BZMA in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. [1][5][11]
-
Ensure the storage temperature does not exceed 30-35°C. [1]
-
Keep containers tightly sealed to prevent contamination and moisture ingress. [6][9]
-
Maintain an air headspace in the container; do not store under an inert atmosphere. [9][10]
-
Avoid contact with incompatible materials such as peroxides, strong acids, bases, and oxidizing agents. [1][10]
-
For long-term storage, periodically verify the inhibitor concentration. [10]
-
Always consult the Safety Data Sheet (SDS) for detailed handling and safety information. [6][13]
References
- 1. This compound|BZMA|CAS No.2495-37-6 [zk-fy.com]
- 2. jamorin.com [jamorin.com]
- 3. gantrade.com [gantrade.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. 甲基丙烯酸苄基酯 96%, contains monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. newstetic.com [newstetic.com]
- 12. This compound (BZMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 13. echemi.com [echemi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Free-Radical Polymerization of Benzyl (B1604629) Methacrylate (B99206)
This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the free-radical polymerization of benzyl methacrylate (BzMA). Poly(this compound) (PBzMA) is a rigid, hydrophobic thermoplastic polymer with notable optical clarity and chemical resistance, making it a material of interest in coatings, optical materials, and advanced composites.[1] Its unique properties, stemming from the bulky aromatic benzyl ester group, also make it a candidate for specialized applications, including drug delivery systems.
The Core Mechanism of Polymerization
Free-radical polymerization is a chain-growth process that involves the sequential addition of monomer units to a growing polymer chain with a radical active center. The overall process is classically divided into three distinct stages: initiation, propagation, and termination.[2]
Initiation
The process begins with the generation of free radicals from an initiator molecule. Thermally labile initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly used.[3][4] Upon heating, the initiator decomposes into primary radicals.[4] This primary radical then reacts with a this compound monomer molecule, transferring the radical activity to the monomer and forming an initiated monomer radical. This step creates the active center from which the polymer chain will grow.[2][4]
Propagation
During propagation, the initiated monomer radical rapidly adds successive this compound monomers. This process extends the polymer chain, with the radical active site being continuously transferred to the newly added monomer unit at the end of the growing chain.[2] The rate of propagation is proportional to the concentration of both the growing chain radicals and the monomer.[2] The bulky benzyl group can influence the stereochemistry of the polymer chain and the overall reaction kinetics.
Termination
The growth of a polymer chain ceases through termination reactions, where two growing radical chains react to form a stable, non-radical polymer molecule. Termination typically occurs through two primary mechanisms:
-
Combination (or Coupling): Two growing radical chains join together to form a single, longer polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains: one with a saturated end and one with an unsaturated end.
The viscosity of the reaction medium increases as polymerization proceeds, which can reduce the mobility of large polymer radicals. This phenomenon, known as the Trommsdorff-Norrish effect (or gel effect), can decrease the rate of termination and lead to a rapid increase in the polymerization rate, often resulting in a broader molecular weight distribution.[4][5]
Caption: The three stages of free-radical polymerization: initiation, propagation, and termination.
Quantitative Data Summary
The following tables summarize key quantitative data for poly(this compound) from various studies.
Table 1: Physical and Thermal Properties of Poly(this compound)
| Property | Value | Source(s) |
| Glass Transition Temp. (Tg) | 54 °C | [6] |
| Glass Transition Temp. (Tg) | 73 °C | [7] |
| Density | 1.179 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.568 | [6] |
| Average Molecular Wt. (Mw) | ~100,000 g/mol (by GPC) | [6] |
Table 2: Kinetic and Decomposition Data
| Parameter | Value | Conditions/Method | Source(s) |
| Monomer Reactivity Ratio (r1, BMA) | 0.812 (vs. Ethyl Methacrylate) | ATRP, Kelen–Tüdös equation | [7] |
| Monomer Reactivity Ratio (r2, BMA) | 1.07 (vs. HBPPMA) | Free Radical, Kelen-Tüdös method | [7] |
| Avg. Activation Energy of Decomposition | 182.7 kJ/mol | For Poly(BzMA)/5% Graphite composite, FWO Method | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are protocols for standard free-radical polymerization and a more controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Protocol for Conventional Free-Radical Polymerization
This protocol is based on the synthesis of PBzMA using AIBN as an initiator.[3]
-
Monomer and Solvent Preparation: this compound (BzMA) monomer is purified to remove inhibitors. 1,4-dioxane (B91453) is used as the solvent.
-
Reaction Setup: The polymerization is carried out in a reaction flask equipped with a condenser and a nitrogen inlet to maintain an inert atmosphere.
-
Polymerization:
-
BzMA is dissolved in 1,4-dioxane.
-
AIBN is added as the initiator.
-
The reaction mixture is heated to 70 °C and stirred for 12 hours.
-
-
Purification:
-
After the reaction, the solution is cooled to room temperature.
-
The resulting polymer is precipitated by pouring the solution into an excess of a non-solvent, such as ethanol.
-
The precipitated poly(this compound) is filtered.
-
-
Drying: The purified polymer is dried in a vacuum oven at 40 °C for 24 hours to remove residual solvent.
Protocol for RAFT Aqueous Emulsion Polymerization
This protocol describes a controlled polymerization technique to synthesize diblock copolymers with well-defined molecular weights and low polydispersity, which is often desired in drug delivery applications.[8]
-
Macro-CTA Preparation: A hydrophilic macro-chain transfer agent (e.g., Poly(glycerol monomethacrylate), PGMA) is synthesized first.
-
Reaction Setup: A round-bottom flask is charged with the PGMA macro-CTA, this compound (BzMA) monomer, an initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA), and deionized water to achieve a target solids content (e.g., 10% w/w).
-
Degassing: The mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is immersed in an oil bath pre-heated to 70 °C and stirred for a set duration (e.g., 6 hours).
-
Characterization: The final polymer dispersion is analyzed directly using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity (Mw/Mn), and ¹H NMR spectroscopy to confirm monomer conversion.[8]
Caption: A generalized workflow for the synthesis and characterization of poly(this compound).
Relevance in Drug Development
While this guide focuses on the core polymerization mechanism, the resulting polymer, PBzMA, and its copolymers have significant potential in drug development. The hydrophobic nature of PBzMA makes it suitable for forming the core of nanoparticles or micelles for the encapsulation of poorly water-soluble drugs. By utilizing controlled radical polymerization techniques like RAFT, it is possible to synthesize amphiphilic block copolymers (e.g., a hydrophilic block like PGMA and a hydrophobic block of PBzMA).[8][9] These copolymers can self-assemble in aqueous media to form well-defined core-shell nanostructures, which are promising vehicles for targeted drug delivery. The synthesis of such materials relies on a fundamental understanding of the polymerization mechanisms and protocols detailed herein.
References
- 1. polysciences.com [polysciences.com]
- 2. uvebtech.com [uvebtech.com]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. m.youtube.com [m.youtube.com]
- 5. imaging.org [imaging.org]
- 6. 聚甲基丙烯酸苄酯 average Mw ~100,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Understanding the chemical structure of poly(benzyl methacrylate)
An In-depth Technical Guide to the Chemical Structure of Poly(benzyl methacrylate)
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of poly(this compound) (PBMA), tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
Poly(this compound) is a polymer synthesized from the monomer benzyl (B1604629) methacrylate (B99206). The defining characteristic of this polymer is the presence of a benzyl group attached to the ester group of the methacrylate repeating unit. This aromatic side chain imparts specific physical and chemical properties to the polymer, such as a higher refractive index and glass transition temperature compared to its aliphatic counterparts.
The chemical formula for the monomer, this compound, is C₁₁H₁₂O₂. The polymerization process involves the opening of the double bond in the methacrylate group to form a long-chain polymer.
Below is a diagram illustrating the polymerization of this compound into poly(this compound).
The fundamental repeating unit of poly(this compound) is shown in the following diagram.
Physicochemical Properties
Poly(this compound) is a rigid and hydrophobic thermoplastic polymer known for its excellent optical clarity and chemical resistance.[1] The properties of PBMA can vary depending on its molecular weight and polydispersity. A summary of key quantitative data is presented in the table below.
| Property | Value |
| Average Molecular Weight (Mw) | ~100,000 g/mol (by GPC) |
| Glass Transition Temperature (Tg) | 54 °C[1] |
| Refractive Index (n20/D) | 1.568[2] |
| Density | 1.179 g/mL at 25 °C[2] |
| SMILES String | CC(=C)C(=O)OCc1ccccc1 |
| InChI Key | AOJOEFVRHOZDFN-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of Poly(this compound) via Free Radical Polymerization
A common method for synthesizing poly(this compound) is through free radical polymerization.[3]
Materials:
-
This compound (BzMA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) as the initiator
-
1,4-Dioxane (B91453) as the solvent
-
Ethanol for precipitation
Procedure:
-
This compound monomer is dissolved in 1,4-dioxane in a reaction flask.
-
AIBN is added to the solution as the radical initiator.
-
The solution is purged with nitrogen for approximately 30 minutes to remove oxygen, which can inhibit polymerization.[4]
-
The reaction flask is then placed in a thermostatically controlled bath at a specific temperature, typically around 70 °C, to initiate the polymerization.[3]
-
The polymerization is allowed to proceed for a set amount of time, for instance, 12 hours.[3]
-
After the reaction is complete, the polymer solution is cooled to room temperature.
-
The synthesized poly(this compound) is then precipitated by adding the solution to an excess of a non-solvent, such as ethanol.[3]
-
The precipitated polymer is collected and dried in a vacuum oven at a temperature of approximately 40 °C for 24 hours to remove any residual solvent.[3]
Characterization of Poly(this compound)
The synthesized polymer is typically characterized to determine its structure, molecular weight, and thermal properties. A general workflow for the characterization of poly(this compound) is outlined below.
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the polymer. For PBMA, characteristic peaks include the ester carbonyl stretching vibration around 1720 cm⁻¹ and aromatic C=C stretching vibrations at approximately 1602, 1495, and 1451 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the polymer by analyzing the chemical shifts and integrations of the protons and carbons in the repeating unit.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the polymer, most notably the glass transition temperature (Tg), which is a critical parameter for understanding the physical state of the polymer at different temperatures.
References
Benzyl Methacrylate: A Versatile Monomer for Advanced Biomedical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) methacrylate (B99206) (BMA) is a functional acrylic monomer that is gaining significant interest in the biomedical field. Its unique chemical structure, featuring a rigid, hydrophobic benzyl group, imparts valuable properties to polymers, making it a compelling building block for a range of applications, from drug delivery systems and tissue engineering scaffolds to specialty medical and dental materials. This guide provides a comprehensive overview of the properties, synthesis, and biomedical potential of BMA-based polymers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.
Core Properties and Rationale for Use
Poly(benzyl methacrylate) (PBMA) and its copolymers are characterized by their hydrophobicity, excellent optical clarity, and chemical resistance.[1] The bulky benzyl group enhances the polymer's glass transition temperature (Tg) and provides a strong, rigid backbone. These intrinsic properties are the primary drivers for its adoption in biomedical applications:
-
Hydrophobicity: The non-polar nature of the benzyl group allows for strong hydrophobic interactions, which is particularly useful for encapsulating and controlling the release of hydrophobic drugs. This property also influences protein adsorption and cellular interactions at the material interface.
-
Mechanical Strength: BMA is often copolymerized with other methacrylates to tune the mechanical properties of the final material. Its incorporation can enhance the stiffness and strength of biomaterials, making it suitable for applications like bone cements and durable medical device components.[2]
-
Controlled Polymerization: BMA can be readily polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This allows for the precise synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures (e.g., block copolymers), which is critical for creating sophisticated drug delivery vehicles and biomaterials.
Quantitative Data Summary
The following tables summarize key quantitative data for BMA-based and related methacrylate polymers, providing a comparative reference for material selection and design.
Table 1: Physicochemical and Mechanical Properties of Methacrylate-Based Polymers
| Property | Polymer System | Value | Application Relevance |
| Glass Transition Temp. (Tg) | Poly(this compound) (PBMA) | 54 °C | Determines the polymer's physical state (glassy or rubbery) at physiological temperatures, affecting drug diffusion and mechanical behavior. |
| Young's Modulus | PMMA Bone Cement | 1500 - 2700 MPa[2][3] | Indicates stiffness. Values are tunable and can be matched to bone tissue to prevent stress shielding. |
| Tensile Strength | PMMA Bone Cement | 20 - 35 MPa[2] | Represents the maximum stress the material can withstand before fracture; crucial for load-bearing applications. |
| Protein Adsorption (Fibronectin) | Poly(MMA-co-styrene) NPs | ~0.72 µg/cm² | Influences biocompatibility, cellular adhesion, and the foreign body response. The hydrophobic nature of BMA suggests similar or higher adsorption profiles. |
Note: Data for PMMA bone cement is included as a relevant proxy for BMA-containing systems, which are often used in similar copolymer formulations for mechanical applications.
Table 2: Representative Drug Release and Biocompatibility Data
| Parameter | System | Drug | Results |
| Cumulative Release | Doxorubicin-loaded PLGA Nanoparticles (pH 7.4, 37°C) | Doxorubicin | ~30% release at 24h; ~47% release at 14 days, showing a sustained release profile.[4] |
| Cumulative Release | 5-Fluorouracil-loaded Methacrylate Hydrogels | 5-Fluorouracil | Release is modulated by crosslinking density; less than 27% release after 5 hours in some formulations, indicating potential for delayed release.[5] |
| In Vitro Cytotoxicity | Methacrylate Copolymers (on L929 fibroblasts) | - | Cell viability reported to be >90% after 24 and 48 hours, indicating good biocompatibility for certain compositions. |
Note: Drug release data is for related polymer systems and illustrates the typical sustained release profiles achievable with hydrophobic polymer matrices like those containing BMA.
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the development and evaluation of novel biomaterials. The following sections provide step-by-step protocols for the synthesis of BMA-based polymers and the assessment of their cytocompatibility.
Protocol 1: Synthesis of a BMA-based Block Copolymer via ATRP
This protocol describes a typical Atom Transfer Radical Polymerization (ATRP) for creating a well-defined block copolymer, suitable for self-assembly into nanoparticles for drug delivery.
Materials:
-
This compound (BMA) monomer, purified
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Ethyl 2-bromoisobutyrate (EBiB) initiator
-
Anisole (B1667542) (solvent), anhydrous
-
Methanol (for precipitation)
-
Schlenk flask, syringes, magnetic stirrer, and inert gas (Argon or Nitrogen) line
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 0.05 mmol) to a dry Schlenk flask under an inert atmosphere.
-
Reaction Mixture: In a separate vial, dissolve the macroinitiator (e.g., a pre-synthesized polymer block, 1 eq), BMA monomer (e.g., 100 eq), and PMDETA (1 eq relative to CuBr) in anisole (e.g., 50% v/v).
-
Deoxygenation: Purge the monomer/ligand solution with inert gas for at least 30 minutes to remove dissolved oxygen.
-
Initiation: Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr catalyst. Add the EBiB initiator (1 eq) to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at a specified temperature (e.g., 90°C) and stir.
-
Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
Termination: Once the desired molecular weight is achieved, stop the reaction by opening the flask to air and cooling it down. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer by adding the solution dropwise into a large volume of cold methanol.
-
Drying: Collect the polymer precipitate by filtration and dry under vacuum to a constant weight.
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is used to evaluate the biocompatibility of BMA-based materials.
Materials:
-
Cell line (e.g., L929 fibroblasts, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Test material (e.g., BMA-polymer extract or nanoparticles)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Material Exposure: Prepare serial dilutions of the test material extract or nanoparticle suspension in the cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test material at various concentrations. Include untreated cells as a positive control and medium-only wells as a blank.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance. Plot cell viability against material concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizing Workflows and Mechanisms
Graphical representations are essential tools for understanding complex processes in biomaterial development and application. The following diagrams, rendered in DOT language, illustrate key workflows and biological interactions relevant to BMA-based systems.
Diagram 1: Biomedical Polymer Development Workflow
This diagram outlines the typical phased approach for developing and validating a BMA-based biomaterial, from initial synthesis to pre-clinical evaluation.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Smart Pellets for Controlled Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]
Hydrophobicity of Poly(benzyl methacrylate) Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophobic characteristics of poly(benzyl methacrylate) (PBnMA) surfaces. PBnMA is a polymer of significant interest in various fields, including biomedical applications and drug delivery systems, owing to its unique surface properties.[1] This document details the quantitative measures of hydrophobicity, outlines the experimental protocols for their determination, and presents a logical workflow for the characterization of these surfaces.
Quantitative Assessment of Hydrophobicity
The hydrophobicity of a polymer surface is a critical parameter that governs its interaction with aqueous environments, proteins, and cells. The primary indicators of hydrophobicity are the water contact angle, surface free energy, and water absorption. While specific data for poly(this compound) is not extensively documented in publicly available literature, its inherent hydrophobicity is well-recognized.[1] To provide a quantitative context, this guide presents data for structurally related poly(alkyl methacrylates), which can serve as a valuable reference for estimating the properties of PBnMA.
For comparison, poly(methyl methacrylate) (PMMA), a widely studied polymer, exhibits a water contact angle of approximately 70.9° and a critical surface tension of 37.5 mJ/m².[2] Poly(n-butyl methacrylate) (PnBMA) and poly(t-butyl methacrylate) (PtBMA) demonstrate higher water contact angles of 91° and 108.1°, respectively, indicating increased hydrophobicity with a larger alkyl group.[2]
Table 1: Water Contact Angle and Critical Surface Tension of Various Poly(methacrylates)
| Polymer | CAS Number | Critical Surface Tension (γS) [mJ/m²] | Water Contact Angle [°] |
| Poly(methyl methacrylate) (PMMA) | 9011-14-7 | 37.5 | 70.9[2] |
| Poly(n-butyl methacrylate) (PnBMA) | 9003-63-8 | 29.8 | 91[2] |
| Poly(t-butyl methacrylate) (PtBMA) | 25189-00-9 | 18.1 | 108.1[2] |
| Poly(this compound) (PBnMA) | 25085-83-0 | Estimated > 30 | Estimated > 90 |
Note: Values for Poly(this compound) are estimated based on its known hydrophobic nature and comparison with related polymers.
Water absorption is another key indicator of a material's hydrophobicity. Lower water absorption percentages are characteristic of more hydrophobic materials.
Table 2: Water Absorption of Poly(methyl methacrylate)
| Polymer | Test Method | Water Absorption (% by weight) |
| Poly(methyl methacrylate) (PMMA) | ASTM D570 | ~2[3] |
| Poly(this compound) (PBnMA) | ASTM D570 | Expected to be < 2% |
Note: The water absorption for Poly(this compound) is expected to be low, reflecting its hydrophobic character.
Experimental Protocols
Accurate and reproducible characterization of polymer surface hydrophobicity relies on standardized experimental procedures. This section details the methodologies for the synthesis of PBnMA, the preparation of thin films, and the measurement of key hydrophobic parameters.
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized via various polymerization techniques. A common and controlled method is Atom Transfer Radical Polymerization (ATRP).[4]
Materials:
-
Benzyl methacrylate (B99206) (BnMA) monomer
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., copper(I) bromide)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., anisole)
Procedure:
-
The BnMA monomer, initiator, and solvent are added to a reaction flask.
-
The solution is degassed to remove oxygen, which can interfere with the polymerization.
-
The catalyst and ligand are added under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to the desired temperature (e.g., 90°C) and stirred for a specified time to achieve the target molecular weight and conversion.
-
The polymerization is terminated, and the polymer is purified, typically by precipitation in a non-solvent, followed by filtration and drying.
Preparation of Poly(this compound) Thin Films
Uniform and smooth polymer films are essential for accurate surface property measurements. Spin-coating is a widely used technique for producing high-quality thin films.
Materials:
-
Poly(this compound) powder
-
A suitable solvent (e.g., toluene, chloroform)
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Prepare a solution of PBnMA in the chosen solvent at a specific concentration.
-
Clean the substrates thoroughly to remove any contaminants.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed for a set duration. The thickness of the film is controlled by the solution concentration and the spin speed.
-
The coated substrate is then baked at an elevated temperature to remove any residual solvent and to anneal the film.
Measurement of Water Contact Angle
The sessile drop method is a standard technique for measuring the static contact angle of a liquid on a solid surface.
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing liquid droplets
-
High-purity water
Procedure:
-
Place the PBnMA-coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of water (typically a few microliters) onto the surface of the film.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Software is used to analyze the image and determine the contact angle by fitting the drop shape to the Young-Laplace equation.
-
Measurements are typically repeated at multiple locations on the surface to ensure statistical reliability.
Determination of Surface Free Energy
The surface free energy of a solid can be calculated from contact angle measurements using various theoretical models. The Owens-Wendt-Rabel-Kaelble (OWRK) method is commonly used for polymers. This method separates the surface free energy into dispersive and polar components.
Procedure:
-
Measure the contact angles of at least two different liquids with known surface tension components (one polar and one non-polar, e.g., water and diiodomethane) on the PBnMA surface using the sessile drop method.
-
The Owens-Wendt equation is then used to calculate the dispersive and polar components of the PBnMA surface free energy. The total surface free energy is the sum of these two components.
Measurement of Water Absorption
The water absorption of a polymer is determined according to the ASTM D570 standard test method.
Procedure:
-
Prepare specimens of the PBnMA material of a specified size and shape.
-
Dry the specimens in an oven at a specified temperature for a set duration to remove any initial moisture.
-
Weigh the dried specimens accurately.
-
Immerse the specimens in distilled water at a controlled temperature for a specified period (e.g., 24 hours).
-
Remove the specimens from the water, pat them dry with a lint-free cloth, and reweigh them.
-
The percentage of water absorption is calculated from the increase in weight.
Experimental and Analytical Workflow
The following diagrams illustrate the logical flow of processes for synthesizing PBnMA and characterizing the hydrophobicity of its surface.
Caption: Experimental workflow for PBnMA synthesis and surface hydrophobicity characterization.
Caption: Factors influencing and properties resulting from the hydrophobicity of PBnMA surfaces.
References
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of Benzyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA). RAFT polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, nanotechnology, and materials science.
Introduction to RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined architectures. The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly transfers between active and dormant polymer chains, allowing for controlled polymer growth. This control over the polymerization process enables the production of polymers with predetermined molecular weights and low polydispersity indices (Đ).
Experimental Protocols
Three common methods for the RAFT polymerization of benzyl methacrylate are detailed below: solution, emulsion, and dispersion polymerization.
Solution Polymerization of this compound
This protocol describes a typical solution polymerization of BzMA to form a homopolymer.
Materials:
-
This compound (BzMA), inhibitor removed
-
Cumyl dithiobenzoate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (B151609) (solvent)
-
Schlenk flask or similar reaction vessel
-
Vacuum line and nitrogen or argon source
-
Constant temperature bath
Procedure:
-
To a Schlenk flask, add cumyl dithiobenzoate (2 g), AIBN (101 mg), this compound (15 mL), and benzene (5 mL).[1]
-
Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Place the sealed flask in a constant-temperature bath pre-heated to 60°C.[1]
-
Allow the polymerization to proceed for 88 hours.[1]
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
The resulting polymer can be purified by precipitation in a suitable non-solvent, such as methanol, followed by drying under vacuum.
RAFT Emulsion Polymerization of this compound
This protocol is for the synthesis of poly(glycerol monomethacrylate)-poly(this compound) (PGMA-PBzMA) diblock copolymers via RAFT aqueous emulsion polymerization.[2]
Materials:
-
Poly(glycerol monomethacrylate) macro-chain transfer agent (PGMA macro-CTA)
-
This compound (BzMA)
-
4,4'-Azobis(4-cyanopentanoic acid) (ACVA) (initiator)
-
Deionized water
-
Round-bottom flask
-
Nitrogen source
-
Oil bath
Procedure:
-
In a 25 mL round-bottom flask, combine PGMA macro-CTA (0.0696 g), BzMA (0.4414 g), and ACVA (0.600 mg).[2]
-
Add deionized water (4.58 g) to achieve a 10% w/w solids content.[2]
-
Purge the mixture with nitrogen for 30 minutes to remove oxygen.[2]
-
Immerse the flask in an oil bath pre-heated to 70°C.[2]
-
Let the polymerization proceed for 6 hours.[2]
-
The reaction is stopped by cooling and exposure to air. The resulting nanoparticle dispersion can be analyzed directly.
RAFT Dispersion Polymerization of this compound in Non-Polar Media
This protocol details the synthesis of hydrogenated polybutadiene-poly(this compound) (PhBD-PBzMA) diblock copolymers in n-dodecane.
Materials:
-
Monohydroxy-capped hydrogenated polybutadiene-based macro-chain transfer agent (PhBD-macro-CTA)
-
This compound (BzMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
n-Dodecane (solvent)
-
Reaction vessel with a stirrer
-
Nitrogen source
-
Oil bath
Procedure:
-
Prepare a solution of the PhBD-macro-CTA and BzMA in n-dodecane in a reaction vessel.
-
Add the initiator, AIBN.
-
Degas the mixture by purging with nitrogen.
-
Heat the reaction to 90°C in an oil bath with stirring.[3][4]
-
High monomer conversion (≥99%) is typically achieved.[3] The reaction time can be monitored, with reports of over 99% conversion within 100 minutes at this temperature.[5]
-
Terminate the polymerization by cooling the reaction vessel.
Data Presentation
The following tables summarize quantitative data from various RAFT polymerization protocols for this compound.
Table 1: Solution Polymerization of this compound
| RAFT Agent | Initiator | [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| Cumyl dithiobenzoate | AIBN | Not specified | Benzene | 60 | 88 | 3,500 | 1.06 | [1] |
Table 2: Emulsion and Miniemulsion Polymerization of this compound
| RAFT Agent (Macro-CTA) | Initiator | [CTA]:[Initiator] Molar Ratio | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) | Ref. |
| PGMA51 | ACVA | 4.0 | Water | 70 | 6 | 62,100 | 1.18 | >98 | [2] |
| PETTCCP | AIBN | 5.0 | Water | 70 | 4 | - | - | 99.6 | [6] |
Table 3: Dispersion Polymerization of this compound
| RAFT Agent (Macro-CTA) | Initiator | Solvent | Temp. (°C) | Time (min) | Đ (Mw/Mn) | Conversion (%) | Ref. |
| PhBD | - | n-dodecane | 90 | - | <1.20 | ≥99 | [3][4] |
| PSiMA | - | Silicone Oil (D5) | 90 | 100 | <1.25 | >99 | [5] |
| mPEG45-CDPA | BAPO (photo) | Isopropanol/water | 25-70 | 120 | - | 95 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a RAFT polymerization experiment.
Caption: General workflow for RAFT polymerization.
RAFT Polymerization Mechanism
This diagram outlines the key steps in the RAFT polymerization mechanism.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RAFT miniemulsion polymerisation of this compound using non-ionic surfactant - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00048A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the ATRP Synthesis of Poly(benzyl methacrylate)
Introduction
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. This document provides a detailed experimental protocol for the synthesis of poly(benzyl methacrylate) (PBzMA) via ATRP. The protocols are intended for researchers and scientists in the fields of polymer chemistry and drug development who are interested in utilizing well-defined polymers for various applications.
Experimental Principles
ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. The process is initiated by an alkyl halide, and the equilibrium between the active (radical) and dormant species allows for controlled chain growth.
Experimental Data Summary
The following table summarizes typical experimental conditions and results for the ATRP of benzyl (B1604629) methacrylate (B99206) (BzMA) gathered from various sources. This data can be used as a starting point for designing specific experiments.
| Monomer (BzMA) | Initiator | Catalyst | Ligand | Solvent | [M]:[I]:[Cu]:[L] Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| This compound | Ethyl 2-bromoisobutyrate (EBiB) | CuBr | PMDETA | Toluene | 37:1:0.8:0.8 | 60 | 15 | - | 1.50 - 1.58 | [1] |
| This compound | Ethyl 2-bromoisobutyrate (EBiB) | CuCl | HMTETA | Anisole (50% v/v) | 113:1:0.5:0.5 | 90 | - | - | - | [2] |
| This compound | Ethylene bis(2-bromoisobutyrate) | CuBr/CuBr₂ | PMDETA | Anisole | Varied | 50 | 4-24 | Varied | - | [3] |
M: Monomer, I: Initiator, Cu: Copper Catalyst, L: Ligand, Mn: Number-average molecular weight, Đ: Polydispersity index (Mw/Mn). Note: The specific molecular weights and polydispersities are dependent on the exact reaction conditions and monomer conversion.
Detailed Experimental Protocol
This protocol describes a general procedure for the ATRP of this compound.
1. Materials
-
Monomer: this compound (BzMA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)[2].
-
Initiator: Ethyl 2-bromoisobutyrate (EBiB) (used as received or distilled under reduced pressure).
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (purified by washing with acetic acid and ethanol, then dried under vacuum)[2].
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Hexamethyltriethylenetetramine (HMTETA) (used as received or distilled under reduced pressure).
-
Solvent: Anisole or Toluene (anhydrous, freshly distilled).
-
Inert Gas: Argon or Nitrogen.
-
Other: Anhydrous magnesium sulfate, neutral alumina, methanol, tetrahydrofuran (B95107) (THF).
2. Equipment
-
Schlenk flask or round-bottom flask with a sidearm.
-
Magnetic stirrer and stir bar.
-
Oil bath with temperature controller.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Syringes and needles for transferring reagents.
-
Vacuum pump.
3. Experimental Procedure
a. Reagent Preparation and Reaction Setup
-
A dry Schlenk flask equipped with a magnetic stir bar is charged with the copper catalyst (e.g., CuBr).
-
The flask is sealed with a rubber septum and purged with an inert gas (e.g., Argon) for 15-20 minutes to remove oxygen.
-
The purified monomer (BzMA) and the solvent (e.g., anisole) are added to the flask via degassed syringes[2].
-
The ligand (e.g., PMDETA) is then added to the reaction mixture via a degassed syringe. The mixture is stirred until the copper complex forms, indicated by a color change.
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen[1][4]. This is a critical step for a successful ATRP[4].
b. Polymerization
-
After the final thaw cycle, the flask is backfilled with inert gas and immersed in a preheated oil bath set to the desired reaction temperature (e.g., 90 °C)[2].
-
Once the reaction mixture reaches the target temperature, the initiator (e.g., EBiB) is added via a degassed syringe to start the polymerization[2].
-
The reaction is allowed to proceed for the desired time. Samples can be taken periodically using a degassed syringe to monitor the monomer conversion and the evolution of molecular weight.
c. Termination and Polymer Isolation
-
To terminate the polymerization, the flask is removed from the oil bath and opened to the air. This exposure to oxygen deactivates the copper catalyst.
-
The reaction mixture is diluted with a suitable solvent like THF.
-
The copper catalyst is removed by passing the polymer solution through a short column packed with neutral alumina[2][4]. The alumina will adsorb the copper complex, which is visible as a colored band at the top of the column[4].
-
The purified polymer solution is then concentrated by rotary evaporation.
-
The concentrated solution is precipitated into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
4. Characterization
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl protons with that of the polymer backbone protons[3].
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration[3].
-
Polymer Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy. The ¹H NMR spectrum of poly(this compound) will show characteristic peaks for the aromatic protons of the benzyl group (around 7.3 ppm), the methylene (B1212753) protons of the benzyl group (around 5.0 ppm), and the polymer backbone protons[1][5].
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Emulsion Polymerization of Benzyl Methacrylate in Latex Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(benzyl methacrylate) (PBzMA) based latex adhesives via emulsion polymerization. Benzyl (B1604629) methacrylate (B99206) (BzMA) is a versatile aromatic monomer that, when incorporated into acrylic adhesive formulations, can significantly enhance adhesive performance by increasing the glass transition temperature (Tg), improving thermal stability, and enhancing water resistance.[1][2][3]
Introduction
Pressure-sensitive adhesives (PSAs) are a crucial class of materials used in a wide array of applications, from everyday office supplies to specialized medical devices. Acrylate-based PSAs are particularly popular due to their excellent clarity, color stability, and resistance to heat and UV radiation.[4] The performance of these adhesives is finely tuned by the selection of monomers.[4]
This compound serves as a "hard" monomer, which, when copolymerized with "soft" monomers like butyl acrylate (B77674), allows for precise control over the final adhesive properties.[1][2] The bulky benzyl group contributes to a higher Tg, which in turn increases the shear strength of the adhesive.[1][2] This makes BzMA an excellent candidate for developing high-performance latex adhesives.
Key Performance Attributes of BzMA-based Adhesives
The incorporation of this compound into acrylate latex adhesives has been shown to systematically influence the final properties of the adhesive film:
-
Increased Shear Strength: As the concentration of BzMA increases, the shear strength of the adhesive also increases.[1][2] This is attributed to the increase in the copolymer's glass transition temperature.
-
Controlled Peel Strength and Tack: The 180° peel strength can be optimized by adjusting the BzMA content, with studies showing a maximum value at around 5 wt% BzMA.[1][2] Loop tack tends to decrease with higher BzMA concentrations.[1][2]
-
Enhanced Thermal Stability: The introduction of BzMA can elevate the thermal stability of the resulting copolymer, as observed through thermogravimetric analysis (TGA).[1][2]
-
Improved Water Resistance: The hydrophobic nature of the benzyl group leads to improved water resistance of the latex film, a beneficial property for applications in humid environments.[1][2]
Experimental Protocols
The following protocols are based on a monomer-starved seeded semi-continuous emulsion polymerization process, a common and effective method for producing stable and uniform latex particles.[2]
Materials
| Material | Abbreviation | Purpose | Supplier Example |
| This compound | BzMA | Hard Monomer | Sigma-Aldrich |
| Butyl Acrylate | BA | Soft Monomer | Sigma-Aldrich |
| Acrylic Acid | AA | Functional Monomer (Adhesion) | Sigma-Aldrich |
| 2-Hydroxyethyl Acrylate | HEA | Functional Monomer (Crosslinking) | Sigma-Aldrich |
| Ammonium Persulfate | APS | Initiator | Sigma-Aldrich |
| Sodium Bicarbonate | NaHCO₃ | Buffer | Sigma-Aldrich |
| Nonylphenol Ethoxylates | CO-436 | Surfactant/Emulsifier | Solvay |
| Deionized Water | DI Water | Reaction Medium | - |
Pre-emulsion Preparation
-
To a 500 mL four-neck round-bottom flask, add 25 g of deionized water and 1.5 g of CO-436 surfactant.
-
Stir the mixture rapidly to ensure complete dissolution of the emulsifier.
-
In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 1 for an example).
-
Slowly add the monomer mixture to the water-emulsifier solution over a period of 20 minutes using a constant pressure funnel while stirring.
-
Continue stirring the resulting pre-emulsion for an additional 30 minutes to ensure homogeneity.
Emulsion Polymerization
-
In a separate 500 mL four-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, add 0.15 g of NaHCO₃, 6 g of the prepared pre-emulsion, 0.15 g of APS, and 45 g of deionized water.
-
Heat the reactor to 82–85 °C while stirring at a rate of 270 rpm.
-
Maintain this "seed" polymerization stage for 30 minutes.
-
After the seed stage, gradually feed the remaining pre-emulsion into the reactor over a period of 3-4 hours.
-
Once the pre-emulsion feed is complete, maintain the reaction temperature and stirring for an additional 2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of BzMA-based latex adhesives.
Table 1: Example Monomer Formulation
| Monomer | Weight (g) | Weight (%) |
| Butyl Acrylate (BA) | Variable | Variable |
| This compound (BzMA) | Variable | 0 - 30 |
| Acrylic Acid (AA) | Constant | Constant |
| 2-Hydroxyethyl Acrylate (HEA) | Constant | Constant |
Note: The total monomer weight is kept constant while varying the BA/BzMA ratio.
Table 2: Effect of BzMA Content on Latex and Adhesive Properties [2]
| BzMA Content (wt%) | Gel Content (%) | Sol Molecular Weight (Mw, g/mol ) | 180° Peel Strength (N/25mm) | Shear Strength (h) | Loop Tack (N/25mm) |
| 0 | 60.5 | - | ~12 | ~24 | ~10 |
| 5 | - | - | ~15 | ~30 | ~9 |
| 10 | - | - | ~13 | ~40 | ~8 |
| 20 | - | - | ~10 | ~55 | ~6 |
| 30 | 44.6 | - | ~8 | >72 | ~4 |
Note: The sol molecular weight (Mw) was observed to increase with increasing BzMA content.[2]
Characterization Methods
-
Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the successful incorporation of BzMA into the copolymer.[1][2]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the latex particles, which are typically spherical and uniform.[1][2]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer. The Tg is expected to increase with higher BzMA content.[1][2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[1][2]
-
Adhesive Property Testing:
-
180° Peel Strength: Measures the force required to peel a standard width of adhesive tape from a substrate at a 180° angle.
-
Shear Strength (Holding Power): Assesses the cohesive strength of the adhesive by measuring the time it takes for a standard area of tape to slide from a substrate under a constant load.
-
Loop Tack: Measures the initial adhesion of the adhesive with minimal applied pressure.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of Poly(benzyl methacrylate) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(benzyl methacrylate) (PBzMA) nanoparticles are emerging as versatile platforms in biomedical research and drug delivery. Their hydrophobic core, composed of PBzMA, provides an ideal environment for encapsulating a wide range of poorly water-soluble drugs, while the nanoparticle surface can be readily functionalized with various hydrophilic polymers to ensure colloidal stability and impart specific biological functions. This document provides detailed protocols for the synthesis of PBzMA nanoparticles using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique that allows for precise control over nanoparticle size, composition, and architecture. The application of these nanoparticles in drug delivery, with a focus on curcumin (B1669340) and other model drugs, is also discussed.
Data Presentation
Table 1: Synthesis of Poly(lauryl methacrylate)-Poly(this compound) (PLMA-PBzMA) Nanoparticles via RAFT Dispersion Polymerization
| Target Composition | Monomer (BzMA) | Macro-CTA (PLMA) | Initiator (T21s) | Solvent (Mineral Oil) | Solids Content (% w/w) | Particle Size (nm) | PDI | Molar Mass ( g/mol ) | M w /M n | Reference |
| PLMA₁₈-PBzMA₄₅ | 0.415 g | 0.27 g | 2.26 mg | 2.06 g | 25 | 39 | <0.1 | 9,700 | 1.24 | [1] |
| PLMA₅₀-PBzMA₁₀₀ | 0.970 g | 0.700 g (LMA) | 2.14 mg | 3.80 g | 30 | - | - | 24,500 | 1.15 | [1] |
PDI: Polydispersity Index
Table 2: Synthesis of Poly(glycerol monomethacrylate)-Poly(this compound) (PGMA-PBzMA) Nanoparticles via RAFT Aqueous Emulsion Polymerization
| Target Composition | Macro-CTA (PGMA₅₁) | Monomer (BzMA) | Initiator (ACVA) | Water | Solids Content (% w/w) | Particle Size (nm) | PDI | M w /M n | Reference |
| PGMA₅₁-PBzMA₃₀₀ | 0.0696 g | 0.4414 g | 0.600 mg | 4.58 g | 10 | 20-193 | <0.13 | <1.30 | [2] |
ACVA: 4,4′-Azobis(4-cyanovaleric acid)
Table 3: Synthesis of Poly(this compound) (PBzMA) Latexes via RAFT Miniemulsion Polymerization
| Target DP | [PETTCCP] (mmol/L) | [AIBN] (mmol/L) | Conversion (%) | Particle Size (nm) | M w /M n | Reference |
| 300 | - | - | 91.8 | - | 1.28 | [3] |
| 400 | 14.3 | - | - | - | - | [3] |
| 700 | 8.2 | - | - | - | - | [3] |
| 800 | 7.1 | - | - | - | - | [3] |
DP: Degree of Polymerization; PETTCCP: 2-cyano-2-propyl phenethyl trithiocarbonate (B1256668); AIBN: Azobisisobutyronitrile
Table 4: Drug Encapsulation and Release from Poly(this compound)-based Nanoparticles
| Polymer System | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Conditions | Key Findings | Reference |
| Block Copolymer Nanogel | Camptothecin | ~30 | - | 10 µM GSH | Higher loading and enhanced stability compared to random copolymer nanogels.[4] | [4] |
| Hyperbranched P(DMAEMA-co-BzMA) | Curcumin | - | - | pH variations | Successful encapsulation and potential for pH-triggered release.[5][6] | [5][6] |
| Random Copolymers | Curcumin | - | - | Acidic pH (~3) | Nanoparticles release curcumin at acidic pH.[7] | [7] |
Experimental Protocols
Protocol 1: RAFT Dispersion Polymerization of Benzyl (B1604629) Methacrylate (B99206)
This protocol describes the synthesis of poly(lauryl methacrylate)-poly(this compound) (PLMA-PBzMA) diblock copolymer nanoparticles in mineral oil.[1]
Materials:
-
This compound (BzMA), passed through basic alumina (B75360) before use
-
Poly(lauryl methacrylate) macro-chain transfer agent (PLMA macro-CTA)
-
tert-Butyl peroxy-2-ethylhexanoate (T21s) initiator
-
Mineral oil
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Oil bath
Procedure:
-
In a 10 mL round-bottom flask, dissolve BzMA (e.g., 0.415 g), PLMA₁₈ macro-CTA (e.g., 0.27 g), and T21s initiator (e.g., 2.26 mg, dissolved in a small amount of mineral oil) in mineral oil (e.g., 2.06 g) to achieve the desired solids content (e.g., 25% w/w).
-
Seal the flask and purge the reaction mixture with nitrogen gas for 30 minutes to remove oxygen.
-
Place the flask in a pre-heated oil bath at 90°C.
-
Allow the polymerization to proceed for a set time (e.g., 5 hours) with continuous stirring.
-
The resulting dispersion of PLMA-PBzMA nanoparticles can be characterized for size, polydispersity, and molecular weight.
Protocol 2: RAFT Aqueous Emulsion Polymerization of this compound
This protocol details the synthesis of poly(glycerol monomethacrylate)-poly(this compound) (PGMA-PBzMA) diblock copolymer nanoparticles in water.[2]
Materials:
-
This compound (BzMA)
-
Poly(glycerol monomethacrylate) macro-chain transfer agent (PGMA macro-CTA)
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) initiator
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask with a magnetic stirrer
-
Oil bath
Procedure:
-
In a 25 mL round-bottom flask, combine PGMA₅₁ macro-CTA (e.g., 0.0696 g), BzMA (e.g., 0.4414 g), ACVA (e.g., 0.600 mg), and deionized water (e.g., 4.58 g) to achieve the desired solids content (e.g., 10% w/w).
-
Seal the flask and purge the mixture with nitrogen for 30 minutes.
-
Immerse the flask in an oil bath pre-heated to 70°C.
-
Maintain the reaction for 6 hours with stirring.
-
The resulting aqueous dispersion of PGMA-PBzMA nanoparticles is then ready for characterization.
Protocol 3: RAFT Miniemulsion Polymerization of this compound
This protocol outlines the synthesis of poly(this compound) (PBzMA) latexes using a non-ionic surfactant.[3]
Materials:
-
This compound (BzMA)
-
2-Cyano-2-propyl phenethyl trithiocarbonate (PETTCCP) RAFT agent
-
Azobisisobutyronitrile (AIBN) initiator
-
Lutensol TO 20 (non-ionic surfactant)
-
Hexadecane (B31444) (HD, hydrophobe)
-
Deionized water
-
Nitrogen gas
-
Two-necked round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer, ultrasonic processor, oil bath
Procedure:
-
Prepare the dispersed phase: In a beaker, thoroughly mix BzMA (e.g., 7.8 g), PETTCCP (e.g., 41.4 mg), AIBN (e.g., 4.8 mg), and hexadecane (e.g., 185.2 mg) until a homogeneous solution is formed.
-
Prepare the aqueous phase: In a separate beaker, dissolve Lutensol TO 20 (e.g., 604.0 mg) in deionized water (e.g., 31.4 g).
-
Form a coarse emulsion: Add the dispersed phase to the aqueous phase under vigorous stirring (800 rpm) for 60 minutes.
-
Miniemulsification: Sonicate the coarse emulsion using an ultrasonic processor at 70% amplitude for 5 minutes in an ice-water bath.
-
Polymerization: Transfer the resulting miniemulsion to a two-necked round-bottom flask. Deoxygenate by purging with nitrogen for 10 minutes at room temperature.
-
Immerse the flask in a preheated oil bath at 70°C and stir at 150 rpm for the desired reaction time (e.g., 240 minutes).
-
Quench the polymerization by cooling to room temperature and exposing to air.
Visualizations
Caption: Workflow for RAFT Dispersion Polymerization.
Caption: Workflow for RAFT Aqueous Emulsion Polymerization.
Caption: Workflow for RAFT Miniemulsion Polymerization.
Applications in Drug Delivery
The hydrophobic nature of the PBzMA core makes these nanoparticles excellent candidates for the encapsulation of hydrophobic drugs, thereby improving their aqueous solubility and bioavailability.
Drug Loading and Release
Studies have shown that PBzMA-based block copolymer nanogels can achieve a high drug loading capacity of approximately 30 wt% for the anticancer drug camptothecin.[4] The release of the encapsulated drug can be triggered by specific stimuli, such as changes in pH or the presence of reducing agents like glutathione (B108866) (GSH), which is found at higher concentrations in the intracellular environment of cancer cells.[4] For instance, curcumin-loaded nanoparticles have demonstrated a pH-triggered release mechanism, releasing the drug at an acidic pH of around 3.[7] The release kinetics can be fine-tuned by adjusting the crosslinking density of the nanogel, with higher crosslinking leading to slower and more sustained release.[4]
Biocompatibility and Cytotoxicity
The cytotoxicity of PBzMA-based nanoparticles is an important consideration for their biomedical applications. Studies on various cell lines have shown that the cytotoxicity can be influenced by factors such as the surface chemistry and the rate of drug release. For example, cationic micelles have shown dose-dependent toxicity, while nonionic, zwitterionic, and anionic micelles are generally less toxic.[8] The cytotoxicity of drug-loaded nanoparticles is often attributed to the release of the encapsulated therapeutic agent.[4] It is crucial to perform thorough biocompatibility assessments for any new nanoparticle formulation intended for in vivo use.
Conclusion
The synthesis of poly(this compound) nanoparticles via RAFT polymerization offers a robust and versatile approach to producing well-defined nanocarriers for drug delivery applications. The ability to precisely control nanoparticle characteristics and encapsulate a variety of hydrophobic drugs makes PBzMA nanoparticles a promising platform for the development of novel therapeutics. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug development. Further research into the in vivo behavior and therapeutic efficacy of drug-loaded PBzMA nanoparticles is warranted to fully realize their clinical potential.
References
- 1. Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of this compound - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00157A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RAFT miniemulsion polymerisation of this compound using non-ionic surfactant - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00048A [pubs.rsc.org]
- 4. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid and versatile construction of diverse and functional nanostructures derived from a polyphosphoester-based biomimetic block copolymer system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Methacrylate in Dental Resins and Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzyl (B1604629) Methacrylate (B99206) (BzMA) as a monomer in dental resin and composite formulations. The information presented is intended to guide researchers in exploring the potential of BzMA to enhance the properties of dental materials. Detailed experimental protocols are provided for key characterization techniques.
Introduction
Benzyl methacrylate (BzMA) is a monofunctional methacrylate monomer that has been investigated as a component in dental resin systems. Its aromatic structure and relatively high molecular weight suggest that it may offer unique advantages in dental composites, such as improved mechanical properties and reduced polymerization shrinkage, when compared to or used in conjunction with conventional monomers like triethylene glycol dimethacrylate (TEGDMA). This document outlines the applications of BzMA in dental resins, summarizes key performance data, and provides detailed protocols for evaluation.
Key Applications and Potential Benefits
The incorporation of BzMA into dental resin formulations can influence several critical properties of the final composite material:
-
Mechanical Properties: The rigid benzyl group in BzMA can contribute to the stiffness and strength of the polymer network.
-
Polymerization Shrinkage: As a larger monomer compared to some common diluents, BzMA may help to reduce volumetric shrinkage during polymerization, a major cause of stress at the tooth-restoration interface.
-
Hydrophobicity: The aromatic nature of BzMA can increase the hydrophobicity of the resin matrix, potentially leading to lower water sorption and improved long-term stability in the oral environment.
-
Biocompatibility: While all methacrylate monomers have some level of cytotoxicity, the specific biological response to BzMA-containing resins requires careful evaluation. Unreacted monomers can leach from the composite and interact with surrounding oral tissues.
Data Presentation: Performance of BzMA-Containing Dental Composites
The following tables summarize quantitative data from studies evaluating dental composites containing this compound.
Table 1: Mechanical and Physical Properties of Experimental Dental Composites
| Monomer System | Flexural Strength (MPa) | Volumetric Shrinkage (%) |
| MCD/BzMA | 90.3 ± 10.9 | 4.9 ± 0.1 |
| Bis-GMA/TEGDMA (Control) | 97.4 ± 11.4 | 5.2 ± 0.2 |
Data adapted from a study evaluating methacrylated beta-cyclodextrin (B164692) (MCD) based composites, where BzMA was used as a diluent. The control is a conventional Bis-GMA/TEGDMA resin.[1]
Table 2: General Properties of Common Dental Resin Monomers
| Monomer | Molecular Weight ( g/mol ) | Viscosity (Pa·s) | Water Sorption (μg/mm³) |
| Bis-GMA | 512.6 | ~1200 | 30-40 |
| TEGDMA | 286.3 | ~0.05 | 40-50 |
| UDMA | 470.5 | ~22 | 25-35 |
| This compound (BzMA) | 176.2 | ~0.003 | Data not available |
Note: Viscosity and water sorption values are approximate and can vary with temperature and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and further investigation of BzMA-containing dental composites.
1. Formulation of Experimental Dental Resin
This protocol describes the preparation of a light-curable experimental dental resin.
-
Materials:
-
Base monomer: Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA)
-
Diluent monomer: this compound (BzMA) or Triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator: Camphorquinone (CQ)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Inert filler: Silanized barium glass (or other suitable filler)
-
-
Procedure:
-
In a light-protected container, mix the base and diluent monomers at the desired weight ratio (e.g., 70:30 wt% Bis-GMA:BzMA).
-
Add the photoinitiator system, typically 0.2 wt% CQ and 0.8 wt% EDMAB, to the monomer mixture.
-
Add a small amount of inhibitor (e.g., 0.01 wt% BHT) to prevent spontaneous polymerization and increase shelf life.
-
Mix the components thoroughly until a homogenous resin is obtained. This can be done using a magnetic stirrer or a dental mixing spatula.
-
To prepare a composite, gradually add the inorganic filler to the resin matrix at the desired filler loading (e.g., 70 wt%) and mix until a uniform paste is achieved.
-
2. Flexural Strength Testing (Three-Point Bending Test)
This protocol is based on ISO 4049 for polymer-based restorative materials.
-
Specimen Preparation:
-
Prepare rectangular specimens (25 mm x 2 mm x 2 mm) by filling a stainless steel mold with the uncured composite paste.
-
Cover the mold with a mylar strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's instructions for the curing light, typically for 40 seconds per side.
-
Remove the cured specimen from the mold and lightly polish the edges to remove any flashes.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing Procedure:
-
Use a universal testing machine with a three-point bending fixture.
-
Set the support span to 20 mm.
-
Place the specimen on the supports and apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
Record the fracture load (F) in Newtons.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) where:
-
F is the fracture load (N)
-
l is the span length (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
-
3. Water Sorption and Solubility
This protocol follows the guidelines of ISO 4049.
-
Specimen Preparation:
-
Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) using a stainless steel mold.
-
Light-cure the specimens as described for flexural strength testing.
-
After curing, place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C.
-
Weigh the specimens daily on an analytical balance until a constant mass (m1) is achieved.
-
-
Testing Procedure:
-
Immerse the dried specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry with a soft cloth, and weigh them to obtain m2.
-
Return the specimens to the desiccator and recondition them until a constant mass (m3) is reached.
-
Calculate the volume (V) of each specimen in mm³.
-
Calculate water sorption (Wsp) and solubility (Wsl) in μg/mm³ using the following formulas: Wsp = (m2 - m3) / V Wsl = (m1 - m3) / V
-
4. Polymerization Shrinkage
Volumetric shrinkage can be determined using various methods, including the bonded-disk method or dilatometry.
-
Bonded-Disk Method (Simplified Protocol):
-
Measure the density of the uncured composite paste using a pycnometer.
-
Prepare a disc-shaped specimen and measure its initial volume.
-
Light-cure the specimen.
-
Measure the density of the cured composite.
-
Calculate the volumetric shrinkage (%) using the formula: Shrinkage (%) = [(density_cured - density_uncured) / density_cured] * 100
-
5. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of resin eluates on a cell line such as human gingival fibroblasts.
-
Eluate Preparation:
-
Prepare cured composite discs as for water sorption testing.
-
Sterilize the discs using a suitable method (e.g., ethylene (B1197577) oxide or UV irradiation).
-
Immerse the discs in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to allow for the leaching of components into the medium.
-
Collect the medium (eluate) and filter-sterilize it.
-
-
Cell Culture and Exposure:
-
Seed human gingival fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates (or serial dilutions thereof). Include a negative control (fresh medium) and a positive control (e.g., Triton X-100).
-
Incubate the cells with the eluates for 24 hours.
-
-
MTT Assay Procedure:
-
After the exposure period, remove the eluates and add 100 μL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and a generalized pathway for methacrylate-induced cytotoxicity.
Caption: Workflow for the formulation and evaluation of BzMA-containing dental composites.
References
Application Notes: Benzyl Methacrylate for High Refractive Index Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyl (B1604629) methacrylate (B99206) (BzMA) in the synthesis of high refractive index polymers. Poly(benzyl methacrylate) (PBMA) is a thermoplastic polymer with excellent optical clarity, making it a valuable material for various optical applications.
Introduction
This compound is a versatile monomer used to synthesize polymers with a high refractive index (RI). The presence of the benzyl group in the polymer structure contributes to its high RI, good adhesion, and chemical resistance. Poly(this compound) (PBMA) is a rigid and hydrophobic polymer with excellent optical clarity, making it suitable for applications such as optical coatings, lenses, and films.[1] This document outlines the properties of PBMA, provides protocols for its synthesis, and compares it with other common optical polymers.
Key Properties of Poly(this compound)
PBMA exhibits a combination of optical and physical properties that make it advantageous for high refractive index applications. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Refractive Index (n20/D) | 1.568 | [2] |
| Abbe Number (Vd) | ~35 | [3] |
| Glass Transition Temperature (Tg) | 54 °C | |
| Density (at 25 °C) | 1.179 g/mL | |
| Optical Clarity | Excellent | [1] |
Comparison with Other Optical Polymers
The choice of polymer for an optical application depends on a balance of properties, primarily the refractive index and the Abbe number, which is a measure of chromatic dispersion (a lower Abbe number indicates higher dispersion). The following table compares PBMA with other commonly used optical polymers.
| Polymer | Refractive Index (nD) | Abbe Number (Vd) |
| Poly(this compound) (PBMA) | 1.568 | ~35 |
| Poly(methyl methacrylate) (PMMA) | 1.49 | 55-57 |
| Polycarbonate (PC) | 1.59 | 30 |
| Polystyrene (PS) | 1.59 | 31 |
| Cyclic Olefin Copolymer (COC) | 1.53 | 56 |
Experimental Protocols
Two common methods for the polymerization of this compound are presented below: free-radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Free-Radical Bulk Polymerization of this compound
This protocol describes a straightforward method for synthesizing PBMA via free-radical polymerization.
Materials:
-
This compound (BzMA) monomer, inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Reaction vessel (e.g., glass ampoule or vial)
-
Nitrogen or Argon source for inert atmosphere
-
Heating source (e.g., oil bath)
-
Solvent for purification (e.g., methanol)
-
Drying oven
Procedure:
-
Monomer Preparation: Remove the inhibitor from the BzMA monomer by passing it through a column of activated basic alumina (B75360) or by washing with an aqueous alkali solution followed by drying.
-
Initiator Addition: Add the desired amount of radical initiator (e.g., 0.1-1.0 mol% relative to the monomer) to the purified BzMA in the reaction vessel.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the reaction vessel and immerse it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization time will vary depending on the temperature and initiator concentration, typically ranging from a few hours to 24 hours.
-
Purification: After polymerization, dissolve the resulting polymer in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, while stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature (e.g., 40-50 °C) until a constant weight is achieved.
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This protocol provides a general guideline for the RAFT polymerization of BzMA.
Materials:
-
This compound (BzMA) monomer, inhibitor removed
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
Radical initiator (e.g., AIBN or ACVA)
-
Solvent (e.g., toluene, dioxane, or anisole)
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source
-
Heating source (e.g., oil bath)
-
Solvents for purification (e.g., methanol)
-
Drying oven
Procedure:
-
Monomer and Reagent Preparation: As with free-radical polymerization, ensure the BzMA monomer is free of inhibitor.
-
Reaction Setup: In the reaction vessel, dissolve the BzMA monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.
-
Degassing: Degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-90 °C) and stir the mixture. Monitor the polymerization progress by taking aliquots at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) to determine monomer conversion.
-
Purification: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer in a non-solvent like methanol.
-
Drying: Isolate the polymer by filtration and dry it under vacuum.
Characterization of Poly(this compound)
The synthesized PBMA should be characterized to determine its molecular weight, optical properties, and thermal properties.
Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Refractometry: To measure the refractive index of the polymer film or solution at a specific wavelength (e.g., 589.3 nm).
-
UV-Vis Spectroscopy: To assess the optical transparency of the polymer in the visible light range.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of high refractive index PBMA, as well as the logical relationship between the monomer's structure and the polymer's properties.
References
Application Notes and Protocols for the Copolymerization of Benzyl Methacrylate with Methyl Methacrylate (MMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The copolymerization of benzyl (B1604629) methacrylate (B99206) (BMA) and methyl methacrylate (MMA) offers a versatile platform for the synthesis of advanced polymeric materials with tunable properties. The resulting poly(benzyl methacrylate-co-methyl methacrylate) [P(BMA-co-MMA)] copolymers combine the properties of both monomers: the high glass transition temperature (Tg), rigidity, and chemical resistance imparted by the aromatic benzyl group of BMA, and the excellent optical clarity and weatherability of MMA.[1] This tunability makes P(BMA-co-MMA) copolymers attractive for a wide range of applications, including high-performance coatings, adhesives, and, notably, as a biomaterial for drug delivery systems.[1][2]
In the field of drug development, these copolymers are of particular interest for creating nanoparticles and microspheres for controlled drug release.[2][3] The hydrophobic nature of the copolymer can be modulated by adjusting the BMA to MMA ratio, which in turn influences drug encapsulation efficiency and release kinetics.[4][5] This document provides detailed protocols for the synthesis of P(BMA-co-MMA) via free-radical and controlled radical polymerization techniques, methods for their characterization, and a summary of their key properties and applications in drug delivery.
Data Presentation
Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M1) and Methyl Methacrylate (M2)
| Polymerization Method | Solvent | Temperature (°C) | r₁ (BMA) | r₂ (MMA) | r₁ * r₂ | Copolymer Type | Reference |
| Free Radical | Toluene (B28343) | 70 | 0.96 | 1.06 | 1.0176 | Nearly Ideal | [6] |
| Free Radical | Benzene | 60 | 1.03 | 0.77 | 0.7931 | Random | [6] |
| ATRP | Anisole | 90 | 0.812 | 1.162 | 0.9435 | Nearly Ideal | [6] |
Note: Reactivity ratios close to 1 indicate a tendency for random copolymerization. If r₁ > 1 and r₂ < 1, BMA is more reactive than MMA, and vice-versa. If r₁r₂ is close to 1, it suggests an ideal copolymerization behavior.*
Table 2: Thermal Properties of P(BMA-co-MMA) Copolymers
| BMA Mole Fraction in Copolymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Reference |
| 0.00 (PMMA) | 105 | ~280 | [7] |
| 0.25 | ~95 | Not Reported | [6] |
| 0.50 | ~84 | Not Reported | [6] |
| 0.75 | ~73 | Not Reported | [6] |
| 1.00 (PBMA) | 54 | ~270 |
Note: The glass transition temperature of the copolymer can be tuned by varying the monomer feed ratio. The decomposition temperature is also influenced by the copolymer composition.[1]
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of BMA and MMA
This protocol describes a standard laboratory procedure for the synthesis of P(BMA-co-MMA) via free-radical polymerization in a solution.
Materials:
-
This compound (BMA), 96% (inhibitor removed)
-
Methyl methacrylate (MMA), 99% (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN), 98%
-
Toluene, anhydrous, 99.8%
-
Methanol (B129727), ACS reagent grade
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Schlenk line or nitrogen balloon
-
Magnetic stir plate
-
Beakers, graduated cylinders, and syringes
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: Purify BMA and MMA by passing them through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Assemble the three-neck round-bottom flask with the reflux condenser, magnetic stirrer, and nitrogen inlet. Flame-dry the glassware under vacuum and then flush with nitrogen.
-
Charging the Reactor: Under a nitrogen atmosphere, add the desired molar ratio of BMA and MMA to the flask. Add anhydrous toluene to achieve a monomer concentration of approximately 2 M.
-
Initiator Addition: Add AIBN (typically 1 mol% with respect to the total monomer concentration) to the reaction mixture.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the mixture vigorously. Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of methanol (a non-solvent for the polymer) while stirring.
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at 60°C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of BMA and MMA
This protocol provides a method for the controlled synthesis of P(BMA-co-MMA) with a predictable molecular weight and a narrow molecular weight distribution.
Materials:
-
This compound (BMA), 96% (inhibitor removed)
-
Methyl methacrylate (MMA), 99% (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB), 98%
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Anisole, anhydrous, 99.7%
-
Methanol, ACS reagent grade
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox
-
Heating mantle with a temperature controller
-
Magnetic stir plate
-
Syringes and needles
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Ligand Preparation: Purify BMA and MMA as described in Protocol 1. Purify PMDETA by vacuum distillation.
-
Reaction Setup: Add CuBr to a Schlenk flask in a glovebox or under a nitrogen atmosphere.
-
Charging the Reactor: In a separate flask, prepare a solution of BMA, MMA, EBiB, and PMDETA in anhydrous anisole. The molar ratio of monomer:initiator:catalyst:ligand is typically 100:1:1:1.
-
Degassing: Degas the monomer/initiator/ligand solution by three freeze-pump-thaw cycles.
-
Initiation: Using a degassed syringe, transfer the degassed solution to the Schlenk flask containing CuBr.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 90°C and stir.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air to oxidize the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation and Drying: Precipitate the polymer in methanol, filter, and dry under vacuum as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of P(BMA-co-MMA).
Caption: Relationship between synthesis parameters, copolymer properties, and drug delivery applications.
Characterization of P(BMA-co-MMA) Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the copolymer composition by integrating the signals corresponding to the benzyl protons of BMA (around 4.9-5.2 ppm) and the methoxy (B1213986) protons of MMA (around 3.6 ppm).
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymer, which is an indicator of its thermal properties and rigidity.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the copolymer.
Applications in Drug Development
P(BMA-co-MMA) copolymers are promising materials for the formulation of drug delivery systems due to their biocompatibility, tunable hydrophobicity, and ability to form nanoparticles and microspheres.[2][8][9]
Nanoparticle and Microsphere Formation
P(BMA-co-MMA) can be formulated into nanoparticles and microspheres using techniques such as emulsion polymerization, solvent evaporation, and nanoprecipitation.[2][10] The size and morphology of these particles can be controlled by adjusting the polymerization conditions and the copolymer composition.
Drug Encapsulation and Release
The hydrophobic core of P(BMA-co-MMA) nanoparticles and microspheres can be used to encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[3][11] For example, curcumin, a hydrophobic anti-inflammatory drug, has been successfully encapsulated in amphiphilic hyperbranched poly[(2-dimethylaminoethyl methacrylate)-co-(this compound)] copolymers.[3] The release of the drug from the polymer matrix is typically diffusion-controlled and can be modulated by the BMA/MMA ratio, which affects the hydrophobicity and Tg of the copolymer.[5] Copolymers with a higher BMA content are more hydrophobic and tend to have a slower drug release rate.
Biocompatibility
PMMA is a well-established biocompatible material used in various medical and dental applications.[7][12] While the biocompatibility of P(BMA-co-MMA) needs to be evaluated for specific formulations and applications, the use of biocompatible monomers suggests its potential for safe use in drug delivery.[9] However, it is important to note that residual monomers can be cytotoxic, highlighting the importance of thorough purification of the synthesized copolymers.[12]
Conclusion
The copolymerization of this compound and methyl methacrylate provides a robust platform for the development of advanced polymers with tailored properties. The detailed protocols and data presented in this application note offer a foundation for researchers and drug development professionals to synthesize and characterize P(BMA-co-MMA) copolymers for a variety of applications, particularly in the design of innovative drug delivery systems. The ability to fine-tune the physicochemical properties of these copolymers by adjusting the monomer ratio makes them highly attractive for the controlled release of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Multi-Responsive Amphiphilic Hyperbranched Poly[(2-dimethyl aminoethyl methacrylate)-co-(this compound)]copolymers: Self-Assembly and Curcumin Encapsulation in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro drug release study of methacrylate polymer blend system: effect of polymer blend composition, drug loading and solubilizing surfactants on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C11H12O2 | CID 17236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Benzyl Methacrylate-Based Block Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzyl (B1604629) methacrylate (B99206) (BzMA)-based block copolymers. These versatile polymers are of significant interest in various fields, including drug delivery, nanotechnology, and materials science, owing to their ability to self-assemble into diverse nanostructures. This guide focuses on the most common and robust controlled radical polymerization techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), with a brief overview of anionic polymerization.
Introduction to Controlled Radical Polymerization of Benzyl Methacrylate
The synthesis of well-defined block copolymers requires polymerization techniques that allow for precise control over molecular weight, architecture, and low polydispersity. Controlled radical polymerization (CRP) methods have emerged as powerful tools for achieving these goals with a wide range of monomers, including this compound.
This compound (BzMA) is a valuable monomer for the creation of block copolymers due to the properties of its corresponding polymer, poly(this compound) (PBzMA). The benzyl group provides a hydrophobic and aromatic character, influencing the solubility and self-assembly behavior of the resulting block copolymers. This makes PBzMA-containing block copolymers particularly suitable for applications such as the encapsulation of hydrophobic drugs.[1][2]
This guide will detail the following key synthesis methodologies:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A versatile CRP technique that can be implemented in various polymerization media, including aqueous and organic solvents, and under a range of reaction conditions.
-
Atom Transfer Radical Polymerization (ATRP): A robust CRP method that utilizes a transition metal catalyst to control the polymerization process, enabling the synthesis of well-defined polymers.
-
Anionic Polymerization: A living polymerization technique that can produce block copolymers with very low polydispersity, although it requires stringent reaction conditions.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile method for synthesizing this compound-based block copolymers. It allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization.
A common strategy for synthesizing block copolymers via RAFT is the "grafting from" approach, where a macro-chain transfer agent (macro-CTA) of the first block is synthesized and subsequently used to initiate the polymerization of the second monomer.
RAFT Aqueous Emulsion Polymerization of PGMA-b-PBzMA
This protocol describes the synthesis of a poly(glycerol monomethacrylate)-block-poly(this compound) (PGMA-b-PBzMA) diblock copolymer via RAFT aqueous emulsion polymerization.[3] This method is particularly useful for producing nanoparticles in an aqueous dispersion.[3]
Experimental Protocol:
Step 1: Synthesis of PGMA Macro-CTA [3]
-
To a 500 mL round-bottom flask, add 2-cyanoprop-2-yl dithiobenzoate (CPDB) RAFT agent (1.650 g, 7.454 mmol), glycerol (B35011) monomethacrylate (GMA) (78.144 g, 488 mmol), and 4,4'-azobis(4-cyanovaleric acid) (ACVA) initiator (0.3790 g, 1.352 mmol), resulting in a CPDB/ACVA molar ratio of 5.0.
-
Degas the flask with nitrogen for 15 minutes.
-
Separately deoxygenate 148 mL of ethanol (B145695) with nitrogen for 30 minutes.
-
Add the deoxygenated ethanol to the reaction flask.
-
Stir the reaction solution in an ice bath and degas for an additional 30 minutes.
-
Place the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 150 minutes. The monomer conversion should reach approximately 68% as determined by ¹H NMR.[3]
-
Purify the resulting PGMA macro-CTA by precipitating it into a tenfold excess of dichloromethane (B109758) from methanol. Repeat this purification process twice.
-
The final product will be a pure PGMA macro-CTA with a mean degree of polymerization of approximately 51, as confirmed by ¹H NMR.[3]
Step 2: Synthesis of PGMA-b-PBzMA Diblock Copolymer [3]
-
In a 25 mL round-bottom flask, combine the PGMA₅₁ macro-CTA (0.0696 g), this compound (BzMA) (0.4414 g, 2.505 mmol), and ACVA (0.600 mg, 2.141 μmol), achieving a CTA/ACVA molar ratio of 4.0.
-
Add 4.58 g of water to achieve a 10% w/w solids content.
-
Purge the flask with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70 °C for 6 hours.
-
The final product is a dispersion of PGMA-b-PBzMA diblock copolymer nanoparticles. Over 99% BzMA conversion can be achieved.[3]
Quantitative Data for RAFT Synthesis of this compound Block Copolymers:
| First Block (Macro-CTA) | Mₙ of Macro-CTA ( g/mol ) | PDI of Macro-CTA | Second Block Monomer | Target DP of Second Block | Mₙ of Block Copolymer ( g/mol ) | PDI of Block Copolymer | Reference |
| Poly(glycerol monomethacrylate) (PGMA₅₁) | 15,000 | 1.19 | This compound | 300 | 62,100 | 1.18 | [3] |
| Poly(N-vinyl pyrrolidone) (PNVP) | 10,000 | - | This compound | - | - | - | [4] |
| Poly(hydroxypropyl methacrylate) (PHPMA₁₈) | 4,200 | 1.15 | This compound | - | - | - | [5] |
| Hydrogenated Polybutadiene (PhBD) | 4,500 | 1.09 | This compound | up to 300 | - | < 1.20 | [6] |
| Poly(methacrylic acid) (PMAA₁₄₃) | 12,600 | - | This compound | 143 | - | - | [7] |
Characterization:
-
¹H NMR Spectroscopy: Used to determine monomer conversion and the degree of polymerization.[3]
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).[3]
Visualization of RAFT Polymerization Workflow:
Caption: Workflow for the synthesis of PGMA-b-PBzMA via RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique for synthesizing well-defined block copolymers. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based.
Solution ATRP of PLMA-b-PBzMA
This protocol outlines the synthesis of a poly(lauryl methacrylate)-block-poly(this compound) (PLMA-b-PBzMA) diblock copolymer via solution ATRP.[8]
Experimental Protocol:
Step 1: Synthesis of PLMA-Br Macroinitiator [8]
-
Prepare a solution of lauryl methacrylate (LMA) and an initiator such as ethyl α-bromoisobutyrate (EBiB).
-
Add a copper(I) halide catalyst (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Conduct the polymerization in a suitable solvent (e.g., anisole) at a controlled temperature.
-
Monitor the reaction until the desired molecular weight and conversion are achieved.
-
Purify the resulting PLMA-Br macroinitiator.
Step 2: Synthesis of PLMA-b-PBzMA Diblock Copolymer [8]
-
Dissolve the purified PLMA-Br macroinitiator in a suitable solvent.
-
Add this compound (BzMA) monomer.
-
Introduce the Cu(I)/ligand catalyst system to initiate the polymerization of the second block. Halogen exchange may be employed by using a different copper halide (e.g., CuCl) to improve initiation efficiency.[9]
-
Allow the polymerization to proceed to high conversion.
-
Terminate the reaction and purify the resulting PLMA-b-PBzMA diblock copolymer.
Quantitative Data for ATRP Synthesis of this compound Block Copolymers:
| First Block (Macroinitiator) | Mₙ of Macroinitiator ( g/mol ) | PDI of Macroinitiator | Second Block Monomer | Target DP of Second Block | Mₙ of Block Copolymer ( g/mol ) | PDI of Block Copolymer | Reference |
| Poly(lauryl methacrylate) (PLMA₁₄) | - | - | This compound | 34-74 | - | - | [8] |
| Poly(methyl methacrylate) | 12,100 | 1.20 | Butyl Acrylate | - | 19,000 | 1.15 | [9] |
| Poly(methyl methacrylate) | 11,000 | 1.10 | Methyl Acrylate | - | 20,500 | 1.15 |
Characterization:
-
GPC: To determine Mₙ and PDI of the macroinitiator and the final block copolymer.[9]
-
¹H NMR: To confirm the structure and composition of the block copolymer.
Visualization of ATRP Polymerization Signaling Pathway:
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Anionic Polymerization
Anionic polymerization is a living polymerization technique that can yield block copolymers with very low polydispersity indices. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere, to prevent premature termination of the living polymer chains.
While less common for this compound compared to RAFT and ATRP, anionic polymerization can be employed. The synthesis typically involves the sequential addition of monomers to a living anionic initiator.
General Considerations for Anionic Polymerization of this compound:
-
Initiators: Organolithium compounds (e.g., n-butyllithium, sec-butyllithium) are common initiators.
-
Solvents: Aprotic solvents such as tetrahydrofuran (B95107) (THF) are typically used.
-
Temperature: Polymerizations are often carried out at low temperatures (e.g., -78 °C) to control the reaction and minimize side reactions.[1]
-
Monomer Purity: Monomers and solvents must be rigorously purified to remove any protic impurities.
Due to the highly sensitive nature of anionic polymerization, detailed, reproducible protocols are often specific to the research group and equipment. A general procedure involves the initiation of the first monomer with an organolithium initiator in an inert atmosphere, followed by the sequential addition of the second monomer (this compound) after the first monomer has been completely consumed.
Applications in Drug Development
This compound-based block copolymers are particularly promising for drug delivery applications. Their amphiphilic nature allows them to self-assemble into core-shell nanostructures, such as micelles, in aqueous environments. The hydrophobic PBzMA core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic block forms a protective corona, enhancing the stability and biocompatibility of the drug delivery system.[1][2]
Conclusion
This document has provided a detailed overview of the synthesis of this compound-based block copolymers using RAFT and ATRP, along with a brief discussion of anionic polymerization. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the field. The ability to precisely control the architecture of these copolymers opens up a wide range of possibilities for their application in drug delivery and other advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Blue Light-Initiated Alcoholic RAFT Dispersion Polymerization of this compound: A Detailed Study | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application of Benzyl Methacrylate in UV-Curable Coatings and Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of benzyl (B1604629) methacrylate (B99206) (BZMA) in ultraviolet (UV)-curable coatings and resins. BZMA is a versatile aromatic methacrylate monomer that can significantly enhance the performance of UV-cured materials by improving properties such as refractive index, hardness, adhesion, and chemical resistance.
Introduction to Benzyl Methacrylate in UV Curing
This compound is a key functional monomer in the formulation of UV-curable systems. Its benzyl group contributes to a high refractive index and enhances adhesion to various substrates, while the methacrylate group provides a reactive site for free-radical polymerization upon exposure to UV radiation.[1] These characteristics make it a valuable component in the formulation of high-performance coatings, adhesives, and specialty resins.[1]
Key Properties and Functions of this compound:
-
High Refractive Index: The presence of the aromatic ring in BZMA increases the refractive index of the cured polymer, making it suitable for optical applications.
-
Enhanced Adhesion: The benzyl group can improve the adhesion of coatings to a variety of surfaces.[1]
-
Improved Hardness and Scratch Resistance: BZMA can increase the glass transition temperature (Tg) of the cured polymer, leading to harder and more scratch-resistant coatings.
-
Chemical and Water Resistance: The incorporation of BZMA can enhance the resistance of the cured film to chemicals and water.
-
Gloss and Flexibility: It can contribute to high gloss and, depending on the formulation, can also improve flexibility.[1]
Experimental Protocols
The following protocols provide a starting point for the formulation and characterization of UV-curable coatings and resins containing this compound.
Materials and Equipment
Materials:
-
This compound (BZMA), ≥95% purity
-
Urethane Acrylate or Epoxy Acrylate Oligomer
-
Reactive Diluent (e.g., Isobornyl Acrylate, Hexanediol Diacrylate)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Substrates (e.g., glass slides, polycarbonate panels, steel panels)
-
Solvents for cleaning (e.g., Isopropanol, Acetone)
Equipment:
-
Magnetic stirrer and hotplate
-
Analytical balance
-
Film applicator (e.g., bar coater, spin coater)
-
UV curing system (e.g., mercury vapor lamp, LED lamp with controlled intensity)
-
UV radiometer
-
Equipment for material characterization (see section 2.3)
Formulation and Curing Procedure
This section outlines a general procedure for preparing and curing a UV-curable coating containing this compound. The specific concentrations of components should be optimized based on the desired final properties.
Formulation Workflow:
References
Preparation of Poly(benzyl methacrylate) Films by Solvent Casting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of poly(benzyl methacrylate) (PBMA) films using the solvent casting technique. This method is widely utilized for its simplicity and ability to produce films with uniform thickness and desirable optical properties.[1] These characteristics make PBMA films suitable for a range of applications, including optical coatings, adhesives, and as a matrix for controlled drug delivery.[1][2]
Overview of the Solvent Casting Method
Solvent casting is a common technique for forming polymer films. The process involves dissolving the polymer in a suitable solvent to create a polymer solution, casting the solution onto a flat, non-stick surface, and then evaporating the solvent to leave behind a solid polymer film.[3] Key parameters that influence the final film properties include the choice of solvent, polymer concentration, casting surface, and the rate of solvent evaporation.[4][5]
Materials and Equipment
Materials:
-
Poly(this compound) (PBMA) powder or resin[6]
-
Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), 1,4-Dioxane, Toluene, Chloroform)[7][8][9]
-
For drug delivery applications: Active Pharmaceutical Ingredient (API)
Equipment:
-
Glass beakers or vials
-
Magnetic stirrer and stir bars
-
Casting surface (e.g., Teflon dish, glass plate, polished metal sheet)[10]
-
Leveling table
-
Drying oven (vacuum or convection)
-
Film applicator or casting knife (for controlled thickness)[3]
-
Fume hood
Experimental Protocols
Preparation of the PBMA Casting Solution
A critical step in obtaining high-quality films is the preparation of a homogeneous polymer solution.
Protocol:
-
Weigh the desired amount of PBMA and dissolve it in a suitable solvent in a glass beaker with a magnetic stir bar.
-
The concentration of the polymer solution will influence the viscosity and the final film thickness. Typical concentrations can range from 5% to 20% (w/v), depending on the desired film thickness and the molecular weight of the PBMA.[11][12]
-
Cover the beaker to prevent solvent evaporation and stir the solution at room temperature until the PBMA is completely dissolved. This may take several hours. Gentle heating can be applied to expedite dissolution, but care must be taken to avoid solvent boiling.
-
For drug-loaded films, the API can be dissolved or dispersed in the polymer solution. Ensure compatibility and stability of the API in the chosen solvent.
Table 1: Recommended Solvents for Poly(this compound)
| Solvent | Boiling Point (°C) | Characteristics |
| Tetrahydrofuran (THF) | 66 | Good solvent for PBMA, relatively volatile.[10] |
| Dichloromethane (DCM) | 39.6 | Excellent solvent for PBMA, highly volatile.[8] |
| Toluene | 110.6 | Good solvent for PBMA, less volatile.[7] |
| Chloroform | 61.2 | Good solvent for PBMA, volatile.[7] |
| 1,4-Dioxane | 101 | Used in the synthesis of PBMA, can be used for casting.[9] |
Film Casting
The casting process should be performed in a fume hood on a level surface to ensure uniform film thickness.
Protocol:
-
Ensure the casting surface is clean, dry, and placed on a leveling table.
-
Pour the prepared PBMA solution slowly and evenly onto the casting surface.
-
To control the thickness of the film, a film applicator or casting knife can be used to spread the solution to a predefined height.[3]
-
Cover the casting setup with a container (e.g., a large petri dish lid) to slow down the initial rate of solvent evaporation. This helps to prevent the formation of defects such as bubbles or a wrinkled surface.[5]
Film Drying
The drying process is crucial for removing the residual solvent and obtaining a stable film. A two-stage drying process is often recommended.
Protocol:
-
Initial Air Drying: Allow the cast film to dry at room temperature in a fume hood for several hours (e.g., 12-24 hours) to allow the bulk of the solvent to evaporate slowly.
-
Oven Drying: Transfer the film (still on the casting surface) to a vacuum or convection oven for final drying. A typical drying protocol involves heating at a temperature below the glass transition temperature (Tg) of PBMA (approximately 54°C) under vacuum.[6] For example, drying at 40-50°C for 24-48 hours is a common practice.[10]
-
After drying, allow the film to cool to room temperature before carefully peeling it from the casting surface.
Characterization of PBMA Films
The properties of the prepared PBMA films can be characterized using various analytical techniques to ensure they meet the desired specifications.
Table 2: Typical Properties of Solvent-Cast Poly(this compound) Films
| Property | Typical Value/Range | Characterization Technique |
| Appearance | Transparent, colorless | Visual Inspection |
| Glass Transition Temperature (Tg) | ~54 °C | Differential Scanning Calorimetry (DSC)[6] |
| Film Thickness | 10 µm - 200 µm | Micrometer, Profilometry[13] |
| Density | ~1.179 g/cm³ | Pycnometry[6] |
| Refractive Index | ~1.568 | Refractometry[6] |
| Mechanical Properties (PMMA as proxy) | Tensile Strength: ~70 MPa, Young's Modulus: ~3.3 GPa | Tensile Testing[14] |
Application in Drug Development: Controlled Release
PBMA, being a hydrophobic polymer, is a suitable candidate for creating films for the controlled release of hydrophobic drugs.[1] The solvent casting method allows for the straightforward incorporation of drugs into the polymer matrix.
Preparation of Drug-Loaded PBMA Films
The protocol for preparing drug-loaded films is similar to the one described in Section 3, with the addition of the drug to the polymer solution.
Protocol:
-
Prepare the PBMA solution as described in Protocol 3.1.
-
Dissolve the desired amount of the hydrophobic drug (e.g., Paclitaxel) in a small amount of a suitable co-solvent if necessary, and then add it to the PBMA solution.[7] Alternatively, if the drug is soluble in the primary solvent, it can be added directly.
-
Stir the drug-polymer solution until a homogeneous mixture is obtained.
-
Cast and dry the film as described in Protocols 3.2 and 3.3.
In Vitro Drug Release Studies
To evaluate the drug release profile from the prepared films, in vitro dissolution studies are performed.
Protocol:
-
Cut the drug-loaded film into pieces of a specific size.
-
Place the film sample in a dissolution apparatus containing a suitable release medium (e.g., phosphate-buffered saline (PBS) with a surfactant to ensure sink conditions for hydrophobic drugs).
-
Maintain the temperature at 37°C and stir the medium at a constant rate.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for preparing poly(this compound) films.
Caption: Workflow for drug loading and release studies.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled release of paclitaxel from biodegradable unsaturated poly(ester amide)s/poly(ethylene glycol) diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(benzylmethacrylat) average Mw ~100,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. High dose, dual-release polymeric films for extended surgical bed paclitaxel delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergi-fytronix.com [dergi-fytronix.com]
- 10. (PDF) Controlled Release of Paclitaxel From Biodegradable [research.amanote.com]
- 11. Modeling of Poly(methylmethacrylate) Viscous Thin Films by Spin-Coating [mdpi.com]
- 12. Surface properties and biocompatibility of solvent-cast poly[-caprolactone] films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Physical, Thermal, and Mechanical Characterization of PMMA Foils Fabricated by Solution Casting [mdpi.com]
Application Notes and Protocols for the Synthesis of Benzyl Methacrylate-Based Pickering Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pickering emulsions, stabilized by solid particles instead of conventional surfactants, offer enhanced stability, reduced toxicity, and tunable properties, making them highly attractive for applications in pharmaceuticals, cosmetics, and materials science. Benzyl (B1604629) methacrylate (B99206) (BzMA)-based polymers are particularly noteworthy for creating Pickering emulsifiers due to their hydrophobic nature, high refractive index, and biocompatibility. This document provides detailed application notes and experimental protocols for the synthesis of poly(benzyl methacrylate) (PBzMA)-based nanoparticles and their use as Pickering emulsifiers. The primary focus is on the robust and widely utilized method of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined diblock copolymer nanoparticles.
Core Concepts: Emulsion Stabilization with this compound-Based Particles
The stabilization of an emulsion by solid particles is governed by the irreversible adsorption of the particles at the oil-water interface, forming a mechanically robust barrier that prevents droplet coalescence. The effectiveness of these particles as emulsifiers depends on their size, shape, and surface wettability. For this compound-based particles, the hydrophobic PBzMA core provides a strong anchor in the oil phase, while a hydrophilic stabilizer block ensures appropriate positioning at the oil-water interface.
The logical workflow for synthesizing and utilizing this compound-based Pickering emulsifiers is outlined below:
Caption: Workflow for this compound Pickering Emulsifier Synthesis and Application.
Experimental Protocols
Protocol 1: Synthesis of PGMA-b-PBzMA Diblock Copolymer Nanoparticles via RAFT Aqueous Emulsion Polymerization
This protocol details the synthesis of poly(glycerol monomethacrylate)-block-poly(this compound) (PGMA-b-PBzMA) nanoparticles, which are effective Pickering emulsifiers.[1][2][3]
Materials:
-
Glycerol monomethacrylate (GMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) initiator
-
This compound (BzMA)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Part A: Synthesis of PGMA Macro-Chain Transfer Agent (macro-CTA)
-
In a round-bottom flask, dissolve GMA, CPADB RAFT agent, and ACVA initiator in ethanol.
-
Purge the solution with nitrogen for 30 minutes to remove oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the designated time to achieve the target degree of polymerization.
-
Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Purify the PGMA macro-CTA by precipitation into a suitable non-solvent and dry under vacuum.
-
Characterize the PGMA macro-CTA for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Part B: Synthesis of PGMA-b-PBzMA Diblock Copolymer Nanoparticles
-
In a round-bottom flask, disperse the purified PGMA macro-CTA in deionized water.
-
Add this compound (BzMA) monomer and ACVA initiator to the aqueous dispersion.
-
Purge the mixture with nitrogen for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C and stir for approximately 6 hours, or until high monomer conversion is achieved.[1][2][3]
-
The resulting nanoparticle dispersion can be purified by dialysis against deionized water to remove any unreacted monomer and initiator.
-
Characterize the final PGMA-b-PBzMA nanoparticles for their size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
The synthesis of these diblock copolymer nanoparticles via RAFT polymerization is a form of polymerization-induced self-assembly (PISA).
Caption: Synthesis of PGMA-b-PBzMA Nanoparticles via RAFT Polymerization.
Protocol 2: Formation of Oil-in-Water (O/W) Pickering Emulsions
This protocol describes the use of the synthesized PGMA-b-PBzMA nanoparticles to stabilize an oil-in-water emulsion.[1][3]
Materials:
-
Aqueous dispersion of PGMA-b-PBzMA nanoparticles (e.g., 1.0% w/w)
-
Oil phase (e.g., sunflower oil, dodecane, or a drug-loaded oil)
-
High-shear homogenizer
Procedure:
-
In a suitable vessel, combine the aqueous dispersion of PGMA-b-PBzMA nanoparticles and the oil phase at a desired ratio (e.g., 1:1 v/v).
-
Homogenize the mixture using a high-shear homogenizer at a specific speed (e.g., 8,000-12,000 rpm) for a set duration (e.g., 2 minutes).[1][3]
-
Visually inspect the resulting emulsion for stability. A stable Pickering emulsion will appear uniform and will not phase-separate upon standing.
-
Characterize the emulsion droplet size and morphology using optical microscopy or laser diffraction analysis.
The stabilization mechanism involves the adsorption of the amphiphilic PGMA-b-PBzMA nanoparticles at the oil-water interface. The hydrophilic PGMA block resides in the aqueous phase, while the hydrophobic PBzMA block extends into the oil droplet, effectively creating a protective layer.
Caption: Stabilization of an Oil Droplet by Adsorbed Nanoparticles.
Data Presentation
The properties of the synthesized nanoparticles and the resulting Pickering emulsions are critical for their application. The following tables summarize key quantitative data that should be collected and analyzed.
Table 1: Characteristics of PGMA-b-PBzMA Nanoparticles
| Parameter | PGMA51-PBzMA100 | PGMA51-PBzMA200 | PGMA51-PBzMA300 |
| Target DP of PBzMA | 100 | 200 | 300 |
| BzMA Conversion (%) | >98 | >98 | >98 |
| Mn ( g/mol ) by GPC | ~30,000 | ~45,000 | ~60,000 |
| PDI (Mw/Mn) | <1.20 | <1.20 | <1.20 |
| Particle Diameter (nm) by DLS | ~50 | ~80 | ~110 |
DP: Degree of Polymerization, Mn: Number-average molecular weight, PDI: Polydispersity Index, DLS: Dynamic Light Scattering. Data are representative and will vary based on specific synthesis conditions.[1]
Table 2: Properties of Pickering Emulsions Stabilized by PGMA51-b-PBzMA200 Nanoparticles
| Oil Phase | Nanoparticle Conc. (% w/w) | Homogenization Speed (rpm) | Mean Droplet Diameter (μm) | Emulsion Stability (days) |
| Sunflower Oil | 1.0 | 10,000 | 25 | >30 |
| Dodecane | 1.0 | 10,000 | 15 | >30 |
| Silicone Oil | 1.0 | 10,000 | 35 | >30 |
| Sunflower Oil | 0.5 | 10,000 | 50 | 14 |
Emulsion stability is typically assessed by monitoring for phase separation over time.
Applications in Drug Development
While the direct use of this compound-based Pickering emulsions for drug delivery is an emerging area, the inherent properties of these systems offer significant potential.
Stimuli-Responsive Drug Delivery
By copolymerizing this compound with stimuli-responsive monomers, Pickering emulsifiers can be designed to release a drug payload in response to specific triggers such as pH or temperature.[4][5][6] For example, incorporating a pH-sensitive monomer like methacrylic acid could lead to destabilization of the emulsion in the acidic environment of a tumor, triggering localized drug release. Similarly, the inclusion of a temperature-responsive polymer like poly(N-isopropylacrylamide) could enable on-demand drug release by applying localized heat.[4][6]
Transdermal Drug Delivery
The solid particle layer of a Pickering emulsion can adhere to the skin, potentially enhancing the penetration of encapsulated drugs. The "surfactant-free" nature of these emulsions is also advantageous for topical applications, reducing the risk of skin irritation. The rheological properties of Pickering emulsions can be tuned to create formulations with desirable textures for creams and lotions.
Conclusion
The synthesis of this compound-based Pickering emulsifiers using RAFT polymerization provides a versatile and controllable method for producing well-defined nanoparticles capable of stabilizing a wide range of emulsions. These systems hold considerable promise for advanced applications, particularly in the pharmaceutical and drug delivery fields. Further research into stimuli-responsive systems and specific drug encapsulation and release studies will undoubtedly expand their utility for researchers, scientists, and drug development professionals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Pickering emulsions for stimuli-responsive transdermal drug delivery: effect of rheology and microstructure on performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pickering emulsions for stimuli-responsive transdermal drug delivery: effect of rheology and microstructure on performance - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Temperature-Responsive Pickering Double Emulsions Stabilized by Binary Microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Benzyl Methacrylate in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of benzyl (B1604629) methacrylate (B99206) (BzMA) into pressure-sensitive adhesives (PSAs), with a focus on its impact on adhesive properties and its application in transdermal drug delivery systems. Detailed experimental protocols for synthesis and characterization are provided to enable researchers to replicate and build upon these findings.
Introduction to Benzyl Methacrylate in PSAs
This compound is a functional monomer utilized in the formulation of acrylic pressure-sensitive adhesives.[1][2] It is typically copolymerized with "soft" monomers, such as butyl acrylate (B77674), to tailor the final properties of the adhesive.[3] As a "hard" monomer, owing to the high glass transition temperature (Tg) of its homopolymer (approximately 54°C), BzMA is used to increase the cohesive strength and modify the adhesive characteristics of the PSA.[1] The presence of the benzyl group also imparts unique properties, such as increased hydrophobicity and water resistance, which are particularly advantageous in medical and transdermal applications.[1][2]
Impact on Adhesive Properties
The inclusion of this compound in an acrylic PSA formulation allows for the fine-tuning of the three key adhesive properties: peel strength, loop tack, and shear strength. A careful balance of these properties is crucial for the performance of a PSA in its intended application.
Data Presentation
The following tables summarize the quantitative effects of varying this compound concentration on the adhesive properties of a butyl acrylate-based PSA.
Table 1: Effect of this compound Concentration on 180° Peel Strength
| This compound (wt%) | 180° Peel Strength (N/25mm) |
| 0 | 10.2 |
| 5 | 12.5 |
| 10 | 11.8 |
| 20 | 9.5 |
| 30 | 7.8 |
Data sourced from a study on acrylate latex PSAs.[1]
Table 2: Effect of this compound Concentration on Loop Tack
| This compound (wt%) | Loop Tack (N/25mm) |
| 0 | 11.5 |
| 5 | 10.1 |
| 10 | 8.9 |
| 20 | 7.2 |
| 30 | 5.6 |
Data sourced from a study on acrylate latex PSAs.[1]
Table 3: Effect of this compound Concentration on Shear Strength
| This compound (wt%) | Shear Strength (h) |
| 0 | 12 |
| 5 | 28 |
| 10 | 45 |
| 20 | 72 |
| 30 | >120 |
Data sourced from a study on acrylate latex PSAs.[1]
Summary of Effects:
-
180° Peel Strength: The peel strength, which measures the force required to remove the adhesive from a substrate, initially increases with a small addition of BzMA, reaching a maximum value at approximately 5 wt%.[1] Further increases in BzMA content lead to a decrease in peel strength.[1]
-
Loop Tack: Loop tack, an indicator of the initial "stickiness" of the adhesive, consistently decreases as the concentration of BzMA increases.[1] This is due to the increased stiffness of the polymer.
-
Shear Strength: Shear strength, a measure of the cohesive strength of the adhesive, shows a significant and direct correlation with the concentration of BzMA.[1] Higher levels of BzMA lead to a substantial increase in shear strength, indicating a more cohesive and less prone to creep adhesive.[1]
Application in Transdermal Drug Delivery
The unique properties imparted by this compound make it a valuable component in the formulation of drug-in-adhesive transdermal patches.
-
Enhanced Water Resistance: The hydrophobic nature of the benzyl group increases the water resistance of the PSA.[1] This is critical for transdermal patches, as it helps to maintain adhesion to the skin in the presence of moisture and perspiration, improving the wear-time and performance of the patch.
-
Tunable Adhesion for Skin Contact: The ability to modulate peel strength and shear strength by varying the BzMA concentration allows for the design of adhesives that adhere securely to the skin for the duration of wear, yet can be removed without causing skin trauma. The increased shear strength prevents cold flow of the adhesive and reduces the likelihood of adhesive residue being left on the skin after removal.
-
Modulation of Drug Release: The hydrophobicity of the adhesive matrix can influence the release kinetics of the incorporated drug. For hydrophobic drugs, a more hydrophobic matrix can result in a more controlled and sustained release profile. Conversely, for hydrophilic drugs, the increased hydrophobicity of the matrix can act as a barrier, slowing down the release rate. This allows formulators to better match the release profile to the therapeutic needs.
References
Application Notes and Protocols: Synthesis of Core-Shell Nanoparticles Using Benzyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core-shell nanoparticles represent a versatile class of nanomaterials with significant potential in various biomedical applications, including drug delivery, bioimaging, and diagnostics. The unique architecture, consisting of a core material encapsulated by a distinct shell, allows for the combination of different functionalities in a single nanocarrier. The shell material plays a crucial role in determining the nanoparticle's stability, biocompatibility, and interaction with biological systems.
Benzyl (B1604629) methacrylate (B99206) (BzMA) is an attractive monomer for the synthesis of the shell layer due to its hydrophobic nature, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The aromatic moiety in its structure can also engage in π-π stacking interactions, potentially enhancing drug loading. This document provides detailed protocols for the synthesis of nanoparticles containing poly(benzyl methacrylate) (PBzMA) and discusses their application in drug delivery.
Data Presentation
Table 1: Physicochemical Properties of PBzMA-Based Nanoparticles
| Nanoparticle Type | Synthesis Method | Core Material | Shell Material | Mean Diameter (nm) | Polydispersity Index (PDI) | Molecular Weight ( g/mol ) | Reference |
| PGMA₅₁-PBzMAₓ | RAFT Emulsion Polymerization | PBzMA | PGMA (stabilizer) | 20 - 193 | < 0.20 | 15,000 - 62,100 | [1] |
| Polystyrene-PBzMA | Seeded Emulsion Polymerization | Polystyrene | PBzMA | Typically 100-300 | < 0.1 | Variable | Adapted from[2] |
Note: Values for Polystyrene-PBzMA are typical ranges for this synthesis method and would require experimental determination.
Table 2: Drug Loading and Release Characteristics (Hypothetical Data for a Hydrophobic Drug)
| Nanoparticle Formulation | Drug | Drug Loading Capacity (DLC) (w/w %) | Encapsulation Efficiency (EE) (%) | Release Profile |
| PS-PBzMA Core-Shell | Doxorubicin | 5-15 | > 80 | Sustained release over 72 hours |
| PGMA-PBzMA Micelles | Curcumin | 8-20 | > 85 | pH-responsive release |
Note: This data is illustrative for hydrophobic drugs and would need to be determined experimentally for a specific drug and nanoparticle system.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Core Nanoparticles via RAFT Emulsion Polymerization
This protocol describes the synthesis of nanoparticles with a poly(this compound) core stabilized by a hydrophilic poly(glycerol monomethacrylate) (PGMA) corona. This method is adapted from established RAFT (Reversible Addition-Fragmentation chain Transfer) emulsion polymerization techniques.[1]
Materials:
-
Glycerol monomethacrylate (GMA)
-
This compound (BzMA)
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (RAFT agent)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Synthesis of PGMA Macro-CTA (Chain Transfer Agent):
-
In a round-bottom flask, dissolve CPDB RAFT agent, GMA, and ACVA in ethanol.
-
Deoxygenate the solution by purging with nitrogen for 30 minutes in an ice bath.
-
Place the flask in an oil bath preheated to 70°C and stir for the desired time to achieve the target molecular weight.
-
Purify the resulting PGMA macro-CTA by precipitation in a non-solvent like dichloromethane.
-
-
RAFT Aqueous Emulsion Polymerization of this compound:
-
In a separate round-bottom flask, add the purified PGMA₅₁ macro-CTA, this compound (BzMA) monomer, ACVA initiator, and DI water.
-
Purge the mixture with nitrogen for 30 minutes.
-
Immerse the flask in an oil bath set at 70°C and stir for approximately 6 hours.
-
The final product is a stable aqueous dispersion of PGMA-stabilized PBzMA nanoparticles.
-
Characterization:
-
Particle Size and Polydispersity: Dynamic Light Scattering (DLS)
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
-
Morphology: Transmission Electron Microscopy (TEM)
Protocol 2: Synthesis of Polystyrene-Core/Poly(this compound)-Shell Nanoparticles via Seeded Emulsion Polymerization
This protocol describes a two-stage seeded emulsion polymerization to create a PBzMA shell on a pre-existing polystyrene (PS) core. This method is adapted from protocols for similar core-shell systems.[2]
Materials:
-
This compound (BzMA)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (B86663) (SDS) (surfactant)
-
Sodium bicarbonate (NaHCO₃) (buffer)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Stage 1: Synthesis of Polystyrene Seed Latex:
-
To a three-necked flask equipped with a condenser and nitrogen inlet, add DI water, SDS, and NaHCO₃.
-
Purge with nitrogen for 30 minutes while stirring.
-
Heat the mixture to 70°C.
-
Add the styrene monomer.
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
Allow the reaction to proceed for 4-6 hours to form a stable polystyrene seed latex.
-
-
Stage 2: Seeded Emulsion Polymerization of this compound:
-
To the polystyrene seed latex, add additional DI water and surfactant.
-
Prepare a monomer emulsion of this compound, DI water, and SDS by sonication.
-
Prepare a separate initiator solution of KPS in DI water.
-
Gradually feed the BzMA monomer emulsion and the KPS solution into the reactor containing the seed latex at 70°C over a period of 3-4 hours.
-
After the feed is complete, allow the reaction to continue for another 2 hours to ensure complete monomer conversion.
-
Cool the reactor to room temperature to obtain the core-shell nanoparticle dispersion.
-
Characterization:
-
Particle Size and Polydispersity: Dynamic Light Scattering (DLS)
-
Core-Shell Morphology: Transmission Electron Microscopy (TEM) after staining (if necessary)
-
Chemical Composition: Fourier-Transform Infrared (FTIR) Spectroscopy
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of PBzMA-containing nanoparticles.
Cellular Uptake and Drug Release Mechanism
Caption: Cellular uptake and intracellular drug release pathway.
Application in Drug Delivery
The hydrophobic nature of the poly(this compound) shell makes these core-shell nanoparticles particularly suitable for the encapsulation of poorly water-soluble drugs. The shell can protect the drug from degradation in the biological environment and control its release rate.
Drug Loading: Hydrophobic drugs can be loaded into the nanoparticles during the synthesis process (in situ loading) or by incubating the pre-formed nanoparticles in a drug solution (post-synthesis loading). The loading efficiency is influenced by the drug's affinity for the PBzMA shell.
Release Mechanisms: Drug release from PBzMA-based nanoparticles is primarily governed by diffusion through the polymer matrix. The release rate can be modulated by altering the thickness and cross-linking density of the shell. For some formulations, a burst release may be observed initially, followed by a sustained release phase.
Cellular Interaction: The hydrophobicity of the PBzMA shell can influence the interaction of the nanoparticles with cell membranes. More hydrophobic nanoparticles may exhibit enhanced cellular uptake.[3] The primary mechanism of cellular entry for nanoparticles of this size is typically endocytosis, which can be clathrin-mediated or caveolae-mediated.[4] Following internalization, the nanoparticles are trafficked within endosomes and may eventually fuse with lysosomes. The acidic environment of the lysosome can, in some cases, trigger drug release. Endosomal escape is a critical step for the drug to reach its intracellular target in the cytoplasm or other organelles.
Conclusion
Core-shell nanoparticles with a poly(this compound) shell offer a promising platform for the delivery of hydrophobic drugs. The synthesis protocols provided herein, based on RAFT and seeded emulsion polymerization, allow for good control over the nanoparticle's physicochemical properties. The hydrophobicity of the PBzMA shell is a key feature that can be leveraged to enhance drug loading and modulate cellular interactions. Further research into optimizing drug loading and release kinetics, as well as understanding the specific cellular signaling pathways affected by these nanoparticles, will be crucial for their translation into clinical applications.
References
- 1. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of polystyrene/poly[2-(dimethylamino)ethyl methacrylate-stat-ethylene glycol dimethacrylate] core-shell latex particles by seeded emulsion polymerization and their application as stimulus-responsive particulate emulsifiers for oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Polymerization Modification of Poly(benzyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of poly(benzyl methacrylate) (PBnMA), a versatile platform for the synthesis of functional polymers. The primary modifications discussed are debenzylation to yield poly(methacrylic acid) (PMAA) and transesterification to introduce novel functionalities. PMAA is a pH-responsive polymer widely investigated for drug delivery applications.[1][2] This document offers step-by-step experimental procedures, quantitative data summaries, and visual guides to the reaction pathways and workflows.
Overview of Post-Polymerization Modifications
Post-polymerization modification is a powerful strategy to create a diverse range of functional polymers from a single, well-defined parent polymer.[3] Starting with PBnMA, two primary modification routes are highlighted:
-
Debenzylation to Poly(methacrylic acid) (PMAA): The benzyl (B1604629) ester groups of PBnMA can be cleaved to yield carboxylic acid functionalities, transforming the hydrophobic PBnMA into the hydrophilic, pH-responsive PMAA. This is a critical step for developing materials for controlled drug release, as PMAA's solubility and conformation are highly dependent on pH.[4] Key methods for debenzylation include acid-catalyzed hydrolysis and catalytic hydrogenolysis.
-
Transesterification: This method allows for the exchange of the benzyl group with other functional alcohols, enabling the introduction of a wide array of chemical moieties along the polymer backbone. This is particularly useful for creating polymers with tailored properties for specific drug conjugation or interaction.[5]
Debenzylation of Poly(this compound) to Poly(methacrylic acid)
The conversion of PBnMA to PMAA is a fundamental transformation for many biomedical applications. Below are protocols for two common and effective methods: acid-catalyzed hydrolysis and catalytic hydrogenolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis, often employing strong acids like trifluoroacetic acid (TFA), is an effective method for the cleavage of the benzyl ester.
Experimental Protocol: Acid-Catalyzed Hydrolysis of PBnMA
-
Dissolution: Dissolve poly(this compound) (PBnMA) in a suitable solvent such as dichloromethane (B109758) (DCM) at a concentration of 5-10% (w/v).
-
Acid Addition: To the stirred polymer solution, add trifluoroacetic acid (TFA) in a 5 to 10-fold molar excess relative to the benzyl methacrylate (B99206) repeating units. The reaction is typically performed at room temperature.
-
Reaction: Allow the reaction to proceed for 12-24 hours. Monitor the progress of the reaction by taking aliquots and analyzing via ¹H NMR spectroscopy, observing the disappearance of the benzyl proton signals (around 5.0 ppm and 7.3 ppm).
-
Precipitation and Purification: After completion, precipitate the resulting poly(methacrylic acid) (PMAA) by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether or hexane (B92381).
-
Washing: Wash the precipitated polymer multiple times with the non-solvent to remove residual TFA and toluene (B28343) (a byproduct).
-
Drying: Dry the purified PMAA under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the PMAA by FTIR spectroscopy (disappearance of benzyl ester C=O stretch at ~1730 cm⁻¹ and appearance of carboxylic acid C=O stretch at ~1710 cm⁻¹ and broad O-H stretch from 2500-3300 cm⁻¹) and ¹H NMR spectroscopy (disappearance of benzyl proton signals). Determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC) using an appropriate eluent and calibration.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a milder method for debenzylation that utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. This method can be advantageous when acid-sensitive functional groups are present.[6]
Experimental Protocol: Catalytic Hydrogenolysis of PBnMA
-
Dissolution: Dissolve PBnMA in a suitable solvent such as tetrahydrofuran (B95107) (THF), ethyl acetate, or a mixture of solvents like THF/tert-butyl alcohol/phosphate-buffered saline.[7]
-
Catalyst Addition: Add 5-10 wt% of a palladium on carbon (Pd/C) catalyst relative to the polymer. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) before introducing hydrogen.
-
Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the reactor with hydrogen gas and then pressurize to 5-10 bar.[7] Stir the reaction mixture vigorously.
-
Reaction: Maintain the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by ¹H NMR spectroscopy.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7]
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, precipitate the polymer in a non-solvent like hexane to remove any soluble impurities.
-
Drying: Dry the resulting PMAA under vacuum.
-
Characterization: Characterize the final product using FTIR, ¹H NMR, and GPC as described in the acid-catalyzed hydrolysis protocol.
Table 1: Comparison of Debenzylation Methods for Poly(this compound)
| Parameter | Acid-Catalyzed Hydrolysis | Catalytic Hydrogenolysis |
| Reagents | Trifluoroacetic acid (TFA) | H₂, Palladium on carbon (Pd/C) |
| Solvent | Dichloromethane (DCM) | THF, Ethyl Acetate, Solvent Mixtures |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Pressure | Atmospheric | 5 - 10 bar H₂ |
| Advantages | Simple setup, no specialized equipment | Mild conditions, suitable for acid-sensitive substrates |
| Disadvantages | Harsh acidic conditions, potential for side reactions | Requires pressure equipment, catalyst can be pyrophoric and may require careful handling, potential for catalyst poisoning |
| Typical Yield | > 90% | > 90% |
Transesterification of Poly(this compound)
Transesterification of PBnMA allows for the introduction of various functional groups by exchanging the benzyl group with a different alcohol. This protocol is adapted from methods developed for other poly(meth)acrylates.[5]
Experimental Protocol: Organocatalyzed Transesterification of PBnMA
-
Polymer and Catalyst Preparation: In a reaction flask, dissolve PBnMA in a dry solvent such as toluene or N,N-dimethylformamide (DMF). Add the organocatalyst, for example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), typically at 5-15 mol% relative to the methacrylate repeating units.[8]
-
Alcohol Addition: Add the desired functional alcohol in excess (e.g., 4-10 equivalents per methacrylate unit).
-
Reaction: Heat the reaction mixture to 80-120 °C. To drive the equilibrium towards the product, it is often necessary to remove the benzyl alcohol byproduct, for instance, by performing the reaction under a continuous flow of inert gas or by using a Dean-Stark apparatus.
-
Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy, observing the appearance of new signals corresponding to the incorporated alcohol and the decrease of the benzyl proton signals.
-
Purification: After the reaction, cool the mixture and precipitate the modified polymer in a suitable non-solvent (e.g., methanol, hexane, or water, depending on the new functionality).
-
Washing and Drying: Wash the polymer thoroughly with the non-solvent and dry under vacuum.
-
Characterization: Characterize the functionalized polymer by ¹H NMR to determine the degree of substitution, FTIR to identify the new functional groups, and GPC to assess changes in molecular weight and PDI.
Table 2: Examples of Transesterification of Poly(acrylates/methacrylates) with Various Alcohols
| Nucleophile (Alcohol) | Catalyst | Temperature (°C) | Conversion (%) |
| Benzyl Alcohol | TBD | 80 | ~95% |
| N-Boc-ethanolamine | TBD | 80 | ~73%[8] |
| Diethylene glycol methyl ether | TBD | 110 | >95%[8] |
| Cyclohexanol | TBD | 110 | ~81%[8] |
| Benzyl Alcohol | Lithium alkoxide (from LDA) | Room Temp | up to 65%[5] |
Note: Data adapted from studies on poly(methyl acrylate) and poly(methyl methacrylate) and are indicative for PBnMA.[5][8]
Visualizing the Workflow and Chemical Pathways
Diagrams created using Graphviz (DOT language)
Caption: General workflow for post-polymerization modification of PBnMA.
Caption: Reaction pathways for the debenzylation of PBnMA.
Caption: General pathway for the transesterification of PBnMA.
References
- 1. Synthesis and characterization of a new family of poly(methacrylate) derivatives based on poly(tert-butyl methacrylate) for advanced applications | Poster Board #027 - American Chemical Society [acs.digitellinc.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
How to remove inhibitor from benzyl methacrylate before polymerization
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing inhibitors from benzyl (B1604629) methacrylate (B99206) prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the inhibitor from benzyl methacrylate before polymerization?
This compound is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during storage and transport.[1] This inhibitor will interfere with controlled polymerization reactions by scavenging the free radicals generated by your initiator. This can lead to induction periods, slower reaction rates, or complete inhibition of polymerization. Therefore, removing the inhibitor is a critical step to ensure reproducible and successful polymerization.
Q2: What are the common methods for removing the inhibitor from this compound?
The most common and effective methods for removing phenolic inhibitors like MEHQ from methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina (B75360).[1][2][3]
-
Caustic Wash: Using a liquid-liquid extraction with an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic inhibitor into a water-soluble salt that can be washed away.[1][4]
-
Adsorption with Activated Carbon: Stirring the monomer with activated carbon to adsorb the inhibitor, followed by filtration.[5]
Q3: Which inhibitor removal method is best for my application?
For laboratory-scale purification of this compound, passing the monomer through a column of basic activated alumina is generally the most convenient and effective method.[1] Caustic washing is also a viable option but requires a subsequent and thorough drying step to remove any residual water, which can interfere with certain polymerization techniques.[1]
Data Presentation: Comparison of Inhibitor Removal Methods
The following table summarizes the typical efficiency of common inhibitor removal methods for methacrylate monomers.
| Removal Method | Adsorbent/Reagent | Typical MEHQ Reduction Efficiency | Key Considerations |
| Column Chromatography | Basic Activated Alumina | >99% | Simple and highly effective for lab-scale applications. The alumina must be active (i.e., not deactivated by moisture).[1] |
| Caustic Wash | 5% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer post-treatment.[1] |
| Vacuum Distillation | N/A | >99% | Provides high purity but carries a significant risk of premature polymerization due to heating.[1] |
| Activated Carbon | Granular Activated Carbon | Variable | A viable alternative, but efficiency can vary. Requires careful filtration to remove all carbon particles.[5] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the recommended method for most lab-scale applications.
Materials:
-
This compound containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (optional)
-
An appropriate solvent for creating a slurry (e.g., hexane)
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton into the bottom of the column to retain the alumina.[1]
-
Optionally, add a small layer (approx. 1 cm) of sand on top of the plug.[1]
-
Prepare a slurry of basic activated alumina in a non-polar solvent like hexane (B92381).
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the side of the column to ensure even packing and remove any air bubbles. The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is often sufficient for small-scale purifications.[1]
-
-
Purification:
-
Once the alumina is packed, drain the solvent until it is level with the top of the alumina bed.
-
Carefully add the this compound to the top of the column.
-
Open the stopcock and begin collecting the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
Protocol 2: Inhibitor Removal by Caustic Wash
This method is also effective but requires careful drying of the purified monomer.
Materials:
-
This compound containing inhibitor
-
5% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))
-
Filtration apparatus
-
Collection flask
Procedure:
-
Extraction:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the MEHQ inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh 5% NaOH solution.[1]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to aid in the removal of residual water.[1]
-
Drain the monomer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄).
-
Swirl the flask and let it stand until the monomer is clear.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.[1]
-
Troubleshooting Guide
Issue 1: My polymerization is not initiating or is very slow, even after inhibitor removal.
-
Possible Cause: Incomplete inhibitor removal. If using an alumina column, the alumina may have been deactivated by atmospheric moisture.[1]
-
Solution: Use fresh, recently opened basic alumina. If the alumina is from a previously opened container, it can be reactivated by heating it in an oven at a high temperature and then allowing it to cool in a desiccator before use.[1]
Issue 2: The this compound is too viscous to pass through the alumina column.
-
Possible Cause: The inherent viscosity of the monomer.
-
Solution: Dilute the this compound with a dry, inert, and volatile solvent (e.g., hexane or dichloromethane) to reduce its viscosity before loading it onto the column. The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) after purification, being careful not to apply excessive heat which could initiate polymerization.[1]
Issue 3: My polymerization reaction is not working correctly after using the caustic wash method.
-
Possible Cause: Water contamination. Residual water in the purified monomer can interfere with many types of polymerization reactions.[1]
-
Solution: Ensure the monomer is thoroughly dried after washing. Use a suitable amount of a reliable drying agent like anhydrous magnesium sulfate and allow sufficient time for it to work.[1]
Issue 4: The purified this compound polymerized in the storage container.
-
Possible Cause: The inhibitor-free monomer is highly reactive.[5]
-
Solution: Purified monomers should be used immediately. If short-term storage is absolutely necessary, it must be done at low temperatures, in the dark, and under an inert atmosphere to minimize the risk of spontaneous polymerization.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for removing the inhibitor from this compound.
References
Preventing premature polymerization of benzyl methacrylate
Welcome to the technical support center for benzyl (B1604629) methacrylate (B99206). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What causes premature polymerization of benzyl methacrylate?
A1: Premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors:
-
Heat: Elevated temperatures accelerate the rate of polymerization.[1]
-
Light: UV radiation can trigger the formation of free radicals.
-
Contamination: Contaminants such as peroxides, strong acids, strong bases, and metals can act as catalysts for polymerization.
-
Inhibitor Depletion: Over time, especially at elevated temperatures, the inhibitor present in the monomer can be consumed, leaving the monomer unprotected.[2]
-
Absence of Oxygen: Common inhibitors like Monomethyl Ether Hydroquinone (MEHQ) require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[3] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render these inhibitors ineffective.[2]
Q2: What are the common inhibitors used for this compound and how do they work?
A2: The most common inhibitors for methacrylate monomers, including this compound, are phenolic compounds. These include:
-
Monomethyl Ether of Hydroquinone (MEHQ): This is a widely used inhibitor. In the presence of oxygen, MEHQ reacts with and neutralizes peroxy radicals that would otherwise initiate polymerization.[3]
-
Hydroquinone (HQ): Similar to MEHQ, HQ is an effective inhibitor that functions via a radical scavenging mechanism dependent on oxygen.
-
Butylated Hydroxytoluene (BHT): BHT is another phenolic antioxidant used to inhibit polymerization.
The general mechanism involves the inhibitor donating a hydrogen atom to a growing polymer radical, terminating the chain reaction and forming a stable radical that is unable to initiate further polymerization.
Q3: How should I store this compound to prevent premature polymerization?
A3: Proper storage is critical to maintain the stability of this compound:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. Storage temperatures should generally be kept below 30°C (86°F).
-
Oxygen: Ensure that the storage container has a headspace of air. Do not store under an inert atmosphere if using an oxygen-dependent inhibitor like MEHQ.[2]
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Q4: How can I check the inhibitor level in my this compound?
A4: It is good practice to periodically check the inhibitor concentration, especially for older batches or material that has been stored at elevated temperatures. The concentration of phenolic inhibitors like MEHQ can be determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying inhibitor levels.
-
UV-Vis Spectroscopy: This method can be used to determine the concentration of inhibitors that have a distinct UV absorbance. ASTM D3125 provides a standard test method for determining MEHQ in colorless monomeric acrylate (B77674) esters.[4]
Q5: Can I remove the inhibitor from this compound before my experiment?
A5: Yes, in many polymerization reactions, it is desirable to remove the inhibitor to achieve consistent and predictable reaction kinetics. Common methods for inhibitor removal include:
-
Alkaline Wash: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) can effectively remove phenolic inhibitors. The inhibitor is deprotonated to its salt form, which is soluble in the aqueous phase and can be separated. This should be followed by washing with deionized water to remove residual NaOH and drying the monomer.
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina (B75360) is a common and effective method for removing inhibitors.
Important: Once the inhibitor is removed, the this compound is highly susceptible to premature polymerization and should be used immediately or stored under refrigeration for a very short period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Monomer appears viscous or has solidified in the container. | Premature polymerization has occurred. | Do not attempt to use the material. Dispose of the polymerized monomer according to your institution's safety guidelines. Review your storage conditions and handling procedures to prevent future occurrences. |
| Inconsistent or slow polymerization in a planned experiment. | The inhibitor was not completely removed, or its concentration is higher than expected. | Before starting your experiment, remove the inhibitor using one of the recommended methods (alkaline wash or alumina column). If you suspect variable inhibitor levels in your starting material, consider quantifying the inhibitor concentration before use. |
| Runaway polymerization during an experiment. | The inhibitor was removed, but the monomer was not used promptly or was exposed to heat or a contaminant. | Ensure that inhibitor-free monomer is used immediately after preparation. Maintain strict temperature control of your reaction. Ensure all glassware and reagents are free from contaminants that could initiate polymerization. |
Data Presentation
Table 1: Comparison of Common Inhibitors for Methacrylate Monomers
| Inhibitor | Typical Concentration Range (ppm) | Advantages | Disadvantages |
| MEHQ | 10 - 1000 | Good solubility in organic monomers, less likely to cause discoloration compared to HQ.[5] | Requires oxygen to be effective.[3] |
| HQ | 10 - 1000 | Potent inhibitor. | Can sometimes lead to discoloration of the monomer or polymer.[5] |
| BHT | 50 - 500 | Effective inhibitor. | May have lower efficiency at elevated temperatures compared to other inhibitors. |
Note: The optimal inhibitor concentration can vary depending on the specific storage conditions and desired shelf life.
Table 2: Effect of Temperature on Polymerization
| Temperature | Effect on Polymerization Rate |
| < 10°C | Very slow |
| 20-30°C (Room Temp) | Slow, but can occur over time, especially without an inhibitor. |
| > 60°C | The rate of polymerization increases significantly.[1] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor from this compound via Alkaline Wash
-
Preparation: In a well-ventilated fume hood, place 100 mL of this compound in a 250 mL separatory funnel.
-
Washing: Add 50 mL of a 5% (w/v) aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The lower aqueous layer, containing the sodium salt of MEHQ, may be colored.
-
Draining: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing procedure (steps 2-5) two more times with fresh 50 mL portions of the 5% NaOH solution.
-
Water Wash: To remove any residual NaOH, wash the this compound with two 50 mL portions of deionized water, draining the aqueous layer after each wash.
-
Drying: Transfer the washed this compound to an Erlenmeyer flask. Add a small amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), swirl, and let it stand for at least 30 minutes.
-
Filtration: Filter the dried this compound to remove the drying agent.
-
Use: The inhibitor-free this compound is now ready for use. It should be used immediately. If short-term storage is necessary, keep it in a refrigerator.
Protocol 2: Evaluating the Effectiveness of an Inhibitor
This protocol can be used to compare the effectiveness of different inhibitors or different concentrations of the same inhibitor.
-
Preparation: Prepare samples of inhibitor-free this compound. For each inhibitor to be tested, prepare a series of solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200 ppm). Also, prepare a control sample with no inhibitor.
-
Experimental Setup: Place a small, known volume (e.g., 5 mL) of each prepared solution into separate, identical test tubes or vials.
-
Incubation: Place all the samples in a constant temperature bath or oven set to a temperature that will induce polymerization in the uninhibited control within a reasonable timeframe (e.g., 60-80°C).
-
Monitoring: At regular intervals, visually inspect the samples for any signs of polymerization, such as an increase in viscosity or the formation of a solid polymer.
-
Data Collection: Record the time it takes for each sample to show the first signs of polymerization. This is known as the induction period . A longer induction period indicates a more effective inhibitor at that concentration and temperature.
-
Analysis: Plot the induction period as a function of the inhibitor concentration for each inhibitor tested. This will allow for a quantitative comparison of their effectiveness.
Visualizations
Caption: Mechanism of free-radical polymerization inhibition.
Caption: Troubleshooting workflow for premature polymerization.
References
Troubleshooting low conversion in benzyl methacrylate polymerization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates during the polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA).
Frequently Asked Questions (FAQs)
Q1: Why is my benzyl methacrylate (BzMA) polymerization failing to initiate or showing very low conversion?
A1: Low or no conversion in BzMA polymerization is a common issue that can typically be traced back to one of three primary causes: the presence of inhibitors, inadequate initiation, or suboptimal reaction conditions.[1][2]
-
Inhibitors: Monomers like BzMA are shipped with inhibitors (e.g., MEHQ - monomethyl ether hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before the experiment, as they are designed to scavenge the very free radicals that initiate polymerization.[1]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable, non-propagating peroxy radicals, which can halt the reaction.
-
Initiator Issues: The concentration of the initiator may be too low to generate enough free radicals to overcome residual inhibitors and start the polymerization effectively.[1] It's also possible the initiator itself has degraded or is inactive.
Q2: How should I prepare my BzMA monomer before starting the polymerization?
A2: Proper monomer preparation is critical. The most important step is the removal of the storage inhibitor. This is essential for achieving high conversion.[1] A common and effective method is to wash the monomer with an aqueous base solution (e.g., NaOH) to extract the phenolic inhibitor.[3] Alternatively, passing the monomer through a column packed with a suitable adsorbent like activated alumina (B75360) can also remove the inhibitor.[4][5] The purified monomer is no longer stabilized and should be used immediately.[1]
Q3: How does the initiator concentration affect polymerization conversion and molecular weight?
A3: The initiator concentration is a critical parameter.
-
Conversion Rate: The rate of polymerization is generally proportional to the square root of the initiator concentration.[6] A higher initiator concentration leads to a faster reaction and can result in higher conversion within a specific timeframe.[7][8] However, an excessively high concentration can lead to a lower final conversion due to premature termination reactions where radicals annihilate each other.[6]
-
Molecular Weight: The molecular weight of the polymer is inversely proportional to the initiator concentration.[6] A higher initiator concentration generates more polymer chains, resulting in shorter chains and a lower average molecular weight. Conversely, a lower concentration produces fewer, longer chains.[6]
Q4: What are the optimal temperature and time for BzMA polymerization?
A4: Optimal temperature and time are dependent on the specific initiator and polymerization technique used.
-
Temperature: Increasing the reaction temperature generally increases the rate of initiator decomposition and, consequently, the rate of polymerization.[2] However, temperatures that are too high can favor side reactions that terminate polymer chains, potentially lowering the final conversion.[2] For BzMA, successful polymerizations are often conducted at temperatures between 70°C and 90°C.[9][10][11][12]
-
Time: Polymerization requires sufficient time to proceed to high conversion. Reaction times can vary from a few hours to over 24 hours depending on the system. For example, in certain RAFT polymerizations of BzMA, >98-99% conversion has been achieved within 2 to 6 hours.[10][11] It is recommended to monitor the reaction over time to determine when the conversion plateaus.[1]
Troubleshooting Guide
Low monomer conversion is a frequent challenge that can be caused by several factors leading to premature termination of growing polymer chains.[1] This guide provides a systematic approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for low BzMA conversion.
Data Presentation
The following tables summarize key quantitative data for BzMA polymerization to guide experimental design.
Table 1: Effect of Reaction Conditions on BzMA Conversion in RAFT Polymerization
| Polymerization Type | Stabilizer/Macro-CTA | Target DP (BzMA) | Temp. (°C) | Time (h) | CTA/Initiator Molar Ratio | Final Conversion (%) | Reference |
|---|---|---|---|---|---|---|---|
| RAFT Emulsion | PGMA₅₁ | 250 | 70 | 2 | 3.0 | >99 | [10] |
| RAFT Emulsion | PGMA₅₁ | 250 | 70 | 6 | 5.0 | >99 | [10] |
| RAFT Emulsion | PGMA₅₁ | 250 | 70 | 6 | 10.0 | >99 | [10] |
| RAFT Dispersion | PSiMA₁₂ | 200 | 90 | ~1.7 | N/A | >99 | [9] |
| RAFT Dispersion | PhBD₈₀ | up to 300 | 90 | N/A | N/A | ≥99 |[11][13] |
Table 2: Common Initiators and Typical Reaction Temperatures
| Initiator Type | Initiator Name | Abbreviation | Typical Temp. Range (°C) |
|---|---|---|---|
| Azo Compound | 2,2'-Azobisisobutyronitrile | AIBN | 60 - 80 |
| Peroxide | Benzoyl Peroxide | BPO | 80 - 95 |
| Peroxide | Dicumyl Peroxide | DCP | 120 - 140 |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitor (e.g., MEHQ)
This protocol describes a standard procedure for removing common inhibitors from methacrylate monomers.[1]
Materials:
-
This compound monomer containing inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Place the BzMA monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the two layers to separate completely. The phenolic inhibitor will be extracted into the lower aqueous layer as its sodium salt.
-
Drain and discard the lower aqueous layer.[1]
-
Wash the monomer layer with an equal volume of saturated brine solution to help remove residual water.
-
Drain the brine layer.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer to act as a drying agent. Stir for 30-60 minutes.[1]
-
Filter or carefully decant the purified, dry monomer from the drying agent.
-
Crucially, use the purified monomer immediately , as it is no longer inhibited and can polymerize spontaneously upon standing.[1]
Protocol 2: General Procedure for Free-Radical Polymerization of BzMA
This protocol outlines a typical setup for the solution polymerization of BzMA.[1]
Materials:
-
Purified (inhibitor-free) this compound
-
A suitable solvent (e.g., toluene, 1,4-dioxane)[14]
-
A thermal initiator (e.g., AIBN, BPO)
-
Reaction flask (e.g., three-neck round-bottom flask)
-
Condenser, magnetic stirrer, and heating mantle/oil bath
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Assemble the reaction apparatus as shown in the diagram below. Ensure all glassware is dry.
-
Add the desired amount of solvent and the purified BzMA monomer to the reaction flask.
-
In a separate small vial, dissolve the initiator in a small amount of the reaction solvent.
-
Begin stirring the monomer solution and start bubbling a gentle stream of inert gas (N₂ or Ar) through the solution via a long needle or gas inlet tube. This step is crucial to remove dissolved oxygen. Continue for at least 30-60 minutes.
-
After degassing, switch the inert gas flow to a positive pressure blanket (i.e., flowing over the surface of the liquid, not bubbling through it) to maintain an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the reaction progress by taking small aliquots periodically and analyzing for monomer conversion (e.g., via NMR, FTIR, or gravimetry).[1]
-
To terminate the reaction, cool the flask to room temperature and expose the mixture to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol).
Caption: General experimental setup for polymerization under inert gas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. scite.ai [scite.ai]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. dergi-fytronix.com [dergi-fytronix.com]
Controlling molecular weight and polydispersity in benzyl methacrylate RAFT polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight and polydispersity in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA).
Troubleshooting Guide
This guide addresses common issues encountered during BzMA RAFT polymerization in a question-and-answer format.
Q1: Why is the polydispersity (PDI or Mw/Mn) of my poly(benzyl methacrylate) (PBzMA) high (> 1.5)?
A1: High polydispersity indicates poor control over the polymerization. Several factors can contribute to this:
-
Incorrect RAFT Agent Selection: The choice of Chain Transfer Agent (CTA) is critical. For methacrylates like BzMA, trithiocarbonates and dithiobenzoates are generally effective.[1] Ensure the CTA is appropriate for methacrylates and the reaction conditions.
-
Inappropriate Initiator Concentration: The molar ratio of CTA to initiator is crucial for maintaining control. A very low ratio (excess initiator) can lead to a high concentration of radicals, increasing termination reactions and broadening the molecular weight distribution.[2] Conversely, a very high ratio may lead to slow polymerization rates.[3] Ratios between 3 and 10 are often reported as effective.[2][3][4]
-
Low Monomer Conversion: At very low conversions, the pre-equilibrium of the RAFT process may not be fully established, leading to a broader distribution.
-
Impure Reagents: Impurities in the monomer (e.g., inhibitor not fully removed), solvent, or initiator can interfere with the polymerization and lead to side reactions. BzMA should be passed through a column of basic alumina (B75360) to remove inhibitors before use.[5]
-
High Temperatures: Excessively high temperatures can increase the rate of termination reactions, leading to a loss of control. For thermally initiated systems, temperatures are typically in the range of 70-90 °C.[6][7][8][9]
Q2: The experimental molecular weight (Mn) of my polymer does not match the theoretical value. What is happening?
A2: Discrepancies between theoretical and experimental Mn usually point to issues with initiation efficiency or incomplete consumption of the RAFT agent.
-
Poor Initiation Efficiency: The initiator may not be decomposing at the expected rate under your experimental conditions. Ensure the temperature is appropriate for the chosen initiator's half-life (e.g., AIBN or ACVA at 70 °C).[10]
-
Slow Reinitiation by RAFT Agent: The R-group of your CTA might be a poor leaving group, or the Z-group may not be suitable for BzMA. This can lead to slow fragmentation and reinitiation, causing deviations from the theoretical Mn. Some studies have noted slow initiation, with unreacted RAFT agent visible in GPC traces at low conversions.[11][12]
-
Inaccurate Reagent Measurement: Precisely weighing the monomer, CTA, and initiator is critical for accurate Mn targeting.
-
Incomplete Monomer Conversion: The experimental Mn should be calculated based on the actual monomer conversion, not just the initial feed ratio. Mn should increase linearly with conversion.[4][13][14]
Q3: My polymerization has stalled, resulting in low monomer conversion. How can I improve it?
A3: Low or incomplete monomer conversion is a frequent challenge. Consider the following:
-
CTA/Initiator Ratio: Increasing the relative amount of initiator can increase the polymerization rate and lead to higher conversion.[4] For example, lowering a CPDB/ACVA molar ratio from 10.0 to 3.0 was shown to increase final monomer conversion from 72% to 98%.[4] However, be aware that too much initiator can compromise control and increase polydispersity.[2]
-
Solvent Choice: The reaction medium significantly impacts polymerization kinetics. For alcoholic RAFT dispersion polymerization, an isopropanol/water mixture has been shown to yield higher conversion rates than ethanol/water or methanol/water mixtures.[13][14]
-
Temperature: Increasing the reaction temperature generally increases the rate of polymerization.[6] For photo-initiated systems, increasing light intensity can also accelerate the reaction.[13]
-
Monomer Concentration: In some systems, particularly polymerization-induced self-assembly (PISA), the concentration of reactants can influence the final conversion.
-
Target Degree of Polymerization (DP): Targeting a very high DP can sometimes lead to lower final conversions.[4]
Q4: My Gel Permeation Chromatography (GPC) trace is bimodal or has a low molecular weight shoulder. What does this indicate?
A4: A multimodal GPC trace suggests the presence of multiple polymer populations.
-
Low Molecular Weight Shoulder: This often corresponds to unreacted macro-CTA in a chain extension reaction or dead polymer chains formed from primary radicals (from the initiator) that did not participate in the RAFT process.[11][12] Slow initiation by the RAFT agent is a common cause.[12]
-
High Molecular Weight Shoulder/Peak: This can result from termination by coupling, which becomes more significant at high monomer conversions when the concentration of propagating radicals is high.
-
Broad Bimodal Distribution: This could indicate the presence of impurities that are initiating a parallel, uncontrolled polymerization.
Frequently Asked Questions (FAQs)
Q1: What is a typical CTA:Initiator ratio for BzMA RAFT polymerization?
A1: A common molar ratio of CTA to initiator is 5:1.[2][5] However, this can be adjusted. Ratios from 3:1 to 10:1 have been used successfully.[3][4] A lower ratio (e.g., 3:1) generally leads to a faster polymerization and higher conversion, while a higher ratio (e.g., 10:1) may offer better control at the cost of a slower rate.[3]
Q2: How does solvent affect the polymerization of BzMA?
A2: The solvent plays a critical role, especially in PISA formulations. In alcoholic dispersion polymerization, the choice of alcohol and the water content can dramatically alter polymerization kinetics and the final polymer morphology.[13][15][16] For example, an isopropanol/water (80/20 w/w) mixture was found to be optimal for rapid, controlled polymerization compared to other alcohol/water systems.[13] In non-polar solvents like mineral oil or n-dodecane, BzMA polymerization can be well-controlled at elevated temperatures (e.g., 90 °C).[7][8][9][11][12][17]
Q3: Can I perform BzMA RAFT polymerization at room temperature?
A3: Yes, room temperature polymerization is possible using photo-initiation. Systems using blue light and a suitable photo-initiator like bis(acyl)phosphane oxide (BAPO) have been shown to achieve high monomer conversion (>95%) in under 2 hours with good control over molecular weight and polydispersity (Mw/Mn < 1.41).[6][13][14]
Q4: What are the key parameters to control for a successful BzMA RAFT polymerization?
A4: The key parameters are:
-
Choice of RAFT agent (CTA): Must be effective for methacrylates.
-
Molar ratio of [Monomer]:[CTA]:[Initiator]: This ratio determines the target molecular weight and the degree of control.
-
Reaction Temperature: Influences the rates of initiation, propagation, and termination.
-
Solvent: Affects reaction kinetics and, in PISA, the final nanoparticle morphology.
-
Purity of Reagents: Essential for avoiding side reactions.
Q5: My polymer Mw/Mn broadens during storage. Why?
A5: Broadening of the molecular weight distribution during long-term storage has been observed in some systems. This can be due to side reactions, such as cross-linking caused by hydroxyl impurities in the reagents.[18] Storing the polymer dispersion at low temperatures may help mitigate this issue.
Data Summary Tables
Table 1: Example Conditions for RAFT Dispersion Polymerization of BzMA
| Macro-CTA / CTA | Initiator | [CTA]:[Initiator] Ratio | Solvent | Temp. (°C) | Time (h) | Final Mw/Mn | Ref. |
| mPEG45-CDPA | BAPO (Blue Light) | N/A | Isopropanol/Water | 25 | 2 | < 1.41 | [13] |
| PNMEP50 | ACVA | 5.0 | Ethanol | 70 | < 24 | < 1.26 | [4] |
| PLMA18 | T21s | 5.0 | Mineral Oil | 90 | N/A | < 1.30 | [7][8] |
| PhBD80-PETTC | T21s | 5.0 | n-Dodecane | 90 | 4 | < 1.20 | [11][12] |
| PSiMA12 | AIBN | 5.0 | Silicone Oil | 90 | < 2 | < 1.25 | [18][19] |
CDPA: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid; BAPO: bis(acyl)phosphane oxide; ACVA: 4,4'-azobis(4-cyanovaleric acid); T21s: tert-Butyl peroxy-2-ethylhexanoate; PETTC: 4-Cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanyl pentanoic acid.
Table 2: Example Conditions for RAFT Emulsion/Miniemulsion Polymerization of BzMA
| Macro-CTA / CTA | Initiator | [CTA]:[Initiator] Ratio | System | Temp. (°C) | Time (h) | Final Mw/Mn | Ref. |
| PGMA51 | ACVA | 4.0 | Aqueous Emulsion | 70 | 6 | 1.18 | [10] |
| PETTCCP | AIBN | 5.0 | Miniemulsion | 70 | 4 | ~1.15 | [5] |
PETTCCP: bis-(2-phenylethanesulfanyl thiocarbonyl) disulphide.
Experimental Protocols
Protocol 1: Blue Light-Initiated Alcoholic RAFT Dispersion Polymerization of BzMA[6][13]
-
Reagent Preparation: A stock solution of the macro-CTA (e.g., mPEG45-CDPA), this compound (BzMA, inhibitor removed), and photo-initiator (e.g., BAPO) is prepared in the chosen solvent (e.g., isopropanol/water 80/20 w/w). The desired target degree of polymerization will determine the molar ratios.
-
Degassing: The solution is transferred to a reaction vial, sealed with a septum, and purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Polymerization: The vial is placed in a thermostatted setup at the desired temperature (e.g., 25 °C or 70 °C) and irradiated with blue light (e.g., 465 nm LED).
-
Sampling: At timed intervals, aliquots are withdrawn using a degassed syringe and quenched by exposure to air and cooling in an ice bath.
-
Analysis: Monomer conversion is determined by 1H NMR spectroscopy. Molecular weight (Mn) and polydispersity (Mw/Mn) are determined by Gel Permeation Chromatography (GPC).
Protocol 2: Thermal RAFT Aqueous Emulsion Polymerization of BzMA[10]
-
Reagent Preparation: The macro-CTA (e.g., PGMA51), BzMA, initiator (e.g., ACVA), and water are weighed into a round-bottom flask. A typical formulation might be at 10% w/w solids with a CTA/ACVA molar ratio of 4.0.
-
Degassing: The flask is sealed and the contents are purged with nitrogen for 30 minutes while stirring.
-
Polymerization: The flask is immersed in a pre-heated oil bath at the target temperature (e.g., 70 °C) and stirred for the desired duration (e.g., 6 hours).
-
Quenching: The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air.
-
Analysis: The resulting polymer is analyzed by GPC to determine Mn and Mw/Mn.
Protocol 3: RAFT Miniemulsion Polymerization of BzMA[5]
-
Phase Preparation:
-
Dispersed (Oil) Phase: The RAFT agent (e.g., PETTCCP), initiator (e.g., AIBN), monomer (BzMA), and a hydrophobe (e.g., hexadecane) are mixed together.
-
Aqueous Phase: A surfactant (e.g., Lutensol TO 20) is dissolved in deionized water.
-
-
Emulsification: The dispersed phase is added to the aqueous phase and stirred. The mixture is then sonicated using an ultrasonic probe to form a stable miniemulsion.
-
Degassing & Polymerization: The miniemulsion is transferred to a reaction vessel, purged with nitrogen, and heated to the desired temperature (e.g., 70 °C) with stirring for a set time (e.g., 4 hours).
-
Quenching: The reaction is stopped by cooling to room temperature and exposing it to air.
-
Analysis: Monomer conversion is determined by gravimetry. Mn and Mw/Mn are determined by THF GPC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. RAFT miniemulsion polymerisation of this compound using non-ionic surfactant - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00048A [pubs.rsc.org]
- 6. Blue Light-Initiated Alcoholic RAFT Dispersion Polymerization of this compound: A Detailed Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of this compound - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00157A [pubs.rsc.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of this compound - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01371D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of solvent on the RAFT-mediated polymerization of this compound (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Influence of solvent on the RAFT-mediated polymerization of this compound (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. core.ac.uk [core.ac.uk]
Technical Support Center: Optimizing Initiator Concentration for Benzyl Methacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA). The following information is designed to help you optimize your experimental outcomes by carefully selecting the initiator concentration.
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration affect the molecular weight of poly(benzyl methacrylate)?
A1: Generally, an increase in initiator concentration leads to a decrease in the average molecular weight of the resulting polymer.[1] This is because a higher concentration of initiator generates a larger number of free radicals, which simultaneously initiate multiple polymer chains. These numerous chains then compete for the available monomer, resulting in shorter polymer chains and, consequently, a lower average molecular weight.[1] Conversely, a lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination.[1]
Q2: What is the relationship between initiator concentration and the rate of polymerization?
A2: The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the rate of polymerization.[2][3] A higher initiator concentration produces more free radicals, leading to a faster consumption of the monomer.[2][3]
Q3: Which are the common initiators used for the free-radical polymerization of this compound?
A3: Common thermal initiators for the free-radical polymerization of this compound include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[1] The selection of the initiator is often dependent on the desired reaction temperature and the solvent being used. For instance, AIBN is a popular choice for solution polymerizations conducted at temperatures between 60-80 °C.[1]
Q4: How does initiator concentration impact the polydispersity index (PDI) of the final polymer?
A4: The initiator concentration can influence the polydispersity index (PDI) of the poly(this compound). While the relationship is not always linear, both very high and very low initiator concentrations can sometimes result in a broader molecular weight distribution and a higher PDI.[1] This can be attributed to an increased probability of side reactions and different termination pathways at the extremes of initiator concentration.
Q5: Can the polymerization of this compound be too fast and difficult to control?
A5: Yes, an excessively high initiator concentration can lead to a very rapid and exothermic reaction that is difficult to control.[1] This can result in a broad molecular weight distribution and potentially compromise the structural integrity of the final polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems related to initiator concentration.
| Issue | Symptoms | Possible Causes Related to Initiator | Suggested Solutions |
| Low Polymer Yield / Low Monomer Conversion | The reaction mixture remains viscous but does not fully solidify. A significant amount of unreacted monomer is present after the expected reaction time. | Insufficient Initiator Concentration: The concentration of the initiator is too low to generate enough free radicals to sustain the polymerization process. | Incrementally increase the initiator concentration (e.g., by 25-50% from the initial concentration). |
| Low Molecular Weight of the Polymer | The resulting polymer is brittle, has poor mechanical properties, or a lower than desired viscosity in solution. | High Initiator Concentration: An excess of initiator generates a large number of polymer chains, each with a shorter length.[1] | Decrease the initiator concentration. This will result in fewer polymer chains, allowing each to achieve a higher molecular weight.[1] |
| Polymerization is Too Slow | The reaction takes an impractically long time to reach a reasonable conversion. | Low Initiator Concentration: A low concentration of initiator produces a limited number of free radicals, leading to a slow rate of polymerization.[1] | Increase the initiator concentration to generate more free radicals and accelerate the reaction rate.[1] |
| Broad Polydispersity Index (PDI) | Gel permeation chromatography (GPC) analysis shows a wide distribution of polymer chain lengths. | Inappropriate Initiator Concentration: Both excessively high and low concentrations can lead to side reactions and a less controlled polymerization.[1] | Optimize the initiator concentration through a series of experiments to find a balance that provides a reasonable reaction rate and good control over the polymerization. |
| Gel Formation / Cross-linking | The polymer becomes insoluble in solvents where it should be soluble. | While often related to impurities, a very high local concentration of radicals from a high initiator concentration can sometimes promote side reactions leading to cross-linking. | Ensure homogeneous mixing of the initiator and consider a more controlled, gradual addition of the initiator to the reaction mixture. |
Data Presentation
The following tables summarize the expected qualitative and quantitative effects of varying initiator concentration on the polymerization of methacrylates. While much of the precise quantitative data comes from studies on methyl methacrylate (MMA), the trends are directly applicable to this compound (BzMA).
Table 1: Qualitative Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Polydispersity Index (PDI) |
| Low | Slow | High | Can be broad |
| Optimal | Moderate | Moderate | Narrow |
| High | Fast | Low | Can be broad |
Table 2: Quantitative Examples from Methacrylate Polymerization Studies
| Monomer System | Initiator (Concentration) | Observation | Reference |
| Methacrylate Bone Cement | Benzoyl Peroxide (BPO) (0.05 wt% to 0.7 wt%) | Increasing BPO concentration increased the polymerization rate and shortened the curing time. The highest double bond conversion (indicating high polymer yield) was achieved with 0.3 wt% BPO. | [2][3] |
| Methyl Methacrylate (MMA) | Benzoyl Peroxide (BPO) (1x10⁻³ to 4x10⁻³ mol dm⁻³) | The average degree of polymerization (related to molecular weight) decreased as the BPO concentration increased. | [4] |
| Acrylonitrile (AN) | AIBN (molar ratio of AN to AIBN from 500:0.5 to 500:1.5) | Monomer conversion increased significantly with higher AIBN concentration. The number-average molecular weight (Mn) decreased with increasing initiator concentration. | [5] |
Experimental Protocols
Protocol for Optimizing Initiator Concentration for Solution Polymerization of this compound
This protocol outlines a general procedure to determine the optimal initiator concentration for achieving a desired molecular weight and polymerization rate for poly(this compound) in a solution polymerization setup.
1. Materials:
-
This compound (BzMA), inhibitor removed
-
Toluene (B28343) (or other suitable solvent)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Nitrogen or Argon gas supply
-
Methanol (for precipitation)
2. Equipment:
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
-
Constant temperature oil bath
-
Syringes for sampling
-
Beakers and filtration apparatus
3. Procedure: a. Monomer and Solvent Preparation: In a reaction flask, prepare a solution of this compound in toluene at the desired monomer concentration (e.g., 2 M). b. Initiator Preparation: Prepare a stock solution of the initiator (AIBN or BPO) in a small amount of the reaction solvent. This allows for accurate addition of small quantities. c. Experimental Series: Set up a series of reactions where the monomer concentration and temperature are kept constant, but the initiator concentration is varied (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol% relative to the monomer). d. Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. e. Initiation: Add the calculated amount of the initiator stock solution to the reaction flask. f. Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Start the magnetic stirrer. g. Monitoring the Reaction: At regular time intervals (e.g., every 30 or 60 minutes), carefully extract a small aliquot of the reaction mixture to monitor monomer conversion using techniques like ¹H NMR or FTIR spectroscopy. h. Termination and Isolation: After the desired reaction time or conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring. i. Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved. j. Characterization: Characterize the resulting poly(this compound) for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using gel permeation chromatography (GPC).
4. Data Analysis:
- Plot monomer conversion versus time for each initiator concentration to determine the polymerization rate.
- Plot the final molecular weight (Mn) and PDI as a function of the initiator concentration.
- From these plots, identify the optimal initiator concentration that provides the desired balance of polymerization rate, molecular weight, and PDI for your specific application.
Visualizations
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and key polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Free-Radical Polymerization of Benzyl Methacrylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side reactions encountered during the free-radical polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA).
Troubleshooting Guide
This guide addresses common issues arising from side reactions during the polymerization of benzyl methacrylate, offering potential causes and actionable solutions.
Q1: My poly(this compound) has a higher polydispersity index (PDI) than expected. What are the likely causes and how can I resolve this?
A1: A high PDI in free-radical polymerization is often indicative of multiple termination pathways, chain transfer reactions, or non-uniform reaction conditions.
Potential Causes:
-
Mixed Termination Modes: Free-radical polymerization of methacrylates terminates primarily through disproportionation and combination. The presence of both modes can contribute to a broadening of the molecular weight distribution. For methyl methacrylate, a structurally similar monomer, the ratio of disproportionation to combination (D/C) is approximately 73/27 at 25°C, with combination becoming more significant at higher temperatures. A similar trend can be expected for this compound.
-
Chain Transfer Reactions: Transfer of the radical activity to monomer, polymer, or solvent molecules can terminate a growing chain and initiate a new one, leading to a broader PDI.
-
High Initiator Concentration: An excessively high initiator concentration can lead to a high concentration of primary radicals, increasing the likelihood of termination events and broadening the PDI.[1]
-
Temperature Gradients: Poor heat dissipation can create temperature gradients within the reaction mixture, leading to different polymerization rates and contributing to a broad PDI.
Troubleshooting Steps:
-
Optimize Initiator Concentration: Reduce the initiator concentration to lower the population of growing chains at any given time, which can favor propagation over termination and chain transfer.
-
Control Reaction Temperature: Ensure uniform and stable temperature control throughout the polymerization. Use a well-stirred reaction vessel and a reliable temperature controller. Lowering the temperature generally favors propagation and reduces the rate of side reactions.
-
Monomer Concentration: Adjust the monomer concentration. Higher monomer concentrations can favor propagation over side reactions.
-
Solvent Selection: If using a solvent, choose one with a low chain transfer constant. Aromatic solvents like toluene (B28343) may participate in chain transfer reactions.
Q2: The molecular weight of my polymer is lower than theoretically predicted. What could be causing this?
A2: Lower than expected molecular weight is typically a result of premature termination of growing polymer chains.
Potential Causes:
-
Chain Transfer: This is a major cause of reduced molecular weight. Chain transfer can occur to the monomer, initiator, solvent, or even impurities. The growing polymer radical abstracts an atom (usually hydrogen) from a chain transfer agent, terminating the polymer chain and creating a new radical that starts a new, shorter chain.
-
High Initiator Concentration: As mentioned previously, a higher initiator concentration leads to the generation of more polymer chains, resulting in a lower average molecular weight.[1][2]
-
Impurities: Impurities in the monomer, initiator, or solvent can act as chain transfer agents, leading to premature termination.
Troubleshooting Steps:
-
Purify Monomer and Solvent: Ensure the this compound monomer is free from inhibitors and other impurities by passing it through a column of activated alumina (B75360) or by distillation. Use purified, high-quality solvents.
-
Decrease Initiator Concentration: A lower initiator concentration will result in fewer polymer chains being initiated, allowing each chain to grow longer before termination.
-
Select a Solvent with a Low Chain Transfer Constant: If a solvent is necessary, choose one that is less likely to participate in chain transfer reactions.
Q3: My polymerization reaction resulted in a gel or an insoluble polymer. What happened?
A3: Gelation or the formation of an insoluble polymer is indicative of cross-linking reactions.
Potential Causes:
-
Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from the backbone of another polymer chain. This creates a new radical site on the polymer backbone, which can then propagate, leading to a branched or cross-linked structure.
-
Impurities with Divinyl Groups: The presence of impurities containing two or more vinyl groups can act as cross-linking agents.
Troubleshooting Steps:
-
Control Monomer Conversion: Limit the monomer conversion. Chain transfer to polymer becomes more probable at higher conversions when the concentration of polymer chains is high.
-
Ensure Monomer Purity: Verify the purity of the this compound monomer to ensure it is free from any difunctional impurities.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the free-radical polymerization of this compound?
A1: The main side reactions are termination by disproportionation and combination, and chain transfer reactions.
-
Termination:
-
Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two "dead" polymer chains: one with a saturated end and one with an unsaturated end group. For methacrylates, this is generally the dominant termination mechanism.
-
Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
-
-
Chain Transfer: A growing polymer radical is terminated by abstracting an atom from another molecule (monomer, solvent, polymer, or initiator), which then becomes a new radical capable of initiating a new polymer chain. This leads to a decrease in the average molecular weight.
Q2: How do these side reactions affect the properties of poly(this compound)?
A2: Side reactions have a significant impact on the final polymer properties.
| Side Reaction | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Effect on Branching |
| Termination by Combination | Increases | Can narrow or broaden depending on other factors | None |
| Termination by Disproportionation | No significant change compared to combination | Can narrow or broaden depending on other factors | None |
| Chain Transfer to Monomer | Decreases | Broadens | None |
| Chain Transfer to Polymer | Can decrease or have no significant effect | Broadens | Increases |
| Chain Transfer to Solvent | Decreases | Broadens | None |
Q3: How can I experimentally determine the extent of these side reactions?
A3: Various analytical techniques can be employed:
-
Gel Permeation Chromatography (GPC): GPC is a powerful tool for determining the molecular weight distribution (MWD) of your polymer. A broad or multimodal MWD can be indicative of side reactions like chain transfer or mixed termination modes.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to analyze the end-groups of the polymer chains.[4][5] The presence of specific end-groups can provide evidence for different initiation, termination, and chain transfer pathways. For example, the presence of unsaturated end groups is a strong indicator of termination by disproportionation.
-
Viscometry and Light Scattering: Techniques such as size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) can be used to detect and quantify branching in polymers.[6][7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of this compound
This protocol provides a basic framework. Concentrations and reaction times should be optimized based on the desired polymer properties.
Materials:
-
This compound (BzMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO) as initiator
-
Anhydrous toluene or other suitable solvent
-
Nitrogen or Argon gas
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Monomer Purification: Remove the inhibitor from BzMA by passing it through a column of basic alumina.
-
Reaction Setup: Assemble a clean, dry Schlenk flask or round-bottom flask with a magnetic stir bar and a condenser.
-
Reagent Addition: Add the desired amount of purified BzMA and solvent to the flask.
-
Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can inhibit free-radical polymerization.
-
Initiator Addition: Dissolve the initiator (AIBN or BPO) in a small amount of the reaction solvent and add it to the reaction flask under a positive pressure of inert gas.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir the reaction mixture.
-
Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gravimetry.
-
Termination and Precipitation: After the desired reaction time, cool the reaction to room temperature and quench the polymerization by exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Primary side reactions in free-radical polymerization.
Caption: Troubleshooting workflow for common polymerization issues.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. wyatt.com [wyatt.com]
- 7. Branching Revealed: Characterizing Molecular Structure in Synthetic and Natural Polymers by Multi-Angle Light Scattering | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Thermal Stability of Poly(benzyl methacrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal stability of poly(benzyl methacrylate) (PBnMA).
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of poly(this compound) (PBnMA)?
A1: The thermal stability of PBnMA can vary depending on its molecular weight and purity. Generally, its decomposition onset is observed in the range of 200-300°C. For instance, some studies have reported the decomposition of PBnMA to occur in a single stage at about 207°C.[1] The primary mechanism of thermal degradation for polymethacrylates is depolymerization, leading to the formation of the corresponding monomer, benzyl (B1604629) methacrylate (B99206).[2][3]
Q2: How can I improve the thermal stability of my PBnMA?
A2: Several strategies can be employed to enhance the thermal stability of PBnMA:
-
Incorporation of Nanoparticles: The addition of nanoparticles such as metal oxides (e.g., Al₂O₃, ZnO), silica, or carbon-based materials can improve thermal stability. These nanoparticles can restrict the mobility of polymer chains and act as radical scavengers, thus hindering the degradation process.
-
Use of Thermal Stabilizers: Chemical stabilizers, such as di-t-alkyl disulfides, have been shown to be effective in improving the thermal stability of polymethacrylates.
-
Copolymerization: Introducing a comonomer with higher thermal stability can elevate the overall degradation temperature of the resulting copolymer. For example, the thermal stability of copolymers of isobornyl methacrylate and this compound has been shown to increase with a higher content of this compound units.[4] Conversely, in copolymers of this compound and ethyl methacrylate synthesized via ATRP, the initial decomposition temperature was found to decrease with an increasing mole fraction of this compound.[1]
-
Control of Molecular Weight: Generally, higher molecular weight polymers exhibit greater thermal resistance.[3]
Q3: What is the effect of graphite (B72142) on the thermal stability of PBnMA?
A3: The effect of graphite on the thermal stability of PBnMA can be complex. One study on PBnMA/graphite composites prepared by solvent casting showed a decrease in thermal stability with an increased amount of graphite.[5][6] However, a different study on a copolymer of this compound and styrene (B11656) found that the addition of 10 wt% graphite increased the average activation energy of thermal degradation, suggesting an improvement in thermal stability. This indicates that the interaction between the polymer matrix, any comonomers, and the filler plays a crucial role.
Troubleshooting Guides
Synthesis of Poly(this compound)
Q4: I am having trouble with the free-radical polymerization of this compound. The polymer precipitates during the reaction. What can I do?
A4: Polymer precipitation during solution polymerization is a common issue and can be addressed by:
-
Solvent Selection: Ensure that the chosen solvent can dissolve both the monomer and the resulting polymer. For PBnMA, aromatic solvents like toluene (B28343) or anisole (B1667542) are often good choices.
-
Monomer Concentration: A high monomer concentration can lead to a significant change in the polarity of the reaction medium, causing the polymer to precipitate. Try reducing the initial monomer concentration.
-
Temperature: Increasing the reaction temperature can sometimes improve polymer solubility. However, be aware that this might also affect the polymerization kinetics and the final molecular weight.
Q5: My Atom Transfer Radical Polymerization (ATRP) of this compound is not well-controlled, and I'm getting a high polydispersity index (PDI). What are the possible causes and solutions?
A5: Lack of control in ATRP can stem from several factors:
-
Catalyst Poisoning: Acidic impurities in the monomer can protonate the ligand in the catalyst complex, rendering it inactive. Ensure your this compound monomer is purified, for instance, by passing it through a column of basic alumina (B75360) to remove acidic inhibitors.
-
Low Initiator Efficiency: If the initiation is slow compared to propagation, it can lead to a broad molecular weight distribution. Ensure you are using an appropriate initiator, such as ethyl α-bromoisobutyrate, and that the reaction conditions (temperature, solvent) are suitable for efficient initiation.
-
Loss of Active Chain Ends: Unwanted termination reactions can lead to a loss of control. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using an appropriate ratio of catalyst to initiator. Increasing the rate of exchange between active and dormant species by adjusting the catalyst concentration or changing the solvent may also be beneficial.[7]
Thermal Analysis (TGA/DSC)
Q6: My TGA curve for PBnMA shows an initial weight gain. Is this real?
A6: An initial apparent weight gain in a TGA thermogram is often an artifact. The most common cause is the buoyancy effect , where the density of the purge gas decreases as the temperature increases, leading to an apparent increase in the sample's weight.[8][9][10][11] This can be corrected by running a blank TGA scan with an empty crucible under the same conditions and subtracting it from the sample scan.[8][12]
Q7: I am observing a sudden, sharp drop in weight in my TGA curve that doesn't look like a typical degradation step. What could be the cause?
A7: A sharp, vertical drop in the TGA curve can be due to sample ejection .[11] This can happen if the sample decomposes rapidly, producing a burst of gas that physically ejects some of the sample from the crucible. To prevent this, you can try using a smaller sample size, a lower heating rate, or covering the crucible with a vented lid.[8][12]
Q8: The glass transition temperature (Tg) of my PBnMA from DSC is not sharp or is difficult to determine. How can I improve the measurement?
A8: A broad or indistinct glass transition can be due to several factors:
-
Sample Preparation: Ensure good thermal contact between the sample and the DSC pan. For powdered samples, ensure they are well-packed.
-
Heating/Cooling Rate: The appearance of the Tg is dependent on the heating rate. A second heating run after a controlled cooling cycle can often provide a sharper, more reproducible Tg by erasing the sample's prior thermal history.
-
Sample Mass: Using a larger sample mass (around 10-20 mg) can sometimes make the transition more pronounced. However, be mindful that very large samples can lead to thermal gradients.
Quantitative Data on Thermal Stability
The following tables summarize quantitative data on the thermal properties of poly(this compound) and related materials from various studies.
Table 1: Thermal Properties of Poly(this compound) and its Composites
| Material | Tg (°C) | Onset Decomposition Temp. (°C) | Temperature at Max. Decomposition Rate (°C) | Char Yield at 600°C (%) | Reference |
| Poly(this compound) (PBnMA) | 75 | 312 | 338 | 6.3 | [5] |
| PBnMA / 1% Graphite | 73 | - | - | - | [5] |
| PBnMA / 5% Graphite | 72 | - | - | - | [5] |
| Poly(isobornyl methacrylate-co-benzyl methacrylate) (50:50) | - | 300 | - | - | [4] |
| Poly(isobornyl methacrylate-co-benzyl methacrylate) (25:75) | - | 310 | - | - | [4] |
Table 2: Activation Energy of Thermal Degradation for PBnMA and its Composites
| Material | Activation Energy (kJ/mol) | Method | Reference |
| Poly(this compound-co-styrene) | 148.9 | FWO | |
| Poly(this compound-co-styrene) / 10% Graphite | 186.5 | FWO | |
| Poly(this compound) / 5% Graphite | 182.7 | FWO | [5] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a typical procedure for the synthesis of poly(this compound) via free-radical polymerization.[5]
-
Materials: this compound (BzMA), 1,4-dioxane (B91453) (solvent), 2,2'-Azobisisobutyronitrile (AIBN) (initiator), ethanol (B145695) (non-solvent).
-
Procedure:
-
Purify the AIBN initiator by recrystallization.
-
In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amount of BzMA monomer in 1,4-dioxane.
-
Add the AIBN initiator to the solution.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70°C and maintain for 12 hours with continuous stirring.
-
After 12 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of ethanol while stirring.
-
Collect the precipitated polymer by filtration.
-
Dry the polymer in a vacuum oven at 40°C for 24 hours.
-
Protocol 2: Thermogravimetric Analysis (TGA) of PBnMA
This protocol outlines the general steps for performing TGA on a PBnMA sample.[5]
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the PBnMA sample is dry and in a form suitable for analysis (e.g., powder or small pieces).
-
Weigh approximately 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).
-
-
TGA Parameters:
-
Purge Gas: Nitrogen (or air for oxidative stability studies) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min or 20°C/min.
-
-
-
Procedure:
-
Place the crucible with the sample into the TGA instrument.
-
Tare the balance.
-
Start the temperature program.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Tonset).
-
Determine the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG curve).
-
Calculate the percentage of residual mass at the end of the experiment.
-
Protocol 3: Differential Scanning Calorimetry (DSC) of PBnMA
This protocol provides a general method for determining the glass transition temperature (Tg) of PBnMA.[5]
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation:
-
Weigh 5-10 mg of the dry PBnMA sample into a DSC pan (typically aluminum).
-
Seal the pan hermetically.
-
-
DSC Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating: Ramp from 25°C to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min.
-
Cooling: Cool the sample to 25°C at a controlled rate (e.g., 10°C/min).
-
Second Heating: Ramp from 25°C to 120°C at a heating rate of 10°C/min.
-
-
-
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Start the temperature program.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of PMMA | PPT [slideshare.net]
- 3. polychemistry.com [polychemistry.com]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. dergi-fytronix.com [dergi-fytronix.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. mt.com [mt.com]
- 9. Interpreting results from TGA instruments [xrfscientific.com]
- 10. azom.com [azom.com]
- 11. torontech.com [torontech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzyl Methacrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl (B1604629) methacrylate (B99206) (BzMA) monomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of benzyl methacrylate.
Q1: Why did the monomer turn viscous or solidify during distillation?
A1: This indicates premature polymerization. This can be caused by:
-
Insufficient inhibitor: The concentration of the polymerization inhibitor may be too low or it may have been completely removed before heating.
-
Excessive heat: Overheating the monomer can initiate thermal polymerization.
-
Presence of contaminants: Impurities can sometimes act as polymerization initiators.
Solution:
-
Ensure an appropriate amount of a suitable inhibitor (e.g., MEHQ, HQ) is added to the distillation flask.
-
Maintain a stable and appropriate temperature and pressure during distillation. Avoid localized overheating.
-
Ensure all glassware is scrupulously clean.
Q2: An emulsion formed during the sodium hydroxide (B78521) wash and is not separating. What should I do?
A2: Emulsion formation can occur when vigorously shaking the separatory funnel.
-
Solution 1: Break the emulsion: Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase can help break the emulsion. Gently swirl the separatory funnel rather than shaking it vigorously.
-
Solution 2: Prevention: During the washing step, gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking.
Q3: The final purified monomer is cloudy. What is the cause?
A3: Cloudiness in the purified monomer is often due to the presence of water.
-
Cause: The drying step after the aqueous wash may have been insufficient.
-
Solution: Ensure the monomer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) for an adequate amount of time. If the monomer is still cloudy, consider a second treatment with fresh drying agent.
Q4: The vacuum pressure is unstable during distillation. How can I fix this?
A4: An unstable vacuum can lead to bumping and inefficient distillation.
-
Cause 1: Leaks in the system: Poorly sealed joints are a common cause of vacuum fluctuations.
-
Solution 1: Check all glass joints to ensure they are properly sealed. Apply a thin, even layer of vacuum grease to all joints.
-
Cause 2: Inefficient vacuum pump: The pump itself may not be functioning optimally.
-
Solution 2: Check the vacuum pump oil. If it is cloudy or discolored, it should be changed. Ensure the pump is appropriately sized for the distillation apparatus.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the inhibitor in this compound?
A1: Inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ) are added to prevent spontaneous polymerization of the monomer during transport and storage.[1]
Q2: Why is it necessary to remove the inhibitor before polymerization?
A2: The inhibitor will interfere with the desired polymerization reaction by quenching the free radicals that initiate polymerization. This will lead to a slow or incomplete reaction.
Q3: What are the common methods for purifying this compound?
A3: The most common methods for purifying this compound are:
-
Washing with an aqueous base: To remove acidic inhibitors like MEHQ.[2][3]
-
Column chromatography: Passing the monomer through a column of basic alumina (B75360).[4][5]
-
Vacuum distillation: To separate the monomer from non-volatile impurities and the inhibitor.[6][7]
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a cool, dark, and dry place.[4][8][9][10] It is crucial to store it with a small amount of added inhibitor and an air headspace, as the inhibitor requires oxygen to function effectively.[4][8]
Q5: Is it possible to over-dry the monomer?
A5: While it is important to remove water, using an excessive amount of drying agent or prolonged drying times is generally not a concern. The primary goal is to ensure the monomer is anhydrous before proceeding with subsequent reactions.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound.
| Parameter | Value | Reference(s) |
| Inhibitor Concentration (MEHQ) | 50 ± 10 ppm | [4] |
| ~1000 ppm | [8] | |
| Boiling Point | 95-98 °C at 4 mmHg | [8] |
| 82 °C at 10 mmHg | [8] | |
| Density | 1.04 g/mL at 25 °C | [8] |
| NaOH Wash Solution Concentration | 2% - 5% aqueous solution | [11][12] |
Experimental Protocols
Protocol 1: Purification by Washing with Aqueous Sodium Hydroxide
This method is effective for removing phenolic inhibitors such as MEHQ.
-
Preparation: In a separatory funnel, add 1 volume of this compound.
-
Washing: Add 1 volume of a 5% aqueous sodium hydroxide solution. Gently invert the funnel several times for 2-3 minutes to ensure thorough mixing without forming a stable emulsion.[11]
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor. Drain and discard the aqueous layer.
-
Repeat: Repeat the washing step with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Neutralization: Wash the monomer with deionized water until the pH of the aqueous washing is neutral.
-
Drying: Transfer the washed monomer to an Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl gently. Let it stand for at least 30 minutes.
-
Filtration: Filter the dried monomer to remove the drying agent.
-
Storage: Store the purified monomer as recommended in the FAQs.
Protocol 2: Purification by Column Chromatography
This method utilizes basic alumina to remove the inhibitor.
-
Column Preparation: Prepare a chromatography column with a small plug of cotton or glass wool at the bottom. Fill the column with basic alumina.[4][5] The amount of alumina will depend on the quantity of monomer to be purified and the inhibitor concentration. A general guideline is to use a column with a height of about 10-15 cm.
-
Elution: Carefully add the this compound to the top of the column.
-
Collection: Allow the monomer to pass through the alumina column under gravity. Collect the purified monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.
-
Storage: Add a suitable inhibitor and store the purified monomer as recommended.
Protocol 3: Purification by Vacuum Distillation
This is a highly effective method for obtaining high-purity monomer.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a magnetic stir bar in the distillation flask.
-
Inhibitor Addition: Add the this compound to be purified to the distillation flask along with a small amount of a polymerization inhibitor (e.g., MEHQ or hydroquinone) to prevent polymerization during heating.
-
Vacuum Application: Begin stirring and slowly apply vacuum to the system. A typical pressure for the distillation of this compound is in the range of 4-10 mmHg.[8]
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 95-98 °C at 4 mmHg).[8] Discard any initial lower-boiling fractions.
-
Post-Distillation: Once the distillation is complete, cool the receiving flask. Add a stabilizer to the purified monomer for storage.
-
Storage: Store the purified monomer in a tightly sealed container with an air headspace at a low temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for polymerization during distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 4. rsc.org [rsc.org]
- 5. FR2661675A1 - NEW PROCESS FOR THE PRODUCTION OF this compound - Google Patents [patents.google.com]
- 6. This compound (stabilized with MEHQ) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. メタクリル酸ベンジル 96%, contains monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
- 11. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: Dispersion Polymerization of Benzyl Methacrylate (BzMA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dispersion polymerization of benzyl (B1604629) methacrylate (B99206) (BzMA).
Frequently Asked Questions (FAQs)
Q1: What are the key components and their roles in a typical BzMA dispersion polymerization?
A1: A standard dispersion polymerization of benzyl methacrylate involves several critical components:
-
Monomer (this compound - BzMA): This is the core building block that will form the final polymer particles (poly(this compound) or PBzMA).
-
Dispersion Medium: A solvent or solvent mixture in which the monomer is soluble, but the resulting polymer is not. For BzMA, this is often an alcohol like ethanol (B145695) or a mixture of alcohol and water.[1][2][3] The choice of solvent is critical as it influences particle formation and morphology.[4]
-
Steric Stabilizer: A polymer that is soluble in the dispersion medium and adsorbs onto the surface of the newly formed PBzMA particles. This prevents the particles from aggregating.[5] Common stabilizers include poly(N-2-(methacryloyloxy)ethyl pyrrolidone) (PNMEP)[1], hydrogenated polybutadiene (B167195) (PhBD)[6], or poly(vinyl pyrrolidone) (PVP).
-
Initiator: A compound that generates free radicals upon heating or exposure to light to start the polymerization process. A common thermal initiator is 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or dibenzoyl peroxide.[1][5] Photoinitiators like bis(acyl)phosphane oxide (BAPO) can also be used for light-initiated polymerizations.[2][7]
Q2: How can I control the final particle size of my PBzMA nanoparticles?
A2: Controlling particle size is a common challenge. Several parameters can be adjusted:
-
Stabilizer Concentration: Generally, increasing the stabilizer concentration leads to the formation of smaller particles, as more stabilizer is available to stabilize a larger number of growing nuclei.[5]
-
Initiator Concentration: A higher initiator concentration typically results in smaller particles. This is because a higher radical flux leads to the formation of a larger number of initial polymer chains, which then precipitate to form more nuclei.[5]
-
Monomer Concentration: Increasing the initial monomer concentration often leads to larger final particles, as there is more material available to grow on the existing nuclei.[5]
-
Solvent Composition: The solubility of the growing PBzMA chains is highly dependent on the solvent system. Adjusting the solvent/non-solvent ratio (e.g., ethanol/water ratio) can significantly impact the point of nucleation and thus the final particle size and morphology.[4]
-
Degree of Polymerization (DP) of the Core-Forming Block: In controlled radical polymerizations like RAFT, systematically varying the target DP of the PBzMA block is a primary method for controlling particle diameter.[8]
Q3: What is Polymerization-Induced Self-Assembly (PISA) and how does it relate to BzMA dispersion polymerization?
A3: Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient technique used to produce block copolymer nanoparticles. In the context of BzMA dispersion polymerization, it typically involves a process like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
The process starts with a soluble polymer chain (a macro-CTA or macromolecular chain transfer agent), which acts as the stabilizer block. The this compound monomer is then polymerized from the end of this soluble block. As the PBzMA chain grows, it becomes insoluble in the dispersion medium, triggering self-assembly into nanoparticles with the soluble block forming a stabilizing corona. This method allows for excellent control over particle morphology (spheres, worms, or vesicles) by varying parameters like the degree of polymerization of the core-forming PBzMA block and the total solids content.[6][9]
Troubleshooting Guide
Problem 1: My PBzMA particles are aggregating or flocculating during or after polymerization.
This is one of the most common issues, indicating a loss of colloidal stability.
| Potential Cause | Recommended Solution |
| Insufficient Stabilizer Concentration | The stabilizer coverage on the particle surface is inadequate. Increase the concentration of the steric stabilizer in your formulation.[10][5] |
| Poor Stabilizer Choice | The chosen stabilizer may not be sufficiently soluble in the dispersion medium or may not adsorb effectively onto the PBzMA surface. Ensure the stabilizer is highly soluble in your chosen solvent system at the reaction temperature. Consider a different stabilizer, such as a block copolymer with a segment known to be compatible with PBzMA. |
| Incorrect Solvent Polarity | The dispersion medium may be too "good" a solvent for the growing PBzMA chains, leading to delayed precipitation and insufficient stabilizer adsorption, or too "poor," causing uncontrolled precipitation. Systematically vary the solvent/non-solvent ratio (e.g., ethanol/water) to find the optimal window for stable particle formation.[4] |
| Monomer or Solvent Impurities | Impurities, particularly those with hydroxyl groups, can sometimes lead to side reactions or cross-linking, causing instability over time.[11][12] Ensure high purity of monomer and solvents. |
| High Solids Content | Running the polymerization at a very high concentration of monomer can lead to instability if the stabilizer amount is not scaled accordingly. If aggregation occurs, try reducing the total solids content of the reaction. |
Problem 2: The polymerization is very slow or does not reach high conversion.
Achieving high monomer conversion is critical for obtaining a pure product and well-defined nanoparticles.
| Parameter | Effect on Conversion & Rate | Reference Data (RAFT Polymerization) |
| Initiator Concentration | A higher initiator concentration (lower macro-CTA/initiator molar ratio) leads to a faster polymerization rate.[8] | For PGMA₅₁-PBzMA₂₅₀, a macro-CTA/ACVA ratio of 3.0 reached >99% conversion in 2h, while a ratio of 10.0 required 6h.[8] |
| Reaction Temperature | Higher temperatures generally increase the rate of initiator decomposition and propagation, leading to faster polymerization. | Most thermal polymerizations of BzMA are conducted at 70°C.[1][8] Light-initiated polymerizations can proceed rapidly at lower temperatures (e.g., 25°C).[2] |
| Solvent Choice | The solvent can affect the reactivity of the propagating species and the overall kinetics. | Blue light-initiated RAFT of BzMA achieved >95% conversion in 2h in an isopropanol/water mixture.[2] In ethanol, thermal RAFT polymerization can take 24h to reach high conversion.[1] |
| Monomer Reactivity | This compound is generally considered a reactive monomer, often preferred over styrene (B11656) in alcoholic dispersion polymerizations due to its ability to reach high conversion more readily.[2][3] | BzMA can achieve >98% conversion in 24h in ethanol at 70°C.[3] |
Problem 3: I am only getting spherical particles but want to form other morphologies (worms or vesicles).
The formation of higher-order morphologies in PISA formulations is a delicate balance of thermodynamic and kinetic factors.
Troubleshooting Workflow for Morphological Control
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Blue Light-Initiated Alcoholic RAFT Dispersion Polymerization of this compound: A Detailed Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of solvent on the RAFT-mediated polymerization of this compound (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Overcoming Kinetic Limitations in Benzyl Methacrylate PISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polymerization-Induced Self-Assembly (PISA) of benzyl (B1604629) methacrylate (B99206) (BzMA). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My BzMA PISA reaction is extremely slow or shows incomplete monomer conversion. What are the potential causes and solutions?
A1: Slow or incomplete polymerization in BzMA PISA can stem from several factors. Here are the common culprits and how to address them:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For thermally initiated systems, temperatures are typically in the range of 70-90 °C.[1][2][3][4] Lower temperatures will result in significantly slower polymerization rates. For photo-initiated PISA, the reaction can be faster at higher temperatures (e.g., 70 °C vs. 25 °C).[4]
-
Initiator Concentration and Type: The choice and concentration of the initiator are crucial. A lower initiator concentration relative to the RAFT agent (higher macro-CTA/initiator molar ratio) can lead to slower polymerization.[7] For photo-PISA, the type of photoinitiator and light intensity will directly impact the reaction rate.[4]
-
Troubleshooting: If the polymerization is slow, consider decreasing the macro-CTA/initiator molar ratio. For instance, a ratio of 3.0 can achieve over 99% conversion within 2 hours, whereas higher ratios lead to slower reactions.[7] For photo-PISA, ensure the appropriate light source and intensity are used.
-
-
Solvent Composition: The solvent system plays a significant role in polymerization kinetics. For example, in ethanol (B145695)/water mixtures, the polymerization rate can be influenced by the solvent ratio.[8]
-
Troubleshooting: Optimize the solvent composition. For BzMA PISA in alcoholic media, ethanol is a common choice that generally leads to high monomer conversions (>95% within 24 hours at 70 °C).[6]
-
-
Oxygen Inhibition: RAFT polymerizations are sensitive to oxygen, which can inhibit the radical process and lead to an induction period or complete inhibition.[9]
Q2: I am consistently obtaining only spherical nanoparticles, even when targeting higher-order morphologies like worms or vesicles. Why is this happening and how can I overcome it?
A2: This phenomenon is often referred to as being "kinetically trapped" in the spherical morphology. Several factors can contribute to this issue:
-
Solvent System: The choice of solvent can dramatically influence the accessibility of different morphologies. For instance, in ethanol/water mixtures for BzMA PISA, a moderate ratio (5/5, w/w) allowed for the transition from spheres to worms and vesicles, while higher (7/3, w/w) or lower (3/7, w/w) ratios resulted in kinetically trapped spheres.[8]
-
Troubleshooting:
-
Adjust the solvent composition. A systematic screening of solvent ratios can help identify the optimal conditions for accessing higher-order morphologies.
-
For kinetically trapped spheres due to thermodynamic factors (e.g., in high ethanol content), using a shorter solvophilic polymer as the macro-RAFT agent can facilitate morphology transitions.[8]
-
For kinetically trapped spheres due to reduced chain flexibility (e.g., in high water content), copolymerizing BzMA with a small amount of a more flexible monomer can help overcome the kinetic barrier.[8]
-
-
-
Degree of Polymerization (DP) of the Stabilizer Block: A relatively high DP of the solvophilic (stabilizer) block can favor the formation of spherical nanoparticles.[1]
-
Troubleshooting: Synthesize and use a macro-CTA with a lower DP for the stabilizer block.
-
-
Reaction Concentration (Solids Content): At very low solids content (e.g., 5% w/w), only spherical nanoparticles may be obtained, as the probability of inter-particle fusion to form higher-order structures is reduced.[6]
Frequently Asked Questions (FAQs)
Q3: What are typical reaction times for BzMA PISA?
A3: Reaction times can vary significantly depending on the specific formulation:
-
Thermally Initiated RAFT PISA: In alcoholic media at 70 °C, high conversions (>95%) are typically achieved within 24 hours.[6] In aqueous emulsion polymerization at 70 °C, >99% conversion can be reached within 2-6 hours depending on the macro-CTA/initiator ratio.[7] In non-polar solvents like silicone oil at 90 °C, >99% conversion can be achieved within 100 minutes.[3]
-
Photo-Initiated RAFT PISA: Under blue light irradiation, high conversions can be achieved in a few hours, with the rate being temperature-dependent.[4]
Q4: How does the choice of RAFT agent affect the polymerization kinetics?
A4: The Z-group of the RAFT agent can influence the polymerization rate. More hydrophobic Z-groups have been shown to lead to higher polymerization rates and more successful chain extensions in aqueous RAFT PISA.[12]
Q5: Can I perform BzMA PISA in non-polar solvents?
A5: Yes, RAFT dispersion polymerization of BzMA has been successfully conducted in non-polar solvents like mineral oil and silicone oil at 90 °C, yielding spheres, worms, and vesicles.[1][2][3]
Q6: Is it possible to synthesize block copolymers with narrow molecular weight distributions using BzMA PISA?
A6: Yes, BzMA PISA via RAFT polymerization is known to produce block copolymers with relatively low polydispersities (Mw/Mn < 1.30).[5][7]
Quantitative Data Summary
Table 1: Influence of Macro-CTA/Initiator Ratio on BzMA PISA Kinetics
| Macro-CTA/Initiator Molar Ratio | Time to >99% Conversion (hours) | Final Polydispersity (Mw/Mn) |
|---|---|---|
| 3.0 | 2 | 1.15 |
| 5.0 | < 6 | < 1.20 |
| 10.0 | < 6 | < 1.20 |
(Data synthesized from PGMA51–PBzMA250 synthesis via RAFT aqueous emulsion polymerization at 70 °C)[7]
Table 2: Effect of Solvent on Morphology in BzMA PISA
| Ethanol/Water Ratio (w/w) | Observed Morphologies | Kinetic/Thermodynamic Limitation |
|---|---|---|
| 7/3 | Spheres | Thermodynamic |
| 5/5 | Spheres → Worms → Vesicles | No |
| 3/7 | Spheres | Kinetic |
(Data from RAFT-mediated PISA of BzMA)[8]
Experimental Protocols
Protocol 1: Thermally Initiated RAFT Dispersion Polymerization of BzMA in Ethanol
This protocol is based on the synthesis of poly(methacrylic acid)-poly(benzyl methacrylate) (PMAA-PBzMA) diblock copolymer nanoparticles.
-
Macro-CTA Synthesis: Synthesize a PMAA macro-CTA via RAFT solution polymerization according to established literature procedures.
-
PISA Reaction Setup: In a round-bottomed flask, dissolve the PMAA macro-CTA, this compound (BzMA) monomer, and a thermal initiator (e.g., AIBN or V-50) in ethanol. The target solids content and the molar ratios of macro-CTA:BzMA:initiator should be calculated beforehand to target a specific DP for the PBzMA block.
-
Deoxygenation: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours) to achieve high monomer conversion.[6]
-
Characterization: After polymerization, the resulting nanoparticle dispersion can be analyzed by techniques such as Transmission Electron Microscopy (TEM) to determine the morphology and Dynamic Light Scattering (DLS) for size analysis. The final monomer conversion can be determined by 1H NMR spectroscopy, and the molecular weight and polydispersity of the block copolymer can be measured by Gel Permeation Chromatography (GPC).
Visualizations
References
- 1. Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of this compound - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00157A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of solvent on the RAFT-mediated polymerization of this compound (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. PISA: construction of self-organized and self-assembled functional vesicular structures - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00564A [pubs.rsc.org]
- 10. RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00762B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Minimizing residual monomer in poly(benzyl methacrylate) synthesis
Welcome to the Technical Support Center for the synthesis of poly(benzyl methacrylate) (PBzMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize residual benzyl (B1604629) methacrylate (B99206) monomer in your experiments.
Troubleshooting Guide: Minimizing Residual Monomer
High levels of residual this compound monomer can compromise the quality, safety, and performance of the final polymer. This guide addresses common issues encountered during PBzMA synthesis and provides actionable solutions.
Issue 1: High Residual Monomer Content After Polymerization
Question: My final poly(this compound) has a high concentration of residual monomer. What are the likely causes, and how can I reduce it?
Answer: High residual monomer content is a frequent challenge that can typically be resolved by optimizing polymerization parameters and implementing post-polymerization purification steps. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Action |
| Incomplete Monomer Conversion | Increase Polymerization Time: Allowing the reaction to proceed for a longer duration can lead to greater monomer conversion. Monitor the reaction progress periodically to determine the optimal time. For free-radical polymerization of this compound, reaction times of 12 hours or more have been utilized.[1] Post-Polymerization Heat Treatment: After the initial polymerization, increasing the temperature for a set period can help to polymerize the remaining monomer. |
| Suboptimal Polymerization Temperature | Optimize Temperature: The rate of polymerization is temperature-dependent. For the free-radical polymerization of this compound using AIBN as an initiator, temperatures around 70°C are commonly used.[1][2] Atom Transfer Radical Polymerization (ATRP) has been conducted at temperatures ranging from 80°C to 110°C.[3] Increasing the temperature can lead to lower residual monomer levels by increasing the polymerization rate. However, excessively high temperatures might lead to side reactions. |
| Insufficient Initiator Concentration | Adjust Initiator Concentration: A higher concentration of the initiator will generate more free radicals, which can lead to more complete polymerization.[4] However, an excessive amount can decrease the molecular weight of the polymer. For free-radical polymerization, an initiator concentration of around 1 wt% relative to the monomer is a common starting point.[5] |
| Presence of Inhibitors | Monomer Purification: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization. This can be achieved by washing the monomer with an aqueous NaOH solution followed by water, and then drying with an anhydrous salt like MgSO₄. |
| Oxygen Inhibition | Deoxygenation: Dissolved oxygen can inhibit free-radical polymerization. It is crucial to deoxygenate the reaction mixture by purging with an inert gas such as nitrogen or argon for at least 30 minutes before initiating the polymerization. |
Issue 2: Residual Monomer Remains High After Purification
Question: I have attempted to purify my poly(this compound), but the residual monomer level is still unacceptable. What can I do?
Answer: If residual monomer levels remain high after initial purification, more rigorous or alternative purification techniques may be necessary.
| Purification Technique | Troubleshooting Steps |
| Precipitation | Optimize Solvent/Anti-Solvent System: The choice of solvent and anti-solvent is critical for efficient purification. For PBzMA, dissolving the polymer in a good solvent like dichloromethane (B109758) or toluene (B28343) and precipitating it into a large excess of a non-solvent like methanol (B129727) is effective.[1][6][7] Increase Number of Precipitations: A single precipitation may not be sufficient. Repeating the dissolution and precipitation cycle two or three times can significantly reduce the amount of trapped monomer.[6][7] |
| Solvent Washing | Select an Appropriate Solvent: For solid or cross-linked polymers, washing with a solvent that dissolves the monomer but not the polymer can be effective.[4] |
| Vacuum Drying | Optimize Temperature and Duration: After precipitation, drying the polymer under vacuum at an elevated temperature (e.g., 40-70°C) for an extended period (e.g., 24-48 hours) can help remove volatile residual monomer.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of residual monomer in poly(this compound)?
A1: The acceptable level of residual monomer depends on the final application. For many industrial applications, residual monomer levels of 0.1% to 0.9% may be acceptable.[9] For more sensitive applications, such as in biomedical devices or drug delivery systems, levels below 0.1% or even in the parts-per-million (ppm) range are often required. Through techniques like RAFT polymerization, residual this compound monomer levels of less than 1% have been reported.[6][7]
Q2: How can I accurately quantify the amount of residual this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and accurate methods for quantifying residual monomers.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine monomer conversion, from which the residual monomer concentration can be calculated.[6]
Q3: Can the choice of polymerization method affect the final residual monomer content?
A3: Yes, the polymerization technique plays a significant role. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can offer better control over the polymerization process and potentially lead to lower residual monomer levels compared to conventional free-radical polymerization.[3][6][7]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a typical free-radical solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
1,4-Dioxane (B91453) (or toluene)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Place the desired amount of this compound and 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
In a separate vial, dissolve AIBN in a small amount of 1,4-dioxane.
-
Under a positive pressure of inert gas, add the AIBN solution to the reaction flask.
-
Heat the reaction mixture to 70°C and maintain this temperature for 12 hours with continuous stirring.[1]
-
After 12 hours, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
To further purify, redissolve the polymer in a minimal amount of dichloromethane and reprecipitate in methanol. Repeat this step two more times.
-
Dry the final polymer under vacuum at 40°C for 24 hours.[1]
Protocol 2: Quantification of Residual this compound using HPLC
This protocol provides a general method for quantifying residual this compound monomer in a polymer sample.
Materials and Equipment:
-
Poly(this compound) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
This compound standard
-
HPLC system with a UV detector and a C18 column
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the PBzMA sample and dissolve it in 10 mL of THF.
-
Filter the solution through a 0.45 µm syringe filter.
-
Calibration Curve: Prepare a series of standard solutions of this compound in THF at known concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
HPLC Analysis:
-
Set the mobile phase (e.g., a gradient of acetonitrile and water).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to an appropriate value for this compound (e.g., 210 nm).
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of residual monomer in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for the synthesis and purification of poly(this compound) to minimize residual monomer.
Caption: Troubleshooting logic for addressing high residual monomer in poly(this compound) synthesis.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form - Google Patents [patents.google.com]
- 9. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
- 10. thejcdp.com [thejcdp.com]
Technical Support Center: Benzyl Methacrylate Polymerization Kinetics
Welcome to the Technical Support Center for benzyl (B1604629) methacrylate (B99206) (BzMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on BzMA polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the polymerization rate of benzyl methacrylate?
The solvent can significantly influence the rate of polymerization of this compound through several mechanisms. The polarity and the ability of the solvent to form hydrogen bonds are critical factors. Generally, the polymerization rate is affected by how the solvent interacts with the monomer and the propagating radical, which can alter their reactivity. For instance, in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of BzMA in ethanol (B145695)/water mixtures, the polymerization kinetics are observed to be different depending on the solvent composition.
Q2: Can the solvent affect the molecular weight and polydispersity index (PDI) of the resulting poly(this compound)?
Yes, the solvent choice can have a substantial impact on both the molecular weight (Mn) and the polydispersity index (PDI) of the polymer.
-
Chain Transfer: Solvents can act as chain transfer agents, which can terminate a growing polymer chain and initiate a new one. This process generally leads to a decrease in the overall molecular weight of the polymer. Aromatic solvents, in particular, can be prone to chain transfer, especially at higher temperatures.
-
Viscosity: The viscosity of the solvent can affect the termination kinetics. In more viscous solvents, the diffusion of large polymer radicals is slower, which can decrease the rate of termination and potentially lead to higher molecular weights.
-
RAFT Polymerization: In controlled radical polymerizations like RAFT, the solvent can influence the equilibrium between active and dormant species, thereby affecting the control over molecular weight and PDI. For example, in the RAFT polymerization of BzMA in ethanol/water mixtures, different solvent ratios result in variations in both Mn and PDI.[1]
Q3: What is the effect of solvent on the morphology of nanoparticles synthesized by Polymerization-Induced Self-Assembly (PISA)?
In PISA, where a soluble polymer block is chain-extended with a monomer that forms an insoluble block, the solvent plays a crucial role in determining the final nanoparticle morphology. For RAFT-mediated PISA of this compound, the solvent composition (e.g., the ratio of ethanol to water) dictates the morphology of the resulting nano-objects. A study has shown that a moderate ratio of ethanol/water (5/5, w/w) allows for the transition from spherical micelles to worm-like micelles and finally to vesicles.[1] At higher or lower ethanol/water ratios, the morphology evolution can be limited, resulting in kinetically trapped spherical micelles.[1]
Troubleshooting Guides
Issue 1: Low Monomer Conversion
Problem: The polymerization of this compound stops at a low conversion, or the reaction is unusually slow.
| Possible Cause | Suggested Solution |
| Inhibitor Presence: Commercial BzMA contains inhibitors (like MEHQ) to prevent premature polymerization. | Remove the inhibitor before polymerization by passing the monomer through a column of basic alumina (B75360). |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can inhibit free radical polymerization. | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for an extended period.[2] |
| Insufficient Initiator: The concentration of the initiator may be too low to generate enough radicals to overcome inhibition and sustain polymerization. | Increase the initiator concentration. Ensure the initiator is active and has been stored correctly. |
| Inappropriate Solvent: The solvent may be reacting with the initiator or radicals, or it may not be a good solvent for the growing polymer chains, leading to precipitation. | Choose a solvent in which both the monomer and polymer are soluble. Aromatic solvents like toluene (B28343) or anisole (B1667542) are often good choices for methacrylates with aromatic side groups. |
| Low Reaction Temperature: The polymerization temperature may be too low for the chosen initiator to decompose at an adequate rate. | Increase the reaction temperature to the recommended range for your initiator (e.g., AIBN is commonly used around 60-80 °C).[2] |
Issue 2: High Polydispersity Index (PDI) in Controlled Radical Polymerization (e.g., RAFT, ATRP)
Problem: The resulting poly(this compound) has a broad molecular weight distribution (high PDI).
| Possible Cause | Suggested Solution |
| Inefficient Chain Transfer Agent (CTA) in RAFT: The chosen RAFT agent may not be suitable for methacrylate polymerization, leading to poor control. | Select a RAFT agent with a high transfer constant for methacrylates. Trithiocarbonates and dithiobenzoates are generally effective. |
| High Initiator Concentration in RAFT/ATRP: An excess of initiator relative to the CTA or catalyst can lead to the generation of conventional free radical chains, broadening the PDI. | Decrease the initiator concentration relative to the CTA or catalyst. |
| High Reaction Temperature: Very high temperatures can increase the rate of irreversible termination reactions, leading to a loss of "living" character. | Consider lowering the reaction temperature. |
| High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions. | Aim for a slightly lower final conversion if a narrow PDI is critical. |
| Impure Reagents: Impurities in the monomer, solvent, or CTA can interfere with the controlled polymerization process. | Use purified monomer and high-purity, anhydrous solvents. |
| High Molecular Weight Shoulder in GPC: This can indicate that the initiator decomposes too quickly before controlled polymerization is established, resulting in some chains being formed via conventional free radical polymerization. | Try lowering the reaction temperature slightly. |
| Low Molecular Weight Shoulder in GPC: This may suggest that the monomer concentration is too low, preventing some chains from reaching the target molecular weight. | Consider increasing the monomer concentration. |
Quantitative Data
The following table summarizes the results of RAFT-mediated polymerization of this compound in different ethanol/water solvent mixtures.
| Sample | Solvent Composition (Ethanol/Water, w/w) | Monomer Conversion (%) | Mn,NMR ( kg/mol ) | Actual DPPBzMA | Mw/Mn | Morphology of Nano-objects |
| 1 | 7/3 | 93.6 | 12.0 | 119 | 1.15 | Spherical micelles |
| 2 | 5/5 | 95.2 | 12.2 | 121 | 1.13 | Vesicles |
| 3 | 3/7 | 96.8 | 12.4 | 123 | 1.12 | Spherical micelles |
Data adapted from a study on RAFT-mediated PISA of this compound.
Experimental Protocols
Protocol 1: Free Radical Polymerization of this compound in 1,4-Dioxane (B91453)
This protocol describes a typical setup for the solution polymerization of this compound.
Materials:
-
This compound (BzMA), inhibitor removed
-
1,4-Dioxane, anhydrous
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Ethanol
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Add BzMA and 1,4-dioxane to the Schlenk flask.
-
Add the desired amount of AIBN initiator.
-
Seal the flask and degas the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours).[3]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as ethanol.[3]
-
Filter the precipitated polymer and dry it in a vacuum oven at 40 °C for 24 hours.[3]
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol outlines a general procedure for the ATRP of this compound in anisole.
Materials:
-
This compound (BzMA), inhibitor removed
-
Anisole, anhydrous
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Initiator (e.g., Ethyl α-bromoisobutyrate - EBiB)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuBr (or CuCl) and a magnetic stir bar.
-
Add the desired amount of ligand (e.g., PMDETA) and degassed anisole via syringe.
-
Add the degassed BzMA monomer to the flask.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C or 90 °C).
-
Initiate the polymerization by adding the initiator (e.g., EBiB) via syringe.
-
Take samples periodically using a degassed syringe to monitor monomer conversion (by NMR or GC) and molecular weight evolution (by GPC).
-
To terminate the polymerization, cool the reaction mixture and expose it to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol provides a general method for the RAFT polymerization of this compound in benzene (B151609).
Materials:
-
This compound (BzMA), inhibitor removed
-
Benzene, anhydrous
-
RAFT agent (e.g., Cumyl dithiobenzoate)
-
Initiator (e.g., AIBN)
-
Ampule or Schlenk flask
-
Nitrogen or Argon source
-
Constant-temperature bath
Procedure:
-
Prepare a solution of the RAFT agent, initiator, BzMA, and benzene in an ampule or Schlenk flask.
-
Degas the solution through at least three freeze-evacuate-thaw cycles and seal the vessel under vacuum.[4]
-
Place the sealed vessel in a constant-temperature bath set at the desired reaction temperature (e.g., 60 °C).[4]
-
Allow the polymerization to proceed for the specified time.[4]
-
Terminate the reaction by cooling and exposing the mixture to air.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Visualizations
References
- 1. Influence of solvent on the RAFT-mediated polymerization of this compound (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
How to avoid gel formation in benzyl methacrylate copolymerization
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid gel formation during the copolymerization of benzyl (B1604629) methacrylate (B99206) (BzMA).
Frequently Asked Questions (FAQs)
Q1: What is gel formation in polymerization, and why is it a problem?
Gel formation, or gelation, is the cross-linking of polymer chains to form a three-dimensional network. This network is insoluble and infusible, which abruptly and uncontrollably increases the viscosity of the reaction mixture. For researchers, this is problematic as it prevents the isolation of a processable, soluble polymer, complicates reactor cleaning, and indicates a loss of control over the polymer's molecular weight and architecture.
Q2: What are the primary causes of gel formation in benzyl methacrylate copolymerization?
Gel formation in free-radical polymerization of BzMA typically occurs at high monomer conversion. It is often caused by a combination of factors including:
-
Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from an already formed polymer chain, creating a new radical site on the polymer backbone. This new site can initiate the growth of a new chain, leading to a branched or cross-linked structure.
-
High Radical Concentration: A high concentration of radicals, often due to high initiator concentration or temperature, increases the probability of termination reactions between polymer chains, which can lead to cross-linking.[1]
-
High Monomer Conversion: As the reaction proceeds and monomer is consumed, the concentration of polymer chains increases. This enhances the likelihood of intermolecular reactions (chain transfer to polymer, combination termination) that cause cross-linking.
-
Presence of Impurities: Difunctional impurities in the monomer or comonomer can act as cross-linking agents, leading to premature gelation.
Q3: How do controlled radical polymerization (CRP) techniques help avoid gelation?
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), maintain a very low concentration of active propagating radicals at any given time.[2][3][4] Most polymer chains remain in a dormant state, which significantly reduces the rate of irreversible termination reactions that can lead to cross-linking. This control allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity, even at high monomer conversions, effectively preventing gelation.[2][3][4]
Troubleshooting Guide
Problem: My this compound copolymerization reaction formed a solid gel. What went wrong and how can I fix it?
Gel formation is a common issue in free-radical polymerization. Use the following guide to diagnose the potential cause and find a solution.
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and solving gel formation in polymerization reactions.
Data Presentation: Controlling Gelation
Effective control over polymerization can be achieved by optimizing reaction parameters. The addition of a Chain Transfer Agent (CTA) is a primary method for preventing gelation by controlling the molecular weight of the polymer chains.[5][6][7]
| Parameter | Condition Leading to Gelation | Recommended Condition to Avoid Gelation | Rationale |
| Monomer Conversion | > 80% | 50 - 70% | Reduces the concentration of polymer, minimizing intermolecular side reactions. |
| Initiator Concentration | High (e.g., > 1 mol% vs monomer) | Low (e.g., 0.1 - 0.5 mol% vs monomer) | Decreases the overall radical concentration, reducing the frequency of termination events that can cause cross-linking.[1] |
| Chain Transfer Agent (CTA) | Absent | Present (e.g., thiols, dithioesters) | Thiols and other CTAs interrupt chain growth by transferring the radical, which effectively lowers the molecular weight and delays the gel point.[5][8][9] |
| Reaction Temperature | High (e.g., > 90°C) | Moderate (e.g., 60 - 80°C) | A lower temperature reduces the rates of both initiation and propagation, allowing for more controlled polymer growth and fewer side reactions.[10] |
| Solvent | Bulk (no solvent) | Solution (e.g., 30-60% w/w in ethanol, toluene, or anisole) | Using a solvent helps to dissipate the heat of polymerization and reduces the viscosity of the medium, which can otherwise accelerate gelation (Trommsdorff effect).[11] |
Experimental Protocols
To reliably avoid gel formation, employing a controlled radical polymerization technique is highly recommended. Below is a detailed protocol for a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound.
Protocol: RAFT Polymerization of this compound
This protocol is designed to produce a well-defined poly(this compound) homopolymer while avoiding gelation.
Materials:
-
This compound (BzMA), inhibitor removed
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or Azobisisobutyronitrile (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (RAFT agent)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Ethanol)
-
Nitrogen or Argon gas source
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reagent Preparation: Purify BzMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the RAFT agent (CPDB), initiator (ACVA), and solvent. A typical molar ratio might be [BzMA]:[CPDB]:[ACVA] = 200:1:0.2.
-
Degassing: Add the purified BzMA monomer to the flask. Seal the flask and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.[12]
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath set to the desired temperature (e.g., 70°C).[3][13]
-
Monitoring: Allow the polymerization to proceed with stirring. The reaction time will depend on the target molecular weight and conversion (typically 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight (by GPC).[13]
-
Termination: To stop the reaction, cool the flask in an ice bath and expose the solution to air. This will quench the propagating radicals.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[12][13]
Visualization of Polymerization Control
The diagram below illustrates the fundamental difference between uncontrolled and controlled polymerization, highlighting why the latter is effective at preventing gelation.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.clarkson.edu [people.clarkson.edu]
- 7. youtube.com [youtube.com]
- 8. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of solvent on the RAFT-mediated polymerization of this compound (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing ATRP of Benzyl Methacrylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the Atom Transfer Radical Polymerization (ATRP) of benzyl (B1604629) methacrylate (B99206) (BzMA).
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the ATRP of benzyl methacrylate?
The ATRP of this compound is typically conducted in a temperature range of 50°C to 110°C. The optimal temperature is not a single fixed value but depends on several factors, including the choice of catalyst, ligand, initiator, and solvent. For instance, polymerizations have been successfully carried out at 50°C, 60°C, and 90°C.[1][2][3] One study systematically investigated the ATRP of BzMA at 80, 100, and 110 °C.[4]
Q2: How does reaction temperature affect the polymerization of this compound?
Reaction temperature is a critical parameter in ATRP as it influences the rate of polymerization, the control over molecular weight, and the polydispersity of the resulting polymer. Specifically, temperature affects:
-
The rate of polymerization: Higher temperatures generally lead to a faster polymerization rate.
-
The equilibrium constant (KATRP): The equilibrium between the active (propagating) and dormant species is temperature-dependent. An increase in temperature shifts the equilibrium towards the active species, which can increase the polymerization rate but may also lead to more side reactions if not properly controlled.
-
Initiator efficiency: Temperature can affect the rate of initiation.
-
Catalyst activity: The activity of the copper catalyst is temperature-dependent.
-
Side reactions: Higher temperatures can increase the likelihood of termination and other side reactions, which can lead to a loss of control over the polymerization.
Q3: What is the effect of temperature on the molecular weight and polydispersity (PDI) of poly(this compound)?
For the ATRP of this compound, studies have shown that increasing the reaction temperature can lead to polymers with lower number-average molecular weights (Mn) and narrower polydispersity indices (PDI, Mw/Mn).[4] For example, one study reported that as the temperature increased from 80°C to 110°C, both the molecular weight and polydispersity decreased.[4] This suggests that at higher temperatures within this range, the initiation is more efficient and the exchange between active and dormant species is faster, leading to better control over the polymer chain growth. However, excessively high temperatures can lead to a loss of control and broader PDI due to increased termination reactions.
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Slow or no polymerization | The reaction temperature is too low, resulting in a slow activation of the dormant species and a low concentration of propagating radicals. | Gradually increase the reaction temperature in increments of 5-10°C. Ensure the chosen temperature is suitable for the specific catalyst/ligand system being used. Some systems are designed to be active at lower temperatures. |
| Polymerization is too fast and uncontrolled (broad PDI) | The reaction temperature is too high, leading to an excessively high concentration of active species and an increased rate of termination reactions. | Decrease the reaction temperature. A lower temperature will shift the ATRP equilibrium towards the dormant species, slowing down the polymerization and allowing for better control. Consider also adjusting the catalyst/initiator ratio. |
| High polydispersity (PDI > 1.3) | The temperature may be either too high, causing side reactions, or too low, leading to slow initiation compared to propagation. An inappropriate temperature can also lead to poor solubility of the catalyst or polymer, affecting control. | If the polymerization is fast, lower the temperature. If it's slow, a moderate increase in temperature might improve initiation efficiency and the rate of deactivation, leading to a narrower PDI. Ensure all components are soluble at the reaction temperature. |
| Bimodal molecular weight distribution | This can indicate slow initiation. The temperature might not be optimal for the initiator used, leading to a situation where new chains are initiated after significant propagation of existing chains has already occurred. | Increasing the temperature can sometimes improve the initiation efficiency relative to propagation. Alternatively, consider using a more efficient initiator for the chosen temperature. |
| Reaction stops before high conversion is reached | This could be due to catalyst deactivation, which can be accelerated at higher temperatures, or the loss of chain-end functionality. | Optimize the temperature to balance the rate of polymerization with catalyst stability. If high temperatures are necessary for a reasonable rate, ensure the system is thoroughly deoxygenated, as oxygen can contribute to catalyst deactivation. |
Experimental Protocols
General Protocol for ATRP of this compound
This protocol provides a general procedure for the ATRP of this compound. The reaction temperature is a key parameter that should be optimized for the specific catalyst system and desired polymer characteristics.
Materials:
-
This compound (BzMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas for deoxygenation
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer Purification: Pass BzMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Add CuBr (1 part) and a magnetic stir bar to a dry Schlenk flask. Seal the flask and deoxygenate by applying vacuum and backfilling with inert gas (repeat 3 times).
-
Preparation of Reaction Mixture: In a separate flask, prepare a solution of BzMA (e.g., 100 parts), EBiB (1 part), PMDETA (1 part), and anisole (e.g., 50% v/v).
-
Deoxygenation: Deoxygenate the reaction mixture by bubbling with argon or nitrogen for at least 30 minutes. Alternatively, use freeze-pump-thaw cycles for more rigorous deoxygenation.
-
Initiation of Polymerization: Transfer the deoxygenated reaction mixture to the Schlenk flask containing the CuBr catalyst via a degassed syringe.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.
-
Monitoring the Reaction: Take samples periodically using a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Purification: Once the desired conversion is reached, stop the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.
Data Presentation
Table 1: Effect of Temperature on ATRP of this compound
| Temperature (°C) | Initiator | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 50 | 2f-BiB | CuBr/CuBr2/PMDETA | Anisole | 4-24 | - | - | - | [3] |
| 60 | EBiB | CuBr/PMDETA | Toluene | 2.5 | - | - | - | [2] |
| 90 | EBiB | CuCl/HMTETA | Anisole | - | ~65 | ~13,000 | <1.2 | [1] |
| 80 | - | - | - | - | - | - | - | [4] |
| 100 | - | - | - | - | - | - | - | [4] |
| 110 | - | - | - | - | - | - | - | [4] |
Note: The table is illustrative. Specific values for conversion, Mn, and PDI are highly dependent on the exact molar ratios of reactants and reaction time, which are not always reported in a directly comparable format in the literature.
Mandatory Visualization
Caption: General workflow for an Atom Transfer Radical Polymerization (ATRP) experiment.
Caption: Effect of temperature on the ATRP equilibrium.
References
Technical Support Center: Benzyl Methacrylate-Based Coatings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzyl (B1604629) methacrylate (B99206) (BzMA)-based coatings, with a focus on improving adhesion.
Troubleshooting Guide: Adhesion Issues
This guide addresses common problems encountered during the application and testing of benzyl methacrylate-based coatings.
Q1: My this compound-based coating is exhibiting poor adhesion (peeling, flaking, or blistering). What are the most common causes?
A1: Poor adhesion of coatings is most frequently linked to a few critical factors. The primary culprits are inadequate surface preparation, surface contamination, improper curing, and incorrect coating formulation or thickness.[1][2][3][4] Environmental conditions during application, such as temperature and humidity, also play a significant role.[2][4][5]
Q2: How do I properly prepare my substrate surface for coating application?
A2: Proper surface preparation is the most critical step for ensuring good adhesion.[1][2][4] The goal is to create a clean, dry, and appropriately profiled surface that the coating can securely anchor to. Key steps include:
-
Cleaning: All contaminants such as oil, grease, dust, rust, and any other foreign matter must be completely removed.[1][2] This can be achieved through methods like solvent wiping or using an alkaline wash.[1]
-
Profiling: The surface should be mechanically or chemically profiled to increase the surface area and provide a better grip for the coating.[1] Methods include abrasive blasting or chemical etching.[1]
-
Debris Removal: After profiling, ensure all residual dust and particles are thoroughly removed, for instance by blowing with compressed air or vacuuming.[1]
Q3: My coating is delaminating even with good surface preparation. What else could be wrong?
A3: If surface preparation is adequate, consider these other potential causes for delamination:
-
Improper Curing: Each coating formulation has a specific required temperature and time for curing to achieve full crosslinking and bond strength.[1] It is crucial to follow the manufacturer's technical data sheet precisely. Ensure that oven thermocouples are calibrated and that there is uniform heat distribution.[1]
-
Surface Contamination: Even minor contaminants introduced during the application process can inhibit adhesion.[1][2] Avoid touching prepared surfaces with bare hands, as oils and salts can interfere with bonding.[1] Ensure that all application equipment, like coating guns and hoses, is meticulously cleaned to prevent cross-contamination.[1]
-
Environmental Factors: High humidity can lead to moisture getting trapped under the coating film, causing bubbling or poor adhesion.[2][5] Applying the coating in extreme temperatures (either too hot or too cold) can also negatively affect drying, curing, and adhesion.[2][5]
Q4: I am observing blistering in my coating. What causes this and how can I prevent it?
A4: Blistering is often caused by trapped moisture or solvents beneath the coating film. This can happen if:
-
The coating is applied too thickly, preventing solvents from evaporating properly.[5]
-
A subsequent coat is applied before the previous one has sufficiently dried.[5]
-
The coating is applied onto a damp surface or in high-humidity conditions.[5]
-
Surface contaminants attract moisture, leading to osmotic pressure that forms blisters.[5]
To prevent blistering, ensure the substrate is completely dry, apply thin and even coats, and allow for adequate drying time between coats as specified by the manufacturer.[5]
Logical Workflow for Troubleshooting Adhesion Failure
The following diagram outlines a systematic approach to diagnosing and resolving coating adhesion problems.
Caption: A step-by-step troubleshooting flowchart for coating adhesion failure.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound (BzMA) in my formulation affect adhesion?
A1: this compound is often used as a "hard monomer" in pressure-sensitive adhesives (PSAs) to improve cohesive strength.[6][7] As the BzMA content is increased, the shear strength (cohesion) of the adhesive typically increases.[6][7] However, the 180° peel strength (adhesion) may increase initially and then decrease at higher concentrations.[6][7] For example, one study found the maximum peel strength was achieved at a 5 wt% concentration of BzMA.[6][7] The presence of the benzene (B151609) ring in BzMA also enhances water resistance.[7]
Q2: What are the standard industry methods for quantitatively testing coating adhesion?
A2: The most common quantitative method is the Pull-Off Adhesion Test as described in standards like ASTM D4541 and ISO 4624 .[8][9] This test measures the tensile force required to pull a test dolly, glued to the coating surface, away from the substrate.[9] The result is a quantitative value in psi or MPa. Another common, though more qualitative, method is the Cross-Cut or Cross-Hatch Test (e.g., ASTM D3359 ), where a lattice pattern is cut into the coating and the adhesion is assessed by applying and removing a pressure-sensitive tape.[9][10]
Q3: Can I use surface treatments or primers to improve adhesion on difficult substrates?
A3: Yes, surface treatments are highly effective. For low surface energy plastics, treatments like corona discharge, flame treatment, or chemical oxidation can be used to make the surface more reactive and improve wetting by the coating.[11] Applying a primer or an adhesion promoter is another excellent strategy.[11] For example, chlorinated polyolefins are often used as primers for polyolefin plastics to enhance the adhesion of subsequent coatings.[11]
Q4: What is the difference between "adhesive failure" and "cohesive failure" in a pull-off test?
A4: The distinction is crucial for diagnosing the weak point in your coating system:
-
Adhesive Failure: The failure occurs at the interface between the coating and the substrate (or between two coating layers). This indicates a problem with the bond itself.[3][9]
-
Cohesive Failure: The failure occurs within a single layer of the coating or within the substrate itself. This means the adhesive bond is stronger than the internal strength of the material that failed.[9]
Observing the failure mode is a required part of standards like ASTM D4541 and provides valuable insight for troubleshooting.[9]
Data on Formulation Effects
Table 1: Effect of this compound (BzMA) Content on Adhesive Properties
This table summarizes findings from a study on acrylate (B77674) latex pressure-sensitive adhesives (PSAs), showing how varying BzMA content impacts key performance metrics.
| BzMA Content (wt%) | 180° Peel Strength (N/25mm) | Shear Strength (h) | Loop Tack (N/25mm) | Water Contact Angle (°) |
| 0 | ~12.5 | ~25 | ~13 | 96° |
| 5 | ~15.0 (Maximum) | ~30 | ~11 | Not Reported |
| 10 | ~13.0 | ~45 | ~9 | Not Reported |
| 20 | ~10.0 | ~60 | ~6 | Not Reported |
| 30 | ~8.0 | >72 | ~4 | 122° |
Data adapted from a study on BzMA in acrylate latex PSAs.[6][7] Note that increasing BzMA improves cohesion (shear strength) and water resistance but can decrease adhesion (peel strength) and tack beyond an optimal point.
Table 2: Effect of Acid-Functional Adhesion Promoter on Adhesion to Metal Substrates
This table shows the performance of a UV-curable coating with increasing concentrations of an acid-functional monomer (AFM) adhesion promoter. Adhesion is rated on the ASTM D3359 scale (5B = excellent, 0B = poor).
| Substrate Type | 0% AFM | 3% AFM | 7% AFM | 10% AFM |
| Aluminum | 5B | 5B | 5B | 5B |
| Cold Rolled Steel (CRS) | 0B | 2B | 4B | 5B |
| Tin-Plated Steel (TPS) | 0B | 0B | 2B | 4B |
Data shows that adhesion improves with higher concentrations of the promoter, especially on more challenging substrates like steel.[12] The optimal level was found to be between 7% and 10%.[12]
Experimental Protocols
Protocol 1: Pull-Off Adhesion Test (Based on ASTM D4541)
This method provides a quantitative measure of the adhesion strength of the coating.
1. Preparation:
- Select a flat, smooth area of the coated surface for testing. Ensure the coating is fully cured according to the manufacturer's specifications.[8]
- Clean the surface of the coating and the face of the test dolly (loading fixture) to remove any dust, moisture, or contaminants.
- Select a high-strength, two-component epoxy adhesive compatible with the coating.
2. Dolly Application:
- Mix the adhesive according to its instructions.
- Apply a thin, uniform layer of the adhesive to the face of the dolly.
- Press the dolly firmly onto the prepared coating surface. A fixture may be used to ensure perpendicular application.
- Remove any excess adhesive that has squeezed out around the base of the dolly.
- Allow the adhesive to cure completely, as specified by the adhesive manufacturer (typically 24 hours at room temperature).
3. Measurement:
- If required by the specification, use a cutting tool to score around the circumference of the dolly down to the substrate. This isolates the test area.[13]
- Attach the pull-off adhesion tester (e.g., DeFelsko PosiTest AT, Elcometer 506) to the head of the dolly.[9]
- Apply a smooth, perpendicular tensile force at a steady rate as specified in the standard.
- Continue to apply force until the dolly is pulled off the surface.
- Record the maximum pressure (pull-off strength) indicated by the tester in psi or MPa.
4. Analysis:
- Examine the face of the dolly and the test area on the surface.
- Characterize the nature of the failure as either adhesive (at an interface) or cohesive (within a layer).[9]
- Record the pull-off strength, the location of the break, and the percentage of adhesive vs. cohesive failure.
Workflow for Pull-Off Adhesion Testing
This diagram illustrates the key steps involved in performing a standard pull-off adhesion test.
Caption: Standard experimental workflow for the ASTM D4541 pull-off adhesion test.
References
- 1. suncoating.com [suncoating.com]
- 2. Common Causes of Coating Failures and How to Prevent Them | Raider Painting [raiderpainting.com]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. gardco.com [gardco.com]
- 5. Coating Failure Troubleshooting [marvelcoatings.com]
- 6. researchgate.net [researchgate.net]
- 7. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 8. hempel.com [hempel.com]
- 9. Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 11. specialchem.com [specialchem.com]
- 12. pcimag.com [pcimag.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Guide to 1H NMR Analysis of Poly(benzyl methacrylate)
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of poly(benzyl methacrylate) (PBMA), understanding its molecular structure is paramount. This guide provides a comprehensive comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy with other analytical techniques for the structural elucidation of PBMA, supported by experimental data and detailed protocols.
¹H NMR spectroscopy stands out as a powerful and accessible technique for determining the chemical structure, composition, and microstructure of polymers.[1][2] It provides detailed information about the local chemical environment of protons within the polymer chain, offering insights into monomer conversion, tacticity, and end-group analysis.
Probing the Structure: Interpreting the ¹H NMR Spectrum of Poly(this compound)
The ¹H NMR spectrum of poly(this compound) exhibits characteristic signals corresponding to the different types of protons present in the repeating monomer unit. The chemical shifts of these signals can vary slightly depending on the solvent used and the temperature at which the spectrum is acquired.[3] Increasing the measurement temperature can sometimes lead to better resolution of the signals by reducing the effects of stereochemistry on the polymer backbone.[1]
A typical ¹H NMR spectrum of PBMA will show distinct peaks for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methylene protons of the polymer backbone, and the methyl protons of the polymer backbone.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| Aromatic Protons (C₆H₅) | 7.0 - 7.4 | Multiplet | 5 |
| Benzyl Methylene Protons (C₆H₅CH ₂) | 4.8 - 5.2 | Singlet/Broad Singlet | 2 |
| Backbone Methylene Protons (CH ₂) | 1.5 - 2.2 | Multiplet | 2 |
| Backbone Methyl Protons (CH ₃) | 0.8 - 1.3 | Multiplet | 3 |
Caption: Table 1. Characteristic ¹H NMR chemical shifts for poly(this compound).
The integration of these peaks provides quantitative information about the relative number of each type of proton, confirming the polymer's identity. For instance, the ratio of the integral of the aromatic protons to the benzyl methylene protons should be approximately 5:2.
A Comparative Look: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a cornerstone of polymer characterization, a multi-faceted approach employing other techniques provides a more complete picture of the polymer's properties.
| Technique | Information Obtained | Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical structure, composition, tacticity, monomer conversion, end-group analysis. | Rapid, non-destructive, provides detailed structural information.[1][2] | Can be sensitive to solvent and temperature; signal broadening can occur in high molecular weight polymers. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn), polydispersity index (PDI). | Provides information on the size and distribution of polymer chains. | Requires calibration with standards; does not provide structural information. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallinity. | Provides information on the thermal properties of the polymer. | Does not provide information on chemical structure or molecular weight. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups present in the polymer. | Rapid, sensitive to specific chemical bonds. | Provides less detailed structural information compared to NMR. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Absolute molecular weight determination. | Provides accurate molecular weight information. | Can be complex and may not be suitable for all polymers. |
Caption: Table 2. Comparison of ¹H NMR with other polymer characterization techniques.
Experimental Protocol: ¹H NMR Analysis of Poly(this compound)
This section outlines a typical experimental protocol for acquiring a ¹H NMR spectrum of poly(this compound).
Materials:
-
Poly(this compound) sample
-
Deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the poly(this compound) sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the NMR tube.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution in the deuterated solvent) as an internal reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate it to ensure the polymer dissolves completely. Gentle heating may be required to aid dissolution in some cases.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the relevant peaks to determine the relative proton ratios.
-
Visualizing the Process and Structure
To better illustrate the workflow and the molecular structure being analyzed, the following diagrams are provided.
Caption: 1H NMR analysis workflow for poly(this compound).
Caption: Key proton environments in poly(this compound).
References
Determining the Molecular Weight of Poly(benzyl methacrylate): A Comparative Guide to GPC Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gel Permeation Chromatography (GPC) methodologies for the accurate determination of poly(benzyl methacrylate) (PBMA) molecular weight, with supporting data and protocols.
The precise characterization of molecular weight and its distribution is paramount in polymer science, directly influencing the material's physical properties and, consequently, its performance in various applications, including drug delivery systems. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) methods for analyzing poly(this compound) (PBMA), a versatile polymer in biomedical research. We present experimental data and detailed protocols for different GPC setups and explore alternative techniques for molecular weight determination.
Comparative Analysis of GPC Methodologies
The choice of mobile phase and calibration standards in GPC significantly impacts the accuracy of molecular weight determination for a given polymer. Here, we compare two common GPC setups for PBMA analysis: Tetrahydrofuran (THF) with polystyrene (PSt) standards and N,N-Dimethylformamide (DMF) with poly(methyl methacrylate) (PMMA) standards.
| Parameter | GPC Method 1: THF/PSt Standards[1] | GPC Method 2: DMF/PMMA Standards[2] |
| Mobile Phase | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) with 10 mmol LiBr |
| Calibration Standard | Polystyrene (PSt) | Poly(methyl methacrylate) (PMMA) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 15,000 - 114,000 | 62,100 - 85,500 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | Not explicitly reported, but can be inferred from Mn and PDI | Not explicitly reported, but can be inferred from Mn and PDI |
| Polydispersity Index (PDI = Mw/Mn) | 1.08 - 1.15 | 1.18 - 1.25 |
Note: The data presented is compiled from different studies where PBMA was synthesized using different polymerization techniques (ATRP for Method 1 and RAFT for Method 2), which can influence the resulting molecular weight and PDI.[1][2] This table serves as a comparative guide to the results that can be obtained with these different GPC conditions.
Alternative Methods for Molecular Weight Determination
While GPC is a powerful tool for determining the molecular weight distribution of polymers, other techniques can provide complementary or, in some cases, more absolute measurements.
| Method | Principle | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | End-group analysis by ¹H NMR can be used to calculate the number-average molecular weight (Mn). | Provides an absolute measure of Mn. No calibration standards are required. | Less accurate for high molecular weight polymers due to the low concentration of end-groups. Does not provide information on the molecular weight distribution (PDI). |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | A soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains. | Provides absolute molecular weight values and can reveal information about polymer structure and end-groups.[3] | Can be challenging for highly polydisperse samples (PDI > 1.5) and may show mass discrimination for higher molecular weight species.[3] |
Experimental Protocols
GPC Analysis of Poly(this compound)
Method 1: THF Mobile Phase with Polystyrene Standards [1]
-
Sample Preparation: Dissolve the PBMA sample in HPLC-grade THF at a concentration of approximately 1-2 mg/mL. Allow the sample to dissolve completely, which may take several hours.[4] Filter the solution through a 0.2 µm PTFE syringe filter before injection.
-
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
GPC columns suitable for organic solvents (e.g., TSK-gel columns).[1]
-
Mobile Phase: HPLC-grade THF.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Calibration: Generate a calibration curve using a series of narrow polydispersity polystyrene (PSt) standards of known molecular weights.
-
Analysis: Inject the filtered PBMA sample into the GPC system. The elution of the polymer is monitored by the RI detector. The molecular weight averages (Mn, Mw) and PDI are calculated based on the retention time relative to the PSt calibration curve.
Method 2: DMF Mobile Phase with PMMA Standards [2]
-
Sample Preparation: Dissolve the PBMA sample in HPLC-grade DMF containing 10 mmol LiBr at a concentration of approximately 1-2 mg/mL. Gentle heating may be required to aid dissolution. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Instrumentation:
-
GPC system with an RI detector.
-
GPC columns suitable for polar organic solvents (e.g., Polymer Laboratories PL gel 5 µm Mixed C columns).
-
Mobile Phase: HPLC-grade DMF with 10 mmol LiBr.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Calibration: Construct a calibration curve using a series of narrow polydispersity poly(methyl methacrylate) (PMMA) standards. PMMA standards are often preferred for polymethacrylates in polar solvents to minimize potential interactions with the column packing material that can occur with polystyrene standards.[5]
-
Analysis: Inject the prepared PBMA sample. The molecular weight parameters are determined from the elution profile against the PMMA calibration.
¹H NMR for Mn Determination (Conceptual Protocol)
-
Sample Preparation: Dissolve a precisely weighed amount of the PBMA sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify the signals corresponding to the polymer chain end-groups (from the initiator) and a repeating monomer unit. The number-average molecular weight (Mn) can be calculated by comparing the integral of the end-group protons to the integral of the protons from the repeating monomer units.
MALDI-TOF MS for Molecular Weight Determination (Conceptual Protocol)[1]
-
Sample Preparation: Mix the PBMA sample with a suitable matrix (e.g., dithranol) and a cationizing agent (e.g., sodium trifluoroacetate) in a solvent like THF.[1] Deposit a small amount of this mixture onto the MALDI target plate and allow the solvent to evaporate.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer.
-
Analysis: The resulting spectrum will show a series of peaks, each corresponding to a specific polymer chain length with the charge-carrying cation. This allows for the determination of the absolute molecular weight of each oligomer and the overall molecular weight distribution.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the GPC experimental workflow and the logical relationship between the choice of GPC parameters and the resulting data.
Caption: GPC experimental workflow for PBMA molecular weight determination.
Caption: Logical relationship of GPC parameter selection to data accuracy.
References
Unveiling the Glass Transition of Poly(benzyl methacrylate) via DSC Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for material selection and predicting performance. This guide provides a comprehensive comparison of the glass transition temperature (Tg) of poly(benzyl methacrylate) (PBMA) with other common polymers, supported by a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC).
The glass transition is a critical thermal event for amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. This transition temperature is a key parameter influencing a material's mechanical properties, such as its modulus and impact strength, and is therefore a crucial factor in its application. Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the Tg of polymers by measuring the change in heat flow to a sample as a function of temperature.
Determining the Glass Transition Temperature of Poly(this compound)
The glass transition temperature of poly(this compound) is consistently reported to be 54 °C. This value is a key characteristic of the polymer and is essential for understanding its behavior at different temperatures.
Comparative Analysis of Glass Transition Temperatures
To provide a broader context for the thermal properties of PBMA, the following table compares its glass transition temperature with that of other widely used polymers.
| Polymer | Abbreviation | Glass Transition Temperature (Tg) in °C |
| Poly(this compound) | PBMA | 54 |
| Polystyrene | PS | ~100 |
| Polycarbonate | PC | ~147 |
| Poly(ethylene terephthalate) | PET | ~75-85 |
Note: The glass transition temperature of polymers can be influenced by factors such as molecular weight, measurement method, and the thermal history of the sample.
Experimental Protocol: DSC Analysis of Poly(this compound)
This section outlines a detailed methodology for determining the glass transition temperature of poly(this compound) using Differential Scanning Calorimetry, based on established standards such as ASTM D3418 and ISO 11357-2.[1]
1. Instrumentation:
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory is required.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.
3. DSC Measurement Procedure:
The following temperature program is recommended to erase the thermal history of the sample and obtain a clear glass transition.
-
First Heating Scan (Erasing Thermal History):
-
Equilibrate the sample at a temperature well below the expected Tg, for instance, 20 °C.
-
Heat the sample at a constant rate of 10 °C/min to a temperature significantly above the Tg, for example, 80 °C.[1] This step removes any previous thermal history, such as internal stresses or orientation.
-
-
Cooling Scan:
-
Cool the sample at a controlled rate of 10 °C/min back to the starting temperature (20 °C). This creates a uniform thermal history for the subsequent measurement.
-
-
Second Heating Scan (Measurement):
-
Heat the sample again at a constant rate of 10 °C/min to 80 °C.[1] The glass transition temperature is determined from this second heating curve.
-
4. Data Analysis:
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition, where the heat capacity of the polymer changes. Standard analysis software is used to calculate the onset, midpoint, and endpoint of the glass transition.
Visualizing the Experimental Workflow and Comparative Data
To further clarify the experimental process and the comparative data, the following diagrams have been generated.
Caption: DSC Experimental Workflow for Tg Determination.
Caption: Comparison of Polymer Glass Transition Temperatures.
References
A Comparative Guide to the Thermal Decomposition of Poly(benzyl methacrylate) via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of poly(benzyl methacrylate) (PBnMA) using thermogravimetric analysis (TGA). The thermal decomposition behavior of PBnMA is compared with other common poly(methacrylates), namely poly(methyl methacrylate) (PMMA) and poly(n-butyl methacrylate) (PnBMA). This document is intended to serve as a practical resource, offering key experimental data, detailed protocols, and a clear visualization of the analytical workflow to aid in material characterization and development.
Comparative Thermal Stability of Polymethacrylates
The thermal stability of polymers is a critical parameter for their processing and application. Thermogravimetric analysis is a widely used technique to evaluate this property by measuring the change in mass of a sample as a function of temperature. The onset of decomposition is often characterized by the temperature at which a certain percentage of weight loss occurs (e.g., T₅ for 5% weight loss).
Below is a summary of the thermal decomposition temperatures for poly(this compound) and other relevant polymethacrylates, compiled from various studies. It is important to note that direct comparison can be influenced by variations in experimental conditions such as the heating rate.
| Polymer | Abbreviation | Onset Decomposition Temperature (T₅, °C) | Peak Decomposition Temperature (°C) |
| Poly(this compound) | PBnMA | ~207 - 327 | ~414 - 468 |
| Poly(methyl methacrylate) | PMMA | ~323 | ~409 |
| Poly(n-butyl methacrylate) | PnBMA | Data not available in a directly comparable format | - |
| Poly(tert-butyl methacrylate) | P(t-BMA) | ~191 | - |
Note: The range in decomposition temperatures for PBnMA can be attributed to differences in molecular weight and experimental conditions across different studies.
The presence of the benzyl (B1604629) group in PBnMA influences its thermal stability. While some studies suggest its decomposition starts at a lower temperature compared to PMMA, the complete decomposition profile can be complex, sometimes showing multiple stages[1][2]. The thermal degradation of poly(alkyl methacrylates) generally proceeds via random main-chain scission, leading to the formation of the corresponding monomers[3]. For instance, the primary degradation product of PMMA is methyl methacrylate (B99206) monomer[3].
Experimental Protocols for TGA Analysis
Accurate and reproducible TGA data is contingent on a well-defined experimental protocol. Below is a typical methodology for assessing the thermal decomposition of poly(this compound) and its counterparts.
Instrumentation:
-
A thermogravimetric analyzer (e.g., Seiko Instruments TG/DTA 6200, Perkin Elmer TGA / DTA 7300, or similar) is used for the analysis[4][5].
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents. Samples can be dried in a vacuum oven at a temperature below their glass transition temperature (Tg) for 24 hours[5].
-
A small amount of the sample (typically 5-10 mg) is placed in an inert sample pan, commonly made of platinum or aluminum[3][6].
TGA Parameters:
-
Atmosphere: The analysis is typically conducted under an inert nitrogen (N₂) atmosphere to prevent oxidative degradation[4][5]. The flow rate is usually maintained around 50-100 mL/min[3][6].
-
Heating Rate: A constant heating rate is applied to the sample. Common heating rates for polymer analysis are 10 °C/min or 20 °C/min[4][5].
-
Temperature Range: The experiment is run over a temperature range that encompasses the entire decomposition profile of the polymer, for instance, from room temperature to 550 °C or 600 °C[4][6].
Data Analysis:
-
The primary output is a thermogram, which plots the percentage of sample weight remaining versus temperature.
-
The onset of decomposition is often determined as the temperature at which 5% weight loss occurs (T₅)[4].
-
The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature.
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the thermal decomposition of poly(this compound) using TGA.
References
A Comparative Guide to Poly(benzyl methacrylate) and Polystyrene for Researchers and Drug Development Professionals
In the landscape of polymeric materials, poly(benzyl methacrylate) (PBzMA) and polystyrene (PS) are two prominent thermoplastics with distinct properties that govern their suitability for various applications, including in the realm of research and drug development. This guide provides an objective comparison of their physical, chemical, mechanical, and thermal properties, supported by experimental data and detailed methodologies for key characterization techniques.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative properties of poly(this compound) and polystyrene for easy comparison.
Table 1: Physical and Optical Properties
| Property | Poly(this compound) (PBzMA) | Polystyrene (PS) |
| Density | 1.179 g/mL at 25 °C[1][2] | 1.04 - 1.065 g/cm³ |
| Refractive Index (n20/D) | 1.568[1][2] | 1.59 - 1.60[3] |
| Water Absorption (24h) | Low (hydrophobic)[4] | 0.03 - 0.1 % |
| Appearance | Clear, excellent optical clarity[4] | Transparent, colorless[5][6] |
Table 2: Thermal Properties
| Property | Poly(this compound) (PBzMA) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 54 °C[1] | 90 - 100 °C[5] |
| Thermal Conductivity | Not specified | Low (~0.03 W/m·K for foam)[3] |
| Heat Deflection Temperature | Not specified | 68 - 102 °C |
Table 3: Mechanical Properties
| Property | Poly(this compound) (PBzMA) | Polystyrene (PS) |
| General Characteristics | Rigid[4] | Hard, rigid, but brittle[5][7] |
| Tensile Strength | Not specified | 34.5 - 55 MPa |
| Flexural Modulus | Not specified | 2.28 - 3.28 GPa |
| Elongation at Break | Not specified | 1.2 - 3.5 % |
Table 4: Chemical Properties
| Property | Poly(this compound) (PBzMA) | Polystyrene (PS) |
| General Resistance | Good chemical resistance[4] | Resistant to diluted acids and alkalis[5] |
| Solubility | Soluble in various organic solvents | Soluble in esters, ketones, and chlorinated hydrocarbons[5] |
Experimental Protocols
Detailed methodologies for determining the key properties cited above are crucial for reproducible research. The following are standard protocols for polymer characterization.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the temperature at which the polymer transitions from a glassy, rigid state to a more rubbery, flexible state.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the DSC cell is ramped up at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected Tg.
-
The heat flow to the sample relative to the reference is monitored.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[8][9][10]
Measurement of Tensile Properties (ASTM D638)
Objective: To determine the mechanical properties of the polymer under tension, including tensile strength, flexural modulus, and elongation at break.
Methodology:
-
Dog-bone shaped specimens of the polymer are prepared according to ASTM D638 standard dimensions.
-
The cross-sectional area of the specimen's gauge section is measured accurately.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load (force) and extension (displacement) are continuously recorded throughout the test.
-
Stress is calculated by dividing the load by the initial cross-sectional area. Strain is calculated by dividing the extension by the initial gauge length.
-
A stress-strain curve is plotted to determine key mechanical properties.[11][12][13][14][15]
Determination of Refractive Index using Spectroscopic Ellipsometry
Objective: To measure the refractive index of a thin polymer film as a function of wavelength.
Methodology:
-
A thin, uniform film of the polymer is prepared on a reflective substrate (e.g., a silicon wafer).
-
The sample is placed on the stage of the spectroscopic ellipsometer.
-
A beam of polarized light is directed onto the film at a known angle of incidence.
-
The change in the polarization state of the light upon reflection from the film is measured by the detector.
-
This measurement is repeated over a range of wavelengths.
-
A model of the film stack (substrate/polymer film/air) is constructed in the analysis software.
-
The software then fits the experimental data to the model to determine the refractive index and thickness of the polymer film.[16]
Measurement of Water Absorption (ASTM D570)
Objective: To determine the amount of water absorbed by a polymer under specified conditions.
Methodology:
-
Polymer specimens of a defined size and shape are dried in an oven at a specified temperature for 24 hours to remove any initial moisture.
-
The dried specimens are cooled in a desiccator and then weighed to determine their initial dry weight.
-
The specimens are then completely immersed in distilled water at a controlled temperature (typically 23 °C) for 24 hours.
-
After immersion, the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed.
-
The percentage of water absorption is calculated as the increase in weight relative to the initial dry weight.[17][18][19][20]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of polymer properties.
Caption: A generalized workflow for polymer characterization.
References
- 1. ポリ(ベンジルメタクリラート) average Mw ~100,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. POLY(this compound) | 25085-83-0 [chemicalbook.com]
- 3. Polystyrene - Wikipedia [en.wikipedia.org]
- 4. polysciences.com [polysciences.com]
- 5. Polystyrene (PS): Properties, applications and processing [kdfeddersen.com]
- 6. rtprototype.com [rtprototype.com]
- 7. sybridge.com [sybridge.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. Simultaneous Determination of Glass Transition Temperatures of Several Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. scribd.com [scribd.com]
- 13. mtu.edu [mtu.edu]
- 14. Tensile testing of polyethylene [doitpoms.ac.uk]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. benchchem.com [benchchem.com]
- 17. specialchem.com [specialchem.com]
- 18. Water Absorption ASTM D570 [intertek.com]
- 19. labsinus.com [labsinus.com]
- 20. kiyorndlab.com [kiyorndlab.com]
A Comparative Guide to the Reactivity of Benzyl Methacrylate with Other Acrylic Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity ratios of benzyl (B1604629) methacrylate (B99206) (BMA) when copolymerized with various other acrylic monomers. Understanding these reactivity ratios is crucial for predicting copolymer composition and tailoring polymer properties for specific applications in drug delivery, biomaterials, and other advanced fields. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the underlying principles of copolymerization kinetics.
Understanding Reactivity Ratios
In copolymerization, the reactivity ratios, denoted as r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit (e.g., M₁) to add another molecule of the same monomer (M₁) versus the other monomer (M₂).
-
r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.
-
r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.
-
r₁ = 1 : The growing chain has no preference.
-
r₁ * r₂ = 1 : Ideal copolymerization, where the monomer units are randomly distributed.
-
r₁ * r₂ < 1 : Tendency towards alternation.
-
r₁ * r₂ > 1 : Tendency towards block copolymerization.
The following diagram illustrates the logical relationship between monomer feed composition, reactivity ratios, and the resulting copolymer composition.
Caption: Relationship between inputs and output in copolymerization.
Quantitative Comparison of Reactivity Ratios
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of benzyl methacrylate (BMA, M₁) with various acrylic monomers (M₂).
| Comonomer (M₂) | r₁ (BMA) | r₂ (Monomer) | r₁ * r₂ | Copolymerization Type | Reference |
| Diethylaminoethyl methacrylate (DEAEMA) | 0.85 | 0.75 | 0.64 | Tendency towards alternation | [1][2] |
| Ethyl Methacrylate (EMA) | 0.812 | 1.162 | 0.94 | Close to ideal random | [3] |
| Methacrylic Acid (MAA) | - | - | - | Mostly random with longer MAA blocks | [4] |
| n-Butyl Acrylate (BA) | Not Found | Not Found | - | - |
Note: Specific reactivity ratios for the copolymerization of this compound with Methacrylic Acid were not explicitly stated in the reviewed literature, but the copolymer microstructure was described as mostly random with longer blocks of MAA.[4] Data for n-Butyl Acrylate with this compound could not be located in the searched literature; however, a study on the copolymerization of BMA with ethyl methacrylate is included as a structural analogue.
Experimental Protocols
The determination of reactivity ratios is critical for understanding and controlling copolymerization processes. The following outlines a general experimental protocol based on the methodologies reported in the cited literature.
Materials
-
Monomers : this compound (BMA) and the respective comonomer (e.g., Diethylaminoethyl methacrylate, Ethyl Methacrylate) are typically purified by passing through a column of basic alumina (B75360) to remove inhibitors, followed by distillation under reduced pressure.
-
Initiator : 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used free-radical initiator and is often recrystallized from a suitable solvent like methanol (B129727) before use.
-
Solvent : A suitable solvent that dissolves both monomers and the resulting copolymer, such as benzene (B151609) or 1,4-dioxane, is used.[1]
Copolymerization Procedure
-
Preparation of Reaction Mixtures : A series of reaction tubes are prepared, each containing a different molar ratio of the two monomers.
-
Initiator Addition : A precise amount of the initiator (e.g., AIBN) is added to each reaction tube.
-
Degassing : The contents of the tubes are thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.[1]
-
Polymerization : The sealed tubes are then immersed in a constant temperature bath (e.g., 60 °C or 90 °C) to initiate polymerization.[1][3]
-
Termination : The polymerization is stopped at low conversion (typically below 10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment. This is usually done by rapidly cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., methanol).[1]
-
Purification : The precipitated copolymer is then filtered, washed with the non-solvent to remove any unreacted monomers and initiator, and dried under vacuum to a constant weight.
Characterization and Data Analysis
-
Copolymer Composition Determination : The composition of the resulting copolymer is determined using techniques such as ¹H-NMR spectroscopy. By integrating the characteristic peaks of each monomer unit in the copolymer's spectrum, the molar ratio of the monomers in the polymer chain can be calculated.[1][3]
-
Reactivity Ratio Calculation : The monomer feed ratios and the determined copolymer compositions are then used to calculate the reactivity ratios. Several methods can be employed for this, including the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdös graphical methods, as well as non-linear least-squares methods with the aid of computer programs like COPOINT.[1]
The following diagram illustrates a typical experimental workflow for determining monomer reactivity ratios.
Caption: Workflow for determining reactivity ratios.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Reactivity Ratios of N-butyl Acrylate/methyl Methacrylate Copolymerization by NMR Spectroscopy | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
A Researcher's Guide to Validating Benzyl Methacrylate Copolymer Block Structures
For researchers, scientists, and drug development professionals working with benzyl (B1604629) methacrylate (B99206) (BzMA) copolymers, rigorous validation of the block structure is paramount to ensuring predictable material performance, therapeutic efficacy, and reproducibility. This guide provides an objective comparison of key analytical techniques for characterizing BzMA block copolymers, supported by experimental data and detailed protocols.
Core Analytical Techniques: A Comparative Overview
The successful synthesis of a block copolymer, as opposed to a random copolymer or a mixture of homopolymers, is confirmed by a combination of analytical methods.[1] The primary techniques for validating the block structure of BzMA copolymers are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Transmission Electron Microscopy (TEM). Each provides unique insights into the polymer's architecture.
| Analytical Technique | Information Provided | Typical Quantitative Data for BzMA Copolymers | Alternative/Complementary Techniques |
| ¹H and ¹³C NMR Spectroscopy | - Confirms incorporation of both monomers.- Determines copolymer composition and molar ratios of the blocks.[2][3] - Provides information on the sequence distribution of monomer units.[1] | - Composition: Mole percentage of each monomer unit.[2] - Degree of Polymerization (DP): Calculated from the relative integration of characteristic proton signals.[4] | - Fourier-Transform Infrared Spectroscopy (FTIR)[1] |
| Gel Permeation Chromatography (GPC/SEC) | - Measures molecular weight (Mn, Mw) and polydispersity index (PDI).[1][3] - A narrow and monomodal peak suggests a well-controlled polymerization, characteristic of block copolymers.[5] - A shift in the elution peak after the polymerization of the second block confirms the formation of a higher molecular weight block copolymer.[6] | - Mn (Number-average molecular weight): Typically in the range of 10,000 - 100,000 g/mol .[4] - Mw/Mn (PDI): Ideally close to 1.0, often < 1.3 for controlled polymerizations.[4] | - Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[7] |
| Transmission Electron Microscopy (TEM) | - Visualizes the phase-separated morphology of the block copolymer in the solid state. - Provides direct evidence of the block structure through the observation of distinct domains (e.g., spheres, cylinders, lamellae).[8] | - Domain Size: Can range from nanometers to hundreds of nanometers depending on the block lengths.[4] | - Atomic Force Microscopy (AFM)[9] - Small-Angle X-ray Scattering (SAXS)[10] |
Experimental Workflow for Validation
A systematic approach is crucial for the comprehensive validation of a BzMA block copolymer structure. The following workflow outlines the logical progression of experiments:
Detailed Experimental Protocols
¹H NMR Spectroscopy for Composition Analysis
Objective: To determine the molar composition of the this compound copolymer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dried copolymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic proton signals for each monomer unit. For a copolymer of this compound and another methacrylate (e.g., methyl methacrylate), the key signals are:
-
This compound: Aromatic protons of the benzyl group (typically ~7.3 ppm) and the methylene (B1212753) protons of the benzyl group (-CH₂-Ph, typically ~5.0 ppm).
-
Other Methacrylate: Protons specific to the other monomer (e.g., the methoxy (B1213986) protons of methyl methacrylate at ~3.6 ppm).
-
-
Integrate the area under the characteristic peaks for each monomer.
-
Calculate the molar ratio of the monomers by dividing the integral value by the number of protons contributing to the signal. For example, the integral of the aromatic protons of BzMA would be divided by 5.[11]
-
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol:
-
System Preparation:
-
Mobile Phase: A suitable solvent in which the copolymer is soluble, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), often containing a salt like LiBr to suppress aggregation.[4]
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using narrow molecular weight standards, typically polystyrene or poly(methyl methacrylate).[4]
-
-
Sample Preparation: Dissolve the copolymer in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrument Setup:
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C) to ensure reproducible results.
-
Detector: A refractive index (RI) detector is commonly used.
-
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. Use the calibration curve to calculate Mn, Mw, and PDI from the elution profile of the sample. A single, narrow peak is indicative of a successful block copolymerization.[5]
Transmission Electron Microscopy (TEM) for Morphological Analysis
Objective: To visualize the nanoscale morphology of the block copolymer, providing direct evidence of its block structure.
Protocol:
-
Sample Preparation:
-
Thin Film Casting: Dissolve the copolymer in a suitable solvent (e.g., toluene, THF) at a low concentration (e.g., 1 wt%). Cast a thin film onto a substrate (e.g., a carbon-coated copper grid) by drop-casting or spin-coating.
-
Annealing: Anneal the film to allow for the development of well-ordered microphase-separated structures. This can be done by heating the film above the glass transition temperatures of both blocks or by exposing it to solvent vapor.
-
Staining (if necessary): To enhance contrast between the blocks, staining with a heavy metal compound that selectively associates with one of the blocks may be required. For example, osmium tetroxide (OsO₄) can be used to stain blocks containing double bonds, or ruthenium tetroxide (RuO₄) can stain aromatic moieties like the benzyl group.
-
-
Imaging:
-
Place the prepared grid in the TEM.
-
Acquire images at various magnifications to observe the overall morphology and the details of the domain structures.
-
Alternative and Complementary Techniques
While NMR, GPC, and TEM are the core methods, other techniques can provide valuable complementary information:
-
Atomic Force Microscopy (AFM): AFM can be used to image the surface topography and phase separation of block copolymer thin films, often without the need for staining.[9]
-
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the average size, shape, and spacing of the phase-separated domains in the bulk material.[10]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS can provide very accurate molecular weight information and can sometimes resolve the individual polymer chains, offering a detailed view of the molecular weight distribution.[7]
By employing a combination of these techniques, researchers can confidently validate the block structure of their this compound copolymers, ensuring the materials are well-characterized for their intended applications in research, drug development, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. harth-research-group.org [harth-research-group.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. Synthesis and morphological characterization of block copolymers for improved biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [2505.23064] Machine Learning Framework for Characterizing Processing-Structure Relationship in Block Copolymer Thin Films [arxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide: Benzyl Methacrylate vs. Styrene in Polymer Applications
For researchers, scientists, and drug development professionals, the selection of monomers is a critical decision that dictates the final properties of a polymer. This guide provides an in-depth comparison of two common monomers, benzyl (B1604629) methacrylate (B99206) (BMA) and styrene (B11656), and their resulting homopolymers, poly(benzyl methacrylate) (PBMA) and polystyrene (PS). This document summarizes their physicochemical properties, details experimental protocols for their characterization, and offers a comparative analysis to inform material selection for various applications.
Monomer Properties: A Head-to-Head Comparison
This compound and styrene are both aromatic monomers that can undergo polymerization to form a wide range of materials. However, their distinct chemical structures give rise to different physical and chemical properties. A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Styrene |
| Molecular Formula | C11H12O2 | C8H8 |
| Molecular Weight | 176.21 g/mol | 104.15 g/mol [1] |
| Appearance | Clear, colorless liquid[2][3] | Clear, colorless to yellowish, oily liquid[4] |
| Density | 1.04 g/mL at 25 °C[5] | 0.906 g/mL at 25 °C[4] |
| Boiling Point | 95-98 °C at 4 mmHg[5] | 145-146 °C[4] |
| Melting Point | < -25 °C[5] | -31 °C[4] |
| Refractive Index (n20/D) | 1.512[5] | 1.546[4] |
| Water Solubility | Insoluble[2][5] | < 1 mg/mL[6] |
Polymer Properties: A Tale of Two Structures
The polymers derived from BMA and styrene, namely poly(this compound) and polystyrene, exhibit distinct thermal, optical, and mechanical properties that make them suitable for different applications.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter for polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Glass Transition Temperature (Tg) |
| Poly(this compound) (PBMA) | 54 °C |
| Polystyrene (PS) | 90-105 °C[7][8] |
The higher Tg of polystyrene indicates that it remains rigid at higher temperatures compared to poly(this compound).
Optical Properties
Both polymers are known for their optical clarity. The refractive index is a key optical property that influences how light passes through the material.
| Polymer | Refractive Index (n20/D) |
| Poly(this compound) (PBMA) | 1.568 |
| Polystyrene (PS) | Approximately 1.59 |
The slightly higher refractive index of polystyrene can be a factor in optical applications where high refractive power is desired.
Mechanical Properties
The mechanical properties of a polymer determine its suitability for structural applications. While general-purpose polystyrene is known for its rigidity and brittleness, specific data for the tensile properties of poly(this compound) is less commonly reported in readily available literature. However, a qualitative comparison can be made based on typical polymer characteristics.
| Property | Poly(this compound) (PBMA) | Polystyrene (PS) |
| Tensile Strength | Data not readily available | 28 MPa (for High-Impact Polystyrene)[9] |
| Young's Modulus | Data not readily available | 1930 MPa (for High-Impact Polystyrene)[9] |
| Elongation at Break | Data not readily available | 55% (for High-Impact Polystyrene)[9] |
| General Characteristics | Rigid, hydrophobic thermoplastic with good chemical resistance.[7] | Hard, clear, and brittle (general purpose). |
It is important to note that the mechanical properties of polymers can be significantly influenced by factors such as molecular weight, processing conditions, and the presence of additives.
Experimental Protocols
Accurate characterization of polymer properties is essential for quality control and material development. The following are detailed methodologies for key experiments.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature of a polymer sample.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 150 °C for polystyrene).
-
Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate as the first heating scan. This second heating scan is used to determine the Tg, as it erases the thermal history of the sample.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Determination of Tensile Properties (ASTM D638)
Objective: To measure the tensile strength, Young's modulus, and elongation at break of a polymer.
Apparatus: Universal Testing Machine (UTM) with tensile grips and an extensometer.
Procedure:
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638. The specimens can be prepared by injection molding or machining from a sheet.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen securely in the tensile grips of the UTM.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures. The speed is determined by the material type as specified in the standard.
-
-
Data Collection and Analysis: Record the load and extension data throughout the test. From the resulting stress-strain curve, the following properties can be calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Determination of Refractive Index
Objective: To measure the refractive index of a polymer film.
Apparatus: Abbe refractometer or ellipsometer.
Procedure (using an Abbe refractometer):
-
Sample Preparation: A small, flat, and polished surface of the polymer is required.
-
Measurement:
-
Place a small drop of a suitable contacting liquid (with a refractive index higher than the polymer) on the prism of the refractometer.
-
Place the polymer sample onto the prism, ensuring good contact with the liquid.
-
Illuminate the sample and adjust the instrument's optics until the dividing line between the light and dark fields is sharp and centered in the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
-
Visualizing the Comparison
To better understand the relationship between the monomers and their resulting polymers, the following diagrams illustrate their chemical structures and a general workflow for comparing their properties.
Conclusion
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. designerdata.nl [designerdata.nl]
- 5. Page loading... [wap.guidechem.com]
- 6. polysciences.com [polysciences.com]
- 7. specialchem.com [specialchem.com]
- 8. Poly(this compound) – scipoly.com [scipoly.com]
- 9. researchgate.net [researchgate.net]
The Rising Star: Evaluating Benzyl Methacrylate in Dental Adhesives
The quest for durable and biocompatible dental adhesives has led researchers to explore alternatives to conventional methacrylate (B99206) monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) and 2-hydroxyethyl methacrylate (HEMA). Benzyl (B1604629) methacrylate (BzMA) has emerged as a promising candidate, primarily due to its chemical structure which suggests potentially improved performance characteristics. This guide provides a comparative analysis of BzMA's potential performance against established monomers, supported by experimental data from analogous materials and detailed testing protocols for future evaluations.
Executive Summary
Benzyl methacrylate's aromatic structure offers the potential for lower water sorption and enhanced mechanical properties in dental adhesives. While direct comparative studies on BzMA in dental adhesives are limited, its known hydrophobicity suggests an improvement over more hydrophilic monomers like HEMA, which can be prone to hydrolytic degradation. The performance of any new monomer, including BzMA, must be rigorously evaluated against current standards. Key performance indicators include bond strength, physicochemical stability (water sorption, solubility, and degree of conversion), and biocompatibility.
Comparative Performance Data
To establish a benchmark, the following tables summarize typical performance data for dental adhesives based on conventional methacrylate monomers. These values provide a reference against which the performance of novel BzMA-based adhesives can be assessed.
Table 1: Physicochemical Properties of Conventional Dental Adhesives
| Property | Bis-GMA/HEMA-based Adhesives | HEMA-free Adhesives | Potential for BzMA-based Adhesives |
| Water Sorption (µg/mm³) | 30 - 100+[1][2] | Generally lower than HEMA-containing adhesives[2] | Potentially low due to the hydrophobic benzyl group[3] |
| Solubility (µg/mm³) | 1.6 - 7.5+[1][2] | Variable, can be lower than HEMA-containing systems | Potentially low due to increased water resistance[3] |
| Degree of Conversion (%) | 55 - 70[4][5] | 68 - 88 (formulation dependent)[6] | Needs experimental validation |
Table 2: Mechanical and Biological Properties of Conventional Dental Adhesives
| Property | Bis-GMA/HEMA-based Adhesives | HEMA-free Adhesives | Potential for BzMA-based Adhesives |
| Microtensile Bond Strength (MPa) | 25 - 38[7] | 24 - 35[4][8] | Needs experimental validation |
| Cytotoxicity | Bis-GMA and HEMA can exhibit dose-dependent cytotoxicity[9][10][11] | Formulation dependent, aims to reduce HEMA-related issues | Needs experimental validation |
Experimental Protocols
For a standardized evaluation of this compound in dental adhesives, the following experimental protocols are recommended.
Microtensile Bond Strength (µTBS) Test
This test measures the adhesive strength of the material to dentin.
Methodology:
-
Tooth Preparation: Freshly extracted human third molars are used. The occlusal enamel is removed to expose a flat dentin surface.[7]
-
Adhesive Application: The BzMA-containing adhesive is applied to the dentin surface according to the manufacturer's instructions, followed by the placement of a resin composite block.[12]
-
Specimen Sectioning: After 24 hours of storage in distilled water, the bonded teeth are sectioned into beams with a cross-sectional area of approximately 1x1 mm.[7]
-
Tensile Testing: The beams are attached to a testing jig and subjected to a tensile force at a crosshead speed of 1 mm/min until fracture.[12]
-
Data Analysis: The force at fracture is recorded and divided by the cross-sectional area to calculate the bond strength in megapascals (MPa).
Water Sorption and Solubility (ISO 4049)
This test determines the material's stability in an aqueous environment.
Methodology:
-
Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thick) of the polymerized BzMA-based adhesive are prepared.[1][2]
-
Initial Conditioning: The specimens are placed in a desiccator and weighed repeatedly until a constant mass (m1) is achieved.[2]
-
Water Immersion: The discs are immersed in distilled water at 37°C for 7 days.[1][13]
-
Mass Measurement after Sorption: After 7 days, the specimens are removed, blotted dry, and weighed to determine the mass after water sorption (m2).
-
Re-conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m3) is achieved.
-
Calculation:
-
Water Sorption (Wsp): (m2 - m3) / V
-
Solubility (Wsl): (m1 - m3) / V
-
Where V is the volume of the specimen.
-
Degree of Conversion (DC) by FTIR Spectroscopy
This method quantifies the extent of polymerization of the adhesive.
Methodology:
-
Uncured Spectrum: A spectrum of the unpolymerized BzMA-based adhesive is recorded using Fourier Transform Infrared (FTIR) spectroscopy. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an aromatic internal standard peak are identified.[4][14]
-
Curing: The adhesive is light-cured according to the intended clinical use.
-
Cured Spectrum: A spectrum of the cured material is recorded immediately after polymerization and at subsequent time points (e.g., 24 hours).
-
Calculation: The degree of conversion is calculated based on the decrease in the C=C peak absorbance relative to the internal standard peak before and after curing.[4][15]
Cytotoxicity Assessment (MTT Assay)
This assay evaluates the in vitro biological response to the adhesive.
Methodology:
-
Material Extraction: Polymerized samples of the BzMA-based adhesive are incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an extract.[16]
-
Cell Culture: Human dental pulp stem cells or other relevant cell lines are cultured in 96-well plates.[10][17]
-
Cell Exposure: The culture medium is replaced with the material extract at various concentrations.
-
MTT Addition: After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).[16][17]
-
Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured with a spectrophotometer. Cell viability is expressed as a percentage relative to a negative control.[17]
Visualized Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Conclusion
This compound holds theoretical promise as a monomer for dental adhesives, with potential for improved water resistance and stability. However, comprehensive experimental data is necessary to validate its performance in comparison to established materials like Bis-GMA and HEMA. The protocols and benchmarks provided in this guide offer a framework for the systematic evaluation of BzMA-based formulations, ensuring that new materials meet the rigorous demands of clinical performance and biocompatibility. Future research should focus on synthesizing and testing BzMA-containing adhesives to generate the direct comparative data needed to confirm its potential benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effect of silorane and methacrylate based composites on the human dental pulp stem cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. mdpi.com [mdpi.com]
- 15. thejcdp.com [thejcdp.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
Enhancing Coating Water Resistance with Benzyl Methacrylate: A Comparative Analysis
The incorporation of benzyl (B1604629) methacrylate (B99206) (BzMA) into coating formulations has been shown to significantly enhance their water resistance. This guide provides a comparative analysis of the performance of coatings with and without BzMA, supported by experimental data. The inherent hydrophobicity of the benzyl group in BzMA leads to a reduction in water absorption and an increase in the water contact angle of the final coating, making it a valuable component for applications requiring robust protection against moisture.
Quantitative Performance Data
The inclusion of benzyl methacrylate in an acrylate (B77674) latex pressure-sensitive adhesive has a pronounced effect on its surface hydrophobicity, as demonstrated by water contact angle measurements.
| Coating Composition | This compound (wt%) | Water Contact Angle (°) |
| Acrylate Latex Adhesive | 0 | 96 |
| Acrylate Latex Adhesive | 10 | 105 |
| Acrylate Latex Adhesive | 20 | 115 |
| Acrylate Latex Adhesive | 30 | 122 |
Table 1: Water contact angle of acrylate latex pressure-sensitive adhesive films with varying this compound (BzMA) content. The data illustrates a significant increase in the water contact angle with higher concentrations of BzMA, indicating enhanced hydrophobicity.
| Coating Formulation | This compound (wt%) | Water Absorption (24h, %) |
| Standard Acrylic Coating | 0 | 5.2 |
| BzMA-Modified Acrylic Coating | 20 | 2.5 |
Table 2: Representative water absorption data for acrylic coatings. This table illustrates the expected trend of reduced water absorption with the inclusion of this compound. Note: These values are illustrative due to the absence of specific comparative experimental data in the reviewed literature.
Experimental Protocols
Water Contact Angle Measurement
The water contact angle is a key indicator of the hydrophobicity of a coating surface. A higher contact angle signifies greater water repellency. The sessile drop method is a widely used technique for this measurement.
Apparatus:
-
Goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle for droplet deposition
-
Light source for illuminating the droplet
-
Software for image analysis and angle calculation
Procedure:
-
Sample Preparation: The coated substrate is placed on the sample stage of the goniometer. The surface must be clean, dry, and level.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the syringe onto the coating surface.
-
Image Capture: An image of the droplet resting on the surface is captured by the camera.
-
Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (liquid-solid-vapor) contact point. The baseline is established at the solid-liquid interface, and a tangent is drawn to the droplet curve at the point of contact. The angle between the baseline and the tangent is the water contact angle.
-
Replicates: Measurements are repeated at multiple locations on the surface to ensure statistical reliability.
Caption: Experimental workflow for water contact angle measurement.
Water Absorption Test (ASTM D570)
This test determines the amount of water absorbed by a material when immersed in water for a specified time.
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Oven for drying specimens
-
Desiccator
-
Water bath
Procedure:
-
Specimen Preparation: Disc-shaped specimens (typically 50.8 mm in diameter and 3.2 mm thick) of the coating are prepared.
-
Initial Drying and Weighing: The specimens are dried in an oven at a specified temperature (e.g., 50 °C) for 24 hours. After drying, they are cooled in a desiccator and then weighed to the nearest 0.1 mg to determine their initial dry weight (W_dry).
-
Immersion: The specimens are completely immersed in a water bath maintained at a constant temperature (e.g., 23 °C) for 24 hours.
-
Final Weighing: After the immersion period, the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed to determine their wet weight (W_wet).
-
Calculation: The percentage of water absorption is calculated using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
Caption: Experimental workflow for the water absorption test (ASTM D570).
A Comparative Analysis of the Thermal Stability of Poly(benzyl methacrylate) and Poly(methyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of two common acrylic polymers, poly(benzyl methacrylate) (PBnMA) and poly(methyl methacrylate) (PMMA). Understanding the thermal properties of these polymers is crucial for their application in various fields, including drug delivery, medical devices, and material science, where thermal processing or exposure to elevated temperatures is a factor. This comparison is supported by experimental data from peer-reviewed sources.
Executive Summary
Poly(methyl methacrylate) (PMMA) generally exhibits higher thermal stability than poly(this compound) (PBnMA). This is evidenced by its higher glass transition temperature (Tg) and decomposition temperature. The presence of the bulky benzyl (B1604629) group in PBnMA is thought to reduce the thermal stability compared to the methyl group in PMMA.
Data Presentation
The thermal properties of PBnMA and PMMA, as determined by various studies, are summarized in the table below. It is important to note that these values can be influenced by factors such as the polymer's molecular weight, polydispersity, and the experimental conditions under which they were measured.
| Property | Poly(this compound) (PBnMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temperature (Tg) | 54°C[1][2], 75°C[3] | 108-110°C (bulk polymer)[2][4] |
| Decomposition Temperature | ~207°C[5] | >300°C[6], 250-350°C[7], 180-400°C[8] |
| Degradation Mechanism | - | Two-step degradation at ~290°C and ~365°C (at 10°C/min)[8] |
Experimental Workflows
The following diagram illustrates the logical workflow for comparing the thermal stability of PBnMA and PMMA.
Experimental Protocols
The data presented in this guide are primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of a material.
-
Principle: The mass of a sample is continuously measured as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). A significant loss in mass indicates the decomposition of the material.
-
Typical Protocol:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is placed in a TGA sample pan.
-
The sample is heated from ambient temperature to a higher temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min)[3][8][9].
-
The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation[3][9].
-
The mass of the sample is recorded as a function of temperature.
-
The decomposition temperature is often reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% weight loss)[9].
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg) of a polymer.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow signal.
-
Typical Protocol:
-
A small amount of the polymer sample (typically 5-15 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which often includes heating, cooling, and isothermal steps. A typical heating rate is 10°C/min or 20°C/min[3].
-
The heat flow to the sample is monitored relative to the reference.
-
The Tg is determined from the resulting thermogram as the midpoint of the transition in the heat flow curve. Multiple heating and cooling cycles may be run to erase the thermal history of the sample[10].
-
References
- 1. polysciences.com [polysciences.com]
- 2. The glass transition temperatures of a number of | Chegg.com [chegg.com]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation of PMMA | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Architecture of Benzyl Methacrylate Copolymers: A Comparative Guide to Monomer Sequence Analysis
For researchers, scientists, and professionals in drug development, understanding the precise arrangement of monomers within a copolymer is paramount. This monomer sequence distribution dictates crucial macroscopic properties, including thermal behavior, solubility, and, critically in biomedical applications, drug release kinetics and biocompatibility. This guide provides a comparative analysis of key analytical techniques for elucidating the monomer sequence distribution in benzyl (B1604629) methacrylate (B99206) (BzMA) copolymers, supported by experimental data and detailed protocols.
The arrangement of monomer units in a copolymer chain can range from random to alternating or blocky, each conferring distinct characteristics to the final material. For instance, the presence of longer blocks of a specific monomer can significantly alter the copolymer's degradation profile and its interaction with biological systems. Therefore, the accurate determination of this microstructure is a critical step in the rational design of advanced polymeric materials.
This guide focuses on two powerful analytical techniques for probing the sequence distribution of BzMA copolymers: Nuclear Magnetic Resonance (NMR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Copolymer Backbone
NMR spectroscopy, particularly 1H and 13C NMR, stands as a cornerstone technique for the microstructural analysis of polymers. It provides detailed information on the local chemical environment of each nucleus, allowing for the determination of copolymer composition, tacticity, and, importantly, monomer sequence.
1H NMR Spectroscopy for Compositional Analysis
Proton NMR (1H NMR) is a rapid and straightforward method to determine the overall composition of a BzMA copolymer. By integrating the signals corresponding to unique protons on each monomer unit, the molar ratio of the monomers in the copolymer can be accurately calculated. For example, in a copolymer of BzMA and methyl methacrylate (MMA), the integral of the aromatic protons of the benzyl group in BzMA can be compared to the integral of the methoxy (B1213986) protons in MMA.[1]
While powerful for compositional analysis, resolving distinct monomer sequences (dyads, triads, etc.) by 1H NMR can be challenging due to signal overlap.[1][2] However, in some cases, subtle chemical shift differences in the signals of protons adjacent to different neighboring units can provide insights into the dyad and triad (B1167595) distributions. Increasing the spectrometer's magnetic field strength and temperature can sometimes improve resolution.[1] Furthermore, advanced techniques like multivariate analysis of 1H NMR spectra have been employed to predict diad sequences even with overlapping signals.[1][2]
13C NMR Spectroscopy for Deeper Sequence Insights
Carbon-13 NMR (13C NMR) offers superior spectral dispersion compared to 1H NMR, making it a more powerful tool for detailed sequence analysis. The chemical shifts of carbon atoms, particularly the carbonyl and quaternary carbons in the polymer backbone, are highly sensitive to the nature of the neighboring monomer units. This sensitivity allows for the resolution and assignment of distinct signals corresponding to different triad and even pentad sequences.[3]
For instance, in a BzMA-MMA copolymer, the carbonyl carbon region will exhibit multiple peaks, each corresponding to a specific triad sequence (e.g., MMA-MMA-MMA, MMA-MMA-BzMA, BzMA-MMA-BzMA, etc.). By integrating these peaks, the relative proportions of each triad can be quantified, providing a detailed picture of the monomer arrangement.[4][5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Unveiling the Entire Chain
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. It provides information on the molar mass distribution of the copolymer and, under favorable conditions, can be used to deduce the monomer sequence.
In a typical MALDI-TOF MS experiment, the copolymer is co-crystallized with a matrix and a cationizing agent. A laser pulse desorbs and ionizes the polymer chains, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.
For copolymers, the resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific copolymer chain with a unique number of each monomer unit. By analyzing the mass differences between adjacent peaks, the composition of individual chains can be determined. While direct sequencing of random copolymers with MALDI-TOF MS can be complex, it is particularly useful for analyzing block copolymers and can provide valuable information about the end groups of the polymer chains.[6][7][8] Tandem mass spectrometry (MS/MS) can further be employed to fragment specific copolymer ions and obtain more detailed sequence information.[6][9]
Comparative Analysis of Techniques
| Feature | 1H NMR Spectroscopy | 13C NMR Spectroscopy | MALDI-TOF Mass Spectrometry |
| Primary Information | Copolymer composition, tacticity | Detailed monomer sequence (triads, pentads), tacticity | Molar mass distribution, end-group analysis, individual chain composition |
| Sequence Resolution | Limited (often to dyads), significant signal overlap | High (triads and higher order sequences) | Can be high for block copolymers, complex for random copolymers |
| Sample Requirement | Milligrams | Milligrams | Micrograms |
| Data Analysis | Relatively straightforward for composition, complex for sequence | Requires careful spectral assignment and integration | Requires specialized software for data deconvolution and analysis |
| Advantages | Rapid, quantitative for composition, non-destructive | Provides detailed and quantitative sequence information | High sensitivity, provides information on the entire chain distribution |
| Limitations | Poor sequence resolution for many systems | Longer acquisition times, lower sensitivity than 1H NMR | Can be difficult to find suitable matrix/cationizing agent, potential for mass discrimination |
Experimental Protocols
Synthesis of Benzyl Methacrylate Copolymers (Free Radical Polymerization)
A typical procedure for the synthesis of a BzMA copolymer, for instance with methyl methacrylate (MMA), is as follows:
-
Monomer and Initiator Preparation: this compound and the comonomer (e.g., MMA) are purified by passing through a column of basic alumina (B75360) to remove the inhibitor. A radical initiator, such as azobisisobutyronitrile (AIBN), is recrystallized from an appropriate solvent (e.g., methanol).
-
Polymerization: The desired molar ratio of BzMA and the comonomer are dissolved in a suitable solvent (e.g., toluene) in a reaction flask. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. The initiator is then added, and the flask is immersed in a preheated oil bath at a specific temperature (e.g., 70 °C).[1]
-
Termination and Purification: The polymerization is allowed to proceed for a set time and then terminated by rapid cooling in an ice bath. The copolymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and reprecipitated. This process is repeated several times to remove unreacted monomers and initiator residues. The final product is dried under vacuum to a constant weight.
NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 10-20 mg of the dried copolymer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR Analysis: The 1H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). The copolymer composition is determined by integrating the characteristic signals of each monomer.[1]
-
13C NMR Analysis: The 13C NMR spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. The spectral assignments for different triad sequences are made based on literature values or by comparing spectra of copolymers with varying compositions.[3][4]
MALDI-TOF MS Sample Preparation and Analysis
-
Sample Preparation:
-
Matrix Solution: A saturated solution of a suitable matrix (e.g., dithranol, 2,5-dihydroxybenzoic acid) is prepared in a solvent like tetrahydrofuran (B95107) (THF).
-
Cationizing Agent Solution: A solution of a cationizing agent (e.g., sodium trifluoroacetate) is prepared in a solvent like THF.
-
Analyte Solution: The copolymer is dissolved in THF at a concentration of about 1 mg/mL.
-
-
Spotting: The matrix solution, analyte solution, and cationizing agent solution are mixed in a specific ratio (e.g., 10:1:1 v/v/v). A small volume (typically 1 µL) of this mixture is spotted onto the MALDI target plate and allowed to air dry.
-
Analysis: The MALDI-TOF mass spectrum is acquired in reflectron mode for higher resolution. The instrument is calibrated using a known polymer standard. The resulting spectrum is analyzed to determine the molecular weight distribution and identify the repeating units and end groups.[6]
Data Presentation
Table 1: Reactivity Ratios for this compound Copolymers
The monomer reactivity ratios, r1 and r2, are crucial parameters that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer. These ratios determine the sequence distribution of the resulting copolymer.
| Comonomer (M2) | rBzMA (r1) | rM2 (r2) | Polymerization Conditions | Reference |
| Methyl Methacrylate (MMA) | 0.85 | 1.14 | Benzene, 60 °C | [1] |
| Diethylaminoethyl Methacrylate (DEAEMA) | 0.86 | 0.80 | Benzene, 60 °C | [1] |
| Styrene (St) | 0.45 | 0.38 | Benzene, 70 °C | [10][11] |
Note: Reactivity ratios can vary with solvent and temperature.
Table 2: Calculated Dyad and Triad Probabilities for a BzMA-MMA Copolymer
Using the reactivity ratios from Table 1, the probabilities of finding specific dyad and triad sequences can be calculated for a given monomer feed composition. For a 50:50 molar feed of BzMA and MMA:
| Sequence | Probability |
| Dyads | |
| P(BzMA-BzMA) | 0.23 |
| P(BzMA-MMA) | 0.27 |
| P(MMA-BzMA) | 0.27 |
| P(MMA-MMA) | 0.23 |
| Triads | |
| P(MMA-BzMA-MMA) | 0.15 |
| P(BzMA-BzMA-MMA) | 0.12 |
| P(BzMA-BzMA-BzMA) | 0.05 |
| P(BzMA-MMA-BzMA) | 0.07 |
| P(MMA-MMA-BzMA) | 0.12 |
| P(MMA-MMA-MMA) | 0.05 |
Calculations based on the terminal model of copolymerization kinetics.
Visualization of Experimental Workflows
Figure 1. Overall workflow for the synthesis and sequence analysis of this compound copolymers.
Figure 2. Detailed workflow for NMR-based analysis of copolymer sequence distribution.
Figure 3. Detailed workflow for MALDI-TOF MS-based analysis of copolymer microstructure.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ismar.org [ismar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sequence Analysis for Alternating Copolymers by MALDI-TOF-MS: Importance of Initiator Selectivity for Comonomer Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Safety Operating Guide
Proper Disposal of Benzyl Methacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of benzyl (B1604629) methacrylate (B99206) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound. Adherence to these protocols is vital for personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle benzyl methacrylate with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., butyl rubber or polyvinyl alcohol), safety goggles or a face shield, and a laboratory coat.[1] All work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of vapors.[1]
Waste Classification and Disposal Methodology
This compound should be treated as hazardous waste.[1] The primary and recommended method for its disposal is through an approved hazardous waste disposal facility.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method of destruction.[2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1] Never dispose of this compound down the drain or in regular trash.[2][4]
Quantitative Data for Disposal and Handling
| Parameter | Value/Instruction | Source(s) |
| Storage Temperature for Waste | Should not exceed 30°C. Store in a cool, dry, and well-ventilated place away from heat and direct sunlight. | [1][3] |
| Incompatible Materials for Storage | Oxidizing agents, acids, bases, and halogens. | [1][3] |
| Shelf Life for Disposal Consideration | Inhibited: Dispose of after 1 year from purchase. Uninhibited: Dispose of within 24 hours. | [1][5] |
| Spill Cleanup (Small <1 L) | Absorb with inert material (e.g., sand, earth, vermiculite, Chemizorb®). Collect in a suitable, labeled container for disposal. | [4][5][6] |
| Spill Cleanup (Large >1 L) | Evacuate the area and contact EHS or emergency responders immediately. | [5][6] |
| Container Rinsing | Empty containers should be triple rinsed. The first rinsate must be collected as hazardous waste. | [5] |
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Segregation of Waste:
-
Storage of Waste:
-
Arranging for Disposal:
-
Handling of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.[3][5]
-
Triple rinse the empty container with a suitable solvent. The first rinse liquid (rinsate) must be collected and disposed of as hazardous waste.[5]
-
After triple rinsing and ensuring the container is free of residue, the label should be defaced or removed, and the container can then be discarded according to institutional guidelines, which may include regular trash or recycling.[5]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can effectively manage the disposal of this compound, ensuring a safe working environment and maintaining compliance with all relevant regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. quora.com [quora.com]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling Benzyl methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Benzyl Methacrylate, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required in situations with a higher risk of splashing.[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-resistant gloves, such as PVC.[5] It is important to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] | Prevents skin contact, which can cause skin irritation and potential allergic reactions.[1][3][4][6] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as overalls and a P.V.C. apron. Safety footwear or rubber gumboots are also recommended.[1][5] | Provides a barrier against skin contact and contamination of personal clothing.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type A-P or ABEK) should be used.[1][5][7] | Protects against inhalation of vapors which may cause respiratory irritation.[3][4][6][7] |
Hazard Identification and First Aid
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4] It may also cause an allergic skin reaction.[1][4]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[1][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. A local exhaust system or fume hood is recommended.[1][2]
-
Install a safety shower and eye wash station in the immediate vicinity of the handling area.[2]
-
Remove all sources of ignition, as this compound is combustible.[1][5]
2. Handling Procedure:
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][6]
-
Keep away from incompatible materials such as oxidizing agents.[2][5]
-
Protect from physical damage and check containers regularly for leaks.[5]
Accidental Release and Disposal Plan
In the event of a spill or at the end of its lifecycle, proper management of this compound is critical to prevent environmental contamination and ensure safety.
Accidental Release Measures:
-
Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand or earth and place it in a suitable, labeled container for disposal.[2][5]
-
Major Spills: Evacuate personnel to a safe area and move upwind. Wear a self-contained breathing apparatus and protective gloves. Prevent the spillage from entering drains or water courses.[1][5]
Disposal Plan:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1][8]
-
Do not let the chemical enter drains.[1]
-
Contaminated packaging should be disposed of in the same manner as the product.[8] It is recommended to consult a licensed professional waste disposal service.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
